molecular formula C6H5BClFO3 B1465898 (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid CAS No. 1003298-72-3

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Cat. No.: B1465898
CAS No.: 1003298-72-3
M. Wt: 190.37 g/mol
InChI Key: WETMDTXTPLMJHT-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BClFO3 and its molecular weight is 190.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMDTXTPLMJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stability of 3-Chloro-5-fluoro-4-hydroxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid, a key building block for researchers, scientists, and drug development professionals. Arylboronic acids are foundational reagents in modern synthetic chemistry, yet their utility is often moderated by inherent stability challenges. This document moves beyond a simple datasheet to offer an in-depth exploration of the structural features and physicochemical properties of this specific polysubstituted arylboronic acid. We will dissect the primary degradation pathways—boroxine formation, oxidative cleavage, and protodeboronation—with a focus on how the unique interplay of the chloro, fluoro, and hydroxyl substituents dictates the molecule's behavior. Furthermore, this guide furnishes field-proven experimental protocols for assessing purity and stability, alongside recommendations for optimal storage and handling, empowering researchers to utilize this valuable reagent with confidence and reproducibility.

Molecular Structure and Physicochemical Properties

3-Chloro-5-fluoro-4-hydroxybenzeneboronic acid is an organoboron compound featuring a benzene ring substituted with a boronic acid moiety [-B(OH)₂], a chlorine atom, a fluorine atom, and a hydroxyl group. The precise arrangement of these functional groups is critical, as it governs the molecule's electronic properties, reactivity, and stability. The electron-withdrawing inductive effects of the halogen substituents, combined with the electron-donating resonance effect of the hydroxyl group, create a nuanced electronic profile that influences the susceptibility of the carbon-boron bond to cleavage.

Caption: Structure of 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid.

Table 1: Physicochemical Properties of 3-Chloro-5-fluoro-4-hydroxybenzeneboronic Acid and Related Analogues

PropertyValue (3-Chloro-5-fluoro-4-hydroxybenzeneboronic acid)Reference / Note
CAS Number 1003298-72-3[1]
Molecular Formula C₆H₅BClFO₃Based on structure. An isomer, 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid, has the same formula.[2]
Molecular Weight 190.36 g/mol Based on structure. An isomer, 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid, has the same weight.[2]
Appearance White to pale yellow powder (Expected)Typical appearance for arylboronic acids.[3]
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ether, ketones).General property of substituted phenylboronic acids.[4]
Melting Point >242 °C (for 3-Chloro-4-fluorophenylboronic acid)Data for a related isomer suggests high thermal stability.
pKa ~7-9 (Estimated)The pKa of arylboronic acids is typically ~9, but is lowered by electron-withdrawing groups.

Core Stability Considerations: A Mechanistic Perspective

The practical utility of any boronic acid is directly tied to its stability in both solid and solution phases. For 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid, three primary degradation pathways must be understood and controlled.

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solvents, boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[5] This is a dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.

Boroxine_Equilibrium BA 3 x Aryl-B(OH)₂ (Monomer) BX Aryl₃B₃O₃ (Boroxine Trimer) BA->BX Dehydration (Heat, Anhydrous Conditions) BX->BA Hydrolysis (Presence of Water) H2O + 3 H₂O

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

This process is typically initiated by heat or storage under vacuum.[6] While reversible, the presence of significant amounts of boroxine can lead to inconsistent reactivity and dosing in chemical reactions.[5] The hydrolysis of the boroxine back to the active monomer is generally rapid in the presence of water.[5]

Causality Insight: The presence of boroxine is why many commercial boronic acids are sold as "containing varying amounts of anhydride". For quantitative applications like preparing a standard solution for a Suzuki-Miyaura coupling, it is crucial to either use a freshly opened bottle or to understand the monomer-to-boroxine ratio in your stock, as the molecular weight per boron atom is different.

Oxidative Degradation

The carbon-boron bond is susceptible to cleavage by oxidative species, including atmospheric oxygen and, more potently, reactive oxygen species (ROS) like hydrogen peroxide.[7][8][9] This degradation pathway, often termed oxidative deboronation, converts the boronic acid into the corresponding phenol (in this case, 2-chloro-4-fluoro-1,5-dihydroxybenzene) and boric acid.

Causality Insight: The mechanism of oxidation involves nucleophilic attack on the empty p-orbital of the boron atom.[9] The presence of strong electron-withdrawing groups, such as the chlorine and fluorine atoms on the target molecule, can decrease the electron density at the boron center. This deactivation is expected to slow the rate-limiting step of oxidation, thereby conferring greater oxidative stability compared to simple phenylboronic acid.[10][11]

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is highly dependent on pH and the electronic nature of the aryl ring.[12][13]

  • Acidic Conditions: While some protodeboronation can be acid-promoted, many electron-deficient arylboronic acids show considerable stability in acidic solutions.[12][14]

  • Basic Conditions: This is often the more significant concern. Under basic conditions, the boronic acid is converted to the anionic tetrahedral boronate species [ArB(OH)₃]⁻. For electron-deficient rings, this species can be highly unstable and prone to rapid decomposition.[15][16] The presence of ortho-substituents can further accelerate this process.[14][16]

For 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid, the combined electron-withdrawing effects of the halogens make the ring electron-deficient, suggesting a heightened susceptibility to base-catalyzed protodeboronation.[15][16] This is a critical consideration in reactions that require basic conditions, such as the Suzuki-Miyaura coupling.

Recommended Storage and Handling

To preserve the integrity and reactivity of 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid, the following practices are recommended:

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize both oxidative degradation and hydrolysis from atmospheric moisture.

  • Handling: Avoid exposure to humid air. Weigh out the required amount quickly and reseal the container promptly. Use anhydrous solvents for reactions where the presence of water could be detrimental or promote side reactions. Avoid contact with strong bases during storage or workup unless it is a required part of the reaction, and even then, the exposure time should be minimized.

Experimental Protocols for Stability and Purity Assessment

A self-validating system requires robust analytical methods to ensure the quality of the starting material and to monitor its stability over time.

Protocol: Purity and Degradation Analysis by HPLC-UV

This protocol provides a standardized method for assessing the purity of the boronic acid and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis.[17]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Prepare Diluent (e.g., 50:50 Acetonitrile:Water) B 2. Prepare Sample Solution ( ~1 mg/mL ) A->B C 3. Filter through 0.45 µm Syringe Filter B->C D 4. Inject onto RP-HPLC System C->D E 5. Separate using Gradient Elution D->E F 6. Detect at UV 254 nm E->F G 7. Integrate Peaks F->G H 8. Calculate % Purity by Area G->H

Caption: Workflow for HPLC-UV purity analysis of boronic acids.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A reverse-phase method is used where the polar boronic acid will elute early. Formic acid is used to ensure the boronic acid and any acidic degradation products are protonated, leading to sharper peaks and better retention.[17]

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Rationale: Using an aprotic solvent like acetonitrile in the diluent minimizes pre-injection hydrolysis, especially for sensitive boronic esters, though less critical for the acid itself.[18]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

    • Rationale: A gradient is essential to elute the polar starting material and any non-polar degradation products or the boroxine trimer within a reasonable time frame.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Protocol: Thermal Stability Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on thermal stability, dehydration events, and decomposition.[5][19]

Step-by-Step Methodology:

  • Sample Preparation: Place 5-10 mg of the boronic acid powder into an aluminum TGA/DSC pan.

  • Instrument Setup (TGA):

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Rationale: TGA measures mass loss. An initial mass loss around 100-200 °C is often indicative of dehydration to the boroxine.[6][20] Subsequent sharp mass losses at higher temperatures indicate decomposition.

  • Instrument Setup (DSC):

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 300 °C (or onset of decomposition from TGA) at 10 °C/min.

    • Rationale: DSC measures heat flow. An endothermic peak (heat absorption) corresponding to the TGA mass loss confirms the dehydration event.[6] A sharp endotherm without mass loss would indicate melting.

Conclusion

3-Chloro-5-fluoro-4-hydroxybenzeneboronic acid is a powerful synthetic intermediate whose stability profile is dictated by the electronic effects of its halogen and hydroxyl substituents. While generally stable in the solid state under proper storage conditions, researchers must be vigilant about the potential for boroxine formation, oxidative degradation, and, most critically, base-catalyzed protodeboronation in solution. By employing the analytical protocols outlined in this guide, scientists can ensure the quality of their material, anticipate potential stability issues, and generate more reliable and reproducible results in their research and development endeavors.

References

solubility of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and materials science.[1][2][3] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous boronic acids, and presents a robust experimental framework for its empirical determination.[4][5][6][7] We will explore the physicochemical properties of the title compound, predict its behavior in a range of common laboratory solvents, and provide a detailed, self-validating protocol for researchers to generate precise solubility data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's solubility for applications in organic synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is a substituted arylboronic acid of significant interest in contemporary drug discovery and organic synthesis.[1][2] Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[2][3]

The specific substitution pattern on the phenyl ring—a chloro group, a fluoro group, and a hydroxyl group—imparts unique electronic and steric properties to the molecule. These substituents modulate the reactivity of the boronic acid moiety and influence the physicochemical properties of the resulting coupled products, making it an invaluable tool for structure-activity relationship (SAR) studies in medicinal chemistry.[3] A thorough understanding of its solubility is therefore a critical prerequisite for its effective use, impacting reaction kinetics, solvent selection for chromatography, and the development of viable formulations.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key structural features dictate its solubility profile.

Physicochemical Properties and Their Influence

To predict the solubility of this compound, we must first consider its key functional groups and their inherent properties:

  • Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, facilitating dissolution in protic and polar aprotic solvents.[5] Structurally, boronic acids are trivalent, sp²-hybridized, and possess a vacant p orbital, making them Lewis acidic.[8]

  • Hydroxyl Group (-OH): As a strong hydrogen bond donor and acceptor, the phenolic hydroxyl group significantly increases the molecule's polarity and potential for interaction with polar solvents like water, alcohols, and DMSO.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative and increase the molecule's polarity. However, they also contribute to its lipophilicity, which can enhance solubility in less polar organic solvents.

  • Aromatic Ring: The phenyl ring is nonpolar and contributes to the molecule's overall lipophilicity, favoring solubility in solvents with similar characteristics.

The Impact of pH on Solubility

The solubility of boronic acids, particularly in aqueous solutions, is highly pH-dependent.[9] The boronic acid moiety can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. At higher pH levels, the equilibrium shifts towards the more soluble anionic boronate form.[9] This pH-sensitive equilibrium is a critical consideration in purification, formulation, and biological assay development.[9][10] The pKa of the boronic acid and the phenolic hydroxyl group will be the primary determinants of the pH-solubility profile.

The Challenge of Boroxine Formation

A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7][10] Boroxines are typically less soluble than their corresponding monomeric boronic acids.[10] This equilibrium between the acid and the anhydride can complicate solubility measurements and is influenced by factors such as solvent and temperature.[11]

Predicted Solubility Profile

Based on the solubility data of analogous compounds like phenylboronic acid and other substituted derivatives, we can establish a predicted solubility profile for this compound.[4][5][6]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe hydroxyl and boronic acid groups will form strong hydrogen bonds with these solvents. Solubility in water will be highly pH-dependent.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHighThese solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar functional groups. Phenylboronic acid shows high solubility in acetone.[6][11]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateTHF is a common solvent for reactions involving boronic acids.[8] Phenylboronic acid has high solubility in ethers.[6][11]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile the molecule has halogen substituents, the overall polarity from the -OH and -B(OH)₂ groups may limit solubility. Phenylboronic acid has moderate solubility in chloroform.[6][11]
Nonpolar Hexanes, Toluene, CyclohexaneVery LowThe nonpolar nature of these solvents is incompatible with the highly polar functional groups of the solute. Phenylboronic acid exhibits very low solubility in hydrocarbons.[6][11]

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain precise, quantitative solubility data, an empirical approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of crystalline compounds like boronic acids in organic solvents.[4][5][6][7] This method involves visually or instrumentally observing the temperature at which a solid of known composition completely dissolves upon controlled heating.[5]

Diagram of the Experimental Workflow

Caption: Workflow for the dynamic method of solubility determination.

Materials and Apparatus
  • This compound (high purity)

  • High-purity, anhydrous solvents (e.g., acetone, acetonitrile, methanol, THF, toluene)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated digital thermometer or temperature probe (accuracy ±0.05 °C)

  • Luminance probe or laser beam and photodetector for turbidity measurement

  • Analytical balance (precision ±0.1 mg)

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel. This creates a biphasic sample of a precisely known composition.[5][6]

    • Causality: The accuracy of the initial masses is paramount as it directly determines the concentration (mole fraction) for a given data point on the solubility curve.

  • Heating and Observation:

    • Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous in temperature.

    • Slowly increase the temperature of the circulating bath at a constant, controlled rate (e.g., 0.1–0.5 °C/min).[4]

    • Causality: A slow heating rate is crucial to ensure that the system remains at or near thermal equilibrium, allowing for an accurate determination of the dissolution temperature.[11]

  • Turbidity Measurement:

    • Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or instrumentally by measuring the light intensity passing through the solution with a luminance probe.[6][7][11]

    • Causality: The transition from a turbid suspension to a clear solution marks the exact point of complete dissolution at that specific concentration.

  • Determination of Dissolution Temperature:

    • Record the temperature at which the solution becomes perfectly clear. This is the solubility temperature for that specific composition.[4]

    • Self-Validation: To ensure accuracy, the measurement should be repeated by slowly cooling the clear solution until turbidity reappears. The dissolution and precipitation temperatures should be in close agreement.

  • Data Collection and Curve Construction:

    • Repeat steps 1-4 with different, accurately weighed compositions of solute and solvent to generate a series of data points.

    • Plot the mole fraction of the solute (solubility) as a function of the dissolution temperature to construct the solubility curve for that specific solvent system.[6]

Data Presentation and Interpretation

The experimentally determined data should be compiled into a clear, tabular format for easy comparison across different solvents.

Table 2: Example Data Table for Quantitative Solubility

SolventTemperature (°C)Solubility ( g/100g solvent)Solubility (mole fraction, x)
Methanol 25[Experimental Value][Experimental Value]
40[Experimental Value][Experimental Value]
Acetone 25[Experimental Value][Experimental Value]
40[Experimental Value][Experimental Value]
THF 25[Experimental Value][Experimental Value]
40[Experimental Value][Experimental Value]

Interpreting this data in the context of solvent properties (dielectric constant, hydrogen bonding capacity) will provide a comprehensive understanding of the solute-solvent interactions governing the dissolution process.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and empirical measurement. Its multifunctional nature, possessing both polar (hydroxyl, boronic acid) and nonpolar (halogenated phenyl ring) characteristics, suggests a nuanced solubility profile with high solubility in polar aprotic and protic solvents and limited solubility in nonpolar hydrocarbons. The provided dynamic method offers a reliable and self-validating protocol for researchers to determine precise solubility data, which is essential for optimizing synthetic reactions, developing purification strategies, and advancing formulation efforts in drug discovery and materials science.

References

spectral data interpretation for (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is a key building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound. We will delve into the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to confidently interpret their own analytical data.

The molecular structure, with its unique substitution pattern on the phenyl ring, presents an interesting case for spectral analysis. The interplay of the electron-withdrawing chloro and fluoro groups, the electron-donating hydroxyl group, and the amphoteric boronic acid moiety creates a distinct electronic environment that is reflected in its NMR and MS spectra.

I. Molecular Structure and Predicted NMR Spectra

A clear understanding of the molecular structure is paramount for accurate spectral interpretation. Below is the structure of this compound with the standard IUPAC numbering that will be used for all spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups.

  • Aromatic Region: The protons at the C2 and C6 positions are in different chemical environments.

    • H2: This proton is ortho to the boronic acid group and meta to both the chloro and hydroxyl groups. It is expected to appear as a doublet.

    • H6: This proton is ortho to the boronic acid group and meta to both the fluoro and hydroxyl groups. It will also appear as a doublet. The coupling between H2 and H6 is a long-range meta-coupling, which is typically small (around 2-3 Hz). The fluorine at C5 will also couple with H6, leading to a doublet of doublets for the H6 signal. The coupling constant for this ³J(H-F) coupling is expected to be in the range of 6-10 Hz.

  • Exchangeable Protons: The hydroxyl (-OH) and boronic acid (-B(OH)₂) protons are acidic and will readily exchange with deuterium in solvents like D₂O. Their chemical shifts are highly dependent on concentration, temperature, and solvent. In a non-exchanging solvent like DMSO-d₆, they would appear as broad singlets.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.5 - 7.8d⁴J(H2-H6) ≈ 2-3
H6~7.3 - 7.6dd⁴J(H6-H2) ≈ 2-3, ³J(H6-F) ≈ 6-10
Ar-OH~9.5 - 10.5br s-
B(OH)₂~8.0 - 8.5br s-

graph "1H_NMR_Coupling" {
rankdir=LR;
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853", penwidth=2];

H2 [label="H2"];
H6 [label="H6"];
F5 [label="F5", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H2 -- H6 [label="⁴J ≈ 2-3 Hz", color="#4285F4"];
H6 -- F5 [label="³J ≈ 6-10 Hz"];

}

Caption: Key coupling interactions in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents. The carbon attached to the boron (C1) will often show a broad signal due to the quadrupolar nature of the boron nucleus.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C1~130 - 135Broad signal due to coupling with ¹¹B.
C2~135 - 140
C3~120 - 125Attached to Cl.
C4~150 - 155Attached to OH.
C5~155 - 160 (d)Attached to F, will show a large ¹J(C-F) coupling (~240-260 Hz).
C6~115 - 120 (d)²J(C-F) coupling (~20-25 Hz).
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a direct way to observe the fluorine atom. A single resonance is expected.

  • Chemical Shift: The chemical shift of the fluorine atom will be influenced by the other substituents on the ring. For aromatic fluorides, the chemical shift is typically in the range of -100 to -140 ppm (relative to CFCl₃).

  • Coupling: The fluorine signal will be split by the ortho proton (H6) into a doublet, with a ³J(F-H) coupling constant of approximately 6-10 Hz.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for characterizing boronic acids. Boron has two NMR active nuclei, with ¹¹B being the more commonly observed due to its higher natural abundance and sensitivity.[1]

  • Chemical Shift: For tricoordinate aryl boronic acids, the ¹¹B chemical shift is typically observed in the range of +28 to +33 ppm.[2] The presence of electron-withdrawing groups on the aromatic ring can shift this resonance downfield. The cyclic anhydride of boronic acids, boroxines, typically appear at a slightly lower field (~33 ppm) compared to the corresponding acids (~30 ppm).[2]

  • Linewidth: The ¹¹B nucleus has a spin of 3/2, making it a quadrupolar nucleus. This often results in broad signals. The signal for the boronic acid is expected to be sharper than that of its corresponding anhydride.[3]

II. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[4]

Molecular Ion

The exact mass of this compound (C₆H₅BClFO₃) is 190.0032 g/mol . A key feature to look for in the mass spectrum is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[5]

Fragmentation Pattern

Boronic acids are known to be somewhat unstable in the mass spectrometer and can undergo fragmentation.[6] Common fragmentation pathways for phenylboronic acids include:

  • Loss of H₂O: Dehydration of the boronic acid group is a common fragmentation pathway.

  • Loss of B(OH)₂: Cleavage of the C-B bond can lead to the loss of the boronic acid group.

  • Loss of Halogens: The loss of chlorine or fluorine atoms can also be observed.[7][8]

MS_Fragmentation M [M]⁺ m/z 190/192 F1 [M - H₂O]⁺ m/z 172/174 M->F1 - H₂O F2 [M - B(OH)₂]⁺ m/z 146/148 M->F2 - B(OH)₂ F3 [M - Cl]⁺ m/z 155 M->F3 - Cl

Caption: A plausible fragmentation pathway for this compound.

III. Experimental Protocols

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of exchangeable protons.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-resolution NMR spectrometer.

    • For ¹H NMR, a standard single-pulse experiment is sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and improve sensitivity.

    • For ¹⁹F and ¹¹B NMR, specific probes and acquisition parameters will be required. Consult your instrument's manual for recommended settings. It is often beneficial to run these experiments with and without proton decoupling to observe coupling information.

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for the analysis of boronic acids.[9][10]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 10 mM Ammonium acetate in water.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic content should be used to elute the compound.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. Negative ion mode is often effective for boronic acids.[9]

    • Scan Range: A scan range of m/z 50-500 is typically sufficient.

    • Data Acquisition: Acquire full scan data to observe the molecular ion and its isotopic pattern. Tandem MS (MS/MS) can be used to induce fragmentation and confirm the structure.

IV. Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to ensure both structural confirmation and purity assessment.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR Structure_Confirmation Structural Confirmation H_NMR->Structure_Confirmation Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR ¹³C NMR C_NMR->Structure_Confirmation F_NMR ¹⁹F NMR F_NMR->Structure_Confirmation B_NMR ¹¹B NMR B_NMR->Structure_Confirmation LCMS LC-MS MSMS Tandem MS (MS/MS) LCMS->MSMS LCMS->Purity_Assessment MSMS->Structure_Confirmation Sample Sample of this compound Sample->H_NMR Sample->C_NMR Sample->F_NMR Sample->B_NMR Sample->LCMS

Caption: A comprehensive workflow for the analysis of this compound.

V. Conclusion

The spectral interpretation of this compound is a multifaceted process that relies on the fundamental principles of NMR and MS. By systematically analyzing the chemical shifts, coupling constants, and fragmentation patterns, a confident structural assignment can be made. This guide provides a detailed framework for researchers, enabling them to approach the analysis of this and similar compounds with a solid understanding of the underlying chemistry. The combination of multinuclear NMR and mass spectrometry offers a powerful and comprehensive toolkit for the characterization of such valuable synthetic intermediates.

References

A Senior Application Scientist's Guide to (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid: Commercial Availability, Purity Assessment, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, with a molecular formula of C₆H₅BClFO₃ and CAS number 1003298-72-3, is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a boronic acid moiety, a phenol group, and halogen substitutions, makes it a versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The chloro and fluoro substituents modulate the electronic properties and lipophilicity of the molecule, while the hydroxyl group offers a handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets. Given its pivotal role as a synthetic intermediate, a thorough understanding of its commercial landscape, purity attributes, and the analytical methodologies to verify its quality is paramount for any researcher incorporating this reagent into their synthetic workflows. This guide provides an in-depth technical overview of these critical aspects, empowering scientists to source high-quality material and implement robust quality control measures.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The stated purity levels generally exceed 95%, with many suppliers offering grades of 97% or higher. It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier to ascertain the exact purity and the methods used for its determination.

SupplierCAS NumberStated PurityAvailable Quantities
Apollo Scientific1003298-72-3>97%100mg, 250mg, 1g, 5g, 25g
Chem-Impex182344-13-4 (related compound)97-105% (by titration)Not specified
BLD Pharm182344-14-5 (related compound)98%Not specified
Abovchem1451392-04-3 (related compound)95%Not specified
ChemScene1214900-52-3 (related compound)≥98%Not specified
United States Biological182344-14-5 (related compound)Highly PurifiedNot specified

Note: Some listed CAS numbers are for structurally similar, related compounds, indicating the range of substituted phenylboronic acids available. Researchers should always verify the exact CAS number for their target molecule.

The purity of boronic acids can be impacted by several factors inherent to their synthesis and handling. A common impurity is the corresponding boronic anhydride, also known as a boroxine, which is formed by the dehydration of three boronic acid molecules. While this is often in equilibrium with the boronic acid form in the presence of water, its presence can affect the stoichiometry of reactions. Other potential impurities include residual starting materials from the synthesis, byproducts of side reactions, and deboronated species.

Analytical Techniques for Purity Determination

A multi-technique approach is essential for the comprehensive characterization and purity assessment of this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titration.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the target boronic acid from its organic impurities. The choice of column, mobile phase, and detector is critical for achieving optimal resolution and sensitivity.

Workflow for HPLC Method Development and Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) injection Inject Sample/Standard prep_sample->injection prep_std Prepare a standard solution of known concentration prep_std->injection hplc_system HPLC System with UV Detector column C18 Reverse-Phase Column hplc_system->column column->injection mobile_phase Mobile Phase Gradient (e.g., Acetonitrile and Water with acid modifier) mobile_phase->hplc_system detection UV Detection (e.g., 220-280 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Exemplary HPLC Protocol:

This protocol is a starting point and should be optimized and validated for the specific instrument and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

The retention time of the main peak corresponding to this compound should be determined using a reference standard. Impurities can be quantified based on their peak area relative to the total peak area. For accurate quantification, response factors for known impurities should be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a comprehensive characterization.

Expected NMR Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton of the phenol, and the two hydroxyl protons of the boronic acid group. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The hydroxyl protons are often broad and their chemical shifts can be concentration and solvent dependent. Deuterium exchange (by adding a drop of D₂O) can be used to confirm the assignment of the hydroxyl protons, as these signals will disappear.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The carbon directly attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons will be influenced by the chloro, fluoro, and hydroxyl substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, which may be split by coupling to adjacent protons.

  • ¹¹B NMR: The boron NMR spectrum is particularly useful for identifying the presence of boronic anhydrides (boroxines), which will have a distinct chemical shift compared to the monomeric boronic acid.

NMR Sample Preparation Protocol:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean and dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize both the boronic acid and potential impurities, and the hydroxyl protons are often well-resolved.

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra using a high-field NMR spectrometer.

  • For ¹H NMR, integration of the aromatic proton signals relative to a known internal standard can be used for quantitative analysis.

Logical Relationship of Analytical Techniques for Purity Assessment

Purity_Assessment cluster_compound This compound cluster_techniques Analytical Techniques cluster_results Purity Assessment compound Sample HPLC HPLC (Purity, Impurity Profile) compound->HPLC NMR NMR (¹H, ¹³C, ¹⁹F, ¹¹B) (Structure, Impurity ID) compound->NMR Titration Titration (Assay of Boronic Acid) compound->Titration purity_data Comprehensive Purity Data (Identity, Strength, Purity) HPLC->purity_data NMR->purity_data Titration->purity_data

Caption: Interrelation of key analytical techniques for a comprehensive purity evaluation.

Titration

Acid-base titration can be used to determine the assay of the boronic acid. Boronic acids are weak Lewis acids and can be titrated with a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable indicator. This method provides a measure of the total boronic acid content but does not provide information about organic impurities.

Titration Protocol Outline:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and an alcohol (e.g., ethanol).

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH).

  • Monitor the pH change using a pH meter to determine the equivalence point.

  • Calculate the percentage of boronic acid in the sample based on the volume of titrant used.

Conclusion

For researchers in drug discovery and organic synthesis, the quality of starting materials such as this compound is a critical determinant of experimental success. A careful selection of commercial suppliers based on their provided specifications and a thorough in-house quality assessment are essential practices. This guide has provided a framework for understanding the commercial availability and purity considerations for this important building block. By employing a combination of powerful analytical techniques like HPLC and NMR, and by understanding the potential impurities that may be present, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes. The detailed protocols and workflows presented herein serve as a practical resource for implementing robust quality control measures in the laboratory.

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Halogenated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The intersection of boron chemistry and medicinal research has yielded a class of compounds with remarkable therapeutic potential: phenylboronic acids. The strategic introduction of halogens to this scaffold has been shown to significantly modulate their physicochemical properties and enhance their biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological roles of halogenated phenylboronic acids, with a focus on their applications as enzyme inhibitors, anticancer agents, and antibacterial therapeutics. We will delve into the mechanistic underpinnings of their actions, discuss the structure-activity relationships that govern their potency, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the power of halogenated phenylboronic acids in the pursuit of novel therapeutic interventions.

Introduction: The Boron Advantage and the Halogen Effect

Boronic acids, characterized by a boron atom covalently linked to an organic substituent and two hydroxyl groups, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties, including an empty p-orbital, render them potent Lewis acids capable of forming reversible covalent bonds with diols, a common motif in biological macromolecules.[3] This inherent reactivity, coupled with their general stability and low toxicity, makes them attractive candidates for drug design.[1][4] The landmark approval of the proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug, for the treatment of multiple myeloma in 2003, ignited a surge of interest in this compound class, leading to the development of other successful drugs like ixazomib and vaborbactam.[1][5]

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a time-tested strategy in medicinal chemistry to fine-tune a drug candidate's properties. The introduction of halogens can profoundly impact a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to its biological target.[4][6][7] In the context of phenylboronic acids, halogenation offers a powerful tool to modulate their acidity, reactivity, and overall biological profile, leading to the discovery of potent and selective therapeutic agents.[4][7]

This guide will navigate the exciting landscape of halogenated phenylboronic acids, exploring their diverse biological activities and providing the technical insights necessary to advance their development from the laboratory to the clinic.

Enzyme Inhibition: A Reversible Covalent Dance

A primary mechanism through which halogenated phenylboronic acids exert their biological effects is through the inhibition of key enzymes. Their ability to form a stable, yet reversible, tetrahedral complex with serine, threonine, or tyrosine residues within an enzyme's active site is central to their inhibitory action.

Serine Protease Inhibition: Taming Uncontrolled Proteolysis

Serine proteases play critical roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases. Halogenated phenylboronic acids have shown significant promise as inhibitors of these enzymes. For instance, 4-formylphenylboronic acid (4-FPBA) is a known inhibitor of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

The inhibitory mechanism involves the boronic acid moiety acting as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a covalent bond. The presence of halogens on the phenyl ring can enhance this interaction by increasing the Lewis acidity of the boron atom and by participating in favorable halogen bonding interactions within the active site.[8]

β-Lactamase Inhibition: Restoring Antibiotic Efficacy

The rise of antibiotic resistance is a global health crisis. Phenylboronic acid derivatives have emerged as potent inhibitors of β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC-2).[9][10] By inhibiting these enzymes, they can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.[10] Structure-activity relationship (SAR) studies have demonstrated that the nature and position of the halogen substituent on the phenyl ring are critical for inhibitory potency.[10]

Workflow for Screening β-Lactamase Inhibitors:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays A Synthesize Halogenated Phenylboronic Acid Library B Purify and Characterize Compounds (NMR, MS) A->B C Determine IC50 against Target β-Lactamase B->C D Kinetic Analysis (e.g., Lineweaver-Burk plot) C->D E Synergy Assays with β-Lactam Antibiotics D->E Promising Candidates F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A streamlined workflow for the identification and characterization of novel halogenated phenylboronic acid-based β-lactamase inhibitors.

Anticancer Activity: A Multi-pronged Attack

The potential of halogenated phenylboronic acids in oncology is a rapidly expanding field of research.[11][12][13] Their anticancer effects are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of the tumor microenvironment.

Proteasome Inhibition: Inducing Apoptotic Cell Death

The proteasome is a cellular machine responsible for degrading damaged or unnecessary proteins. Its inhibition leads to the accumulation of pro-apoptotic proteins, ultimately triggering cancer cell death. Bortezomib, the first-in-class proteasome inhibitor, contains a boronic acid moiety that forms a stable complex with the active site threonine of the 20S proteasome.[1][11] Halogenated phenylboronic acids can also function as proteasome inhibitors, with the halogen substituents influencing their potency and selectivity.[11]

Targeting Sialic Acid on Cancer Cells

Cancer cells often overexpress sialic acid (SA) on their surface, a phenomenon associated with metastasis and immune evasion. Phenylboronic acids can selectively bind to these sialic acid residues, offering a novel strategy for targeted cancer therapy.[11][12][13] The acidic tumor microenvironment can enhance this binding, providing a degree of tumor selectivity.[11] Halogenation can further modulate the pKa of the boronic acid, fine-tuning its binding affinity for sialic acid at physiological and tumor-specific pH.

Signaling Pathway of Phenylboronic Acid-Mediated Anticancer Activity:

G PBA Halogenated Phenylboronic Acid Proteasome Proteasome PBA->Proteasome Inhibition SA Sialic Acid (on cancer cell) PBA->SA Binding CellCycle Cell Cycle Arrest Proteasome->CellCycle Leads to Apoptosis Apoptosis SA->Apoptosis Targeted Drug Delivery CellCycle->Apoptosis

Caption: Halogenated phenylboronic acids can induce cancer cell death through proteasome inhibition and by targeting sialic acid on the cell surface.

Structure-Activity Relationship of Halogenated Phenylboronic Acids as Anticancer Agents

The anticancer activity of halogenated phenylboronic acids is highly dependent on their chemical structure. For instance, studies on combretastatin A-4 analogs, where a boronic acid group was introduced, revealed that modifications to the phenyl ring, including the removal of a methoxy group or replacement with a pyridine ring, significantly impacted their cytotoxicity and ability to inhibit tubulin polymerization.[14] The presence and position of halogen atoms can influence the molecule's conformation and electronic properties, thereby affecting its interaction with biological targets.[14][15]

Antibacterial and Antibiofilm Activity: Combating Bacterial Pathogens

Beyond their applications in enzyme inhibition and cancer therapy, halogenated phenylboronic acids have demonstrated significant potential as antibacterial and antibiofilm agents.[2][4][7][16]

Inhibition of Planktonic Bacterial Growth

Recent studies have highlighted the antibacterial efficacy of halogenated phenylboronic acids against various pathogenic bacteria, including Vibrio parahaemolyticus and Vibrio harveyi.[4][7][16] For example, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) exhibited minimum inhibitory concentrations (MICs) of 100 μg/mL against V. parahaemolyticus.[4][16] The mechanism of action is thought to involve the disruption of essential cellular processes, potentially through the inhibition of key bacterial enzymes.

Disruption of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to antibiotics and host immune responses. Halogenated phenylboronic acids have shown the ability to prevent biofilm formation in a dose-dependent manner.[4][16] DIMPBA and FIPBA were also found to diminish several virulence factors associated with biofilm formation, such as motility and indole synthesis.[4][16]

Table 1: Antibacterial Activity of Selected Halogenated Phenylboronic Acids

CompoundTarget OrganismMIC (μg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA)Vibrio parahaemolyticus100[4][16]
2-fluoro-5-iodophenylboronic acid (FIPBA)Vibrio parahaemolyticus100[4][16]
4-iodophenylboronic acidVibrio parahaemolyticus200[4]
Phenylboronic acid (PBA)Escherichia coli1.0 (mg/mL)[17]
Phenylboronic acid (PBA)Shigella sonnei1.2 (mg/mL)[17]
Phenylboronic acid (PBA)Salmonella enteritidis1.0 (mg/mL)[17]
Phenylboronic acid (PBA)Yersinia enterocolitica0.8 (mg/mL)[17]

Experimental Protocols

To facilitate further research in this promising area, this section provides detailed methodologies for key experiments.

Synthesis of Halogenated Phenylboronic Acids

A common and versatile method for the synthesis of aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction.[1][6] Alternatively, they can be prepared from the corresponding aryl halides.

General Procedure for the Synthesis of a Halogenated Phenylboronic Acid from an Aryl Halide:

  • Grignard Reagent Formation: To a solution of the halogenated aryl halide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

  • Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired halogenated phenylboronic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Luria-Bertani broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the halogenated phenylboronic acid in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated phenylboronic acid and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Future Perspectives and Conclusion

Halogenated phenylboronic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. The ability to fine-tune their properties through the strategic placement of halogen atoms provides a powerful platform for the development of novel therapeutics. Future research will likely focus on:

  • Improving Selectivity: Designing next-generation compounds with enhanced selectivity for their biological targets to minimize off-target effects.

  • Exploring Novel Mechanisms: Uncovering new biological targets and mechanisms of action for this compound class.

  • Drug Delivery Systems: Incorporating halogenated phenylboronic acids into targeted drug delivery systems to enhance their therapeutic efficacy and reduce systemic toxicity.[11]

  • Combination Therapies: Investigating the synergistic effects of halogenated phenylboronic acids with existing drugs to overcome resistance and improve treatment outcomes.

References

A Technical Guide to Boronic Acids: Versatile and Indispensable Building Blocks in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Functional Group

First synthesized in 1860 by Edward Frankland, boronic acids have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern organic chemist. These organoboron compounds, characterized by the general formula R-B(OH)₂, have become central to the construction of complex molecules across a vast range of scientific disciplines, including pharmaceutical development, materials science, and catalysis.

Their prominence is rooted in a unique combination of stability, versatile reactivity, and low toxicity. Unlike many other organometallic reagents, boronic acids are typically solids that are stable to air and moisture, simplifying their handling and storage. Furthermore, their eventual degradation product is boric acid, an environmentally benign compound, aligning their use with the principles of "green" chemistry. At the heart of their reactivity is the electron-deficient boron atom, which imparts a mild Lewis acidity, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental properties, synthesis, and strategic applications of boronic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Fundamental Properties and Reactivity

A thorough understanding of the structural and electronic properties of boronic acids is critical to harnessing their full synthetic potential. Causality in their reactions stems directly from these foundational characteristics.

Structure, Bonding, and Lewis Acidity

Structurally, boronic acids feature a trivalent boron atom bonded to one organic substituent and two hydroxyl groups. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This electron deficiency, with only six valence electrons, is the defining feature of boronic acids, making them act as mild Lewis acids.

This Lewis acidity allows them to readily accept a pair of electrons from Lewis bases, such as hydroxide ions or the diol moieties found in sugars. This interaction converts the boron center from a trigonal planar sp² state to a tetrahedral sp³-hybridized boronate complex. The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex, the pKa drops to approximately 7, a feature ingeniously exploited in designing sensors and pH-responsive materials.

Stability, Handling, and the Boroxine Question

While generally stable, boronic acids are not without their idiosyncrasies. Under certain conditions, particularly dehydration, three molecules of a boronic acid can undergo condensation to form a six-membered cyclic anhydride known as a boroxine.

Diagram 1: Boronic Acid-Boroxine Equilibrium

G cluster_0 Boronic Acid Monomers cluster_1 Water cluster_2 Boroxine Trimer 3_R_B_OH2 3 R-B(OH)₂ Boroxine 3_R_B_OH2->Boroxine Dehydration 3_H2O 3 H₂O

Caption: Reversible dehydration of boronic acids to form a cyclic boroxine trimer.

This equilibrium can complicate characterization and precise quantification. To circumvent this and improve stability, boronic acids are frequently converted into boronate esters through reaction with diols. Pinacol esters are the most common, offering enhanced stability to chromatography and handling while often being sufficiently reactive to participate directly in cross-coupling reactions.

Chapter 2: Synthesis of Boronic Acids and Their Derivatives

The accessibility of diverse boronic acids is a key driver of their widespread use. Synthetic methods have evolved from classical stoichiometric approaches to highly efficient catalytic protocols.

Classical Synthesis: Organometallic Precursors

The original methods for synthesizing boronic acids involve the reaction of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, with trialkyl borates (B(OR')₃). This is followed by acidic aqueous workup to hydrolyze the resulting boronate ester to the desired boronic acid.

Causality in a Classical Synthesis: The primary challenge in this approach is controlling stoichiometry. The initially formed boronate ester (R-B(OR')₂) is still electrophilic and can react with a second or even third equivalent of the organometallic reagent, leading to the formation of borinic acids (R₂B(OR')) and trialkylboranes (R₃B), respectively. To favor the desired product, the reaction is typically run at low temperatures (-78 °C) with the slow addition of the organometallic reagent to a large excess of the trialkyl borate.

Modern Catalytic Borylation Methods

Modern organic synthesis prioritizes efficiency, functional group tolerance, and atom economy. Palladium-catalyzed borylation reactions have become the methods of choice for preparing a vast array of boronic acid derivatives.

  • Miyaura Borylation: This powerful method involves the palladium-catalyzed cross-coupling of aryl, heteroaryl, or vinyl halides/triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This reaction offers excellent functional group tolerance and provides direct access to stable boronate esters.

  • C-H Borylation: Representing the cutting edge of efficiency, C-H borylation reactions enable the direct conversion of a C-H bond to a C-B bond, typically using an iridium catalyst. This approach avoids the need for pre-functionalized starting materials (like halides), significantly shortening synthetic sequences.

Diagram 2: Major Synthetic Routes to Boronic Esters

G ArylHalide Aryl/Vinyl Halide (Ar-X) BoronateEster Boronate Ester (Ar-B(OR)₂) ArylHalide->BoronateEster Miyaura Borylation [Pd], B₂pin₂ Organometallic Organometallic (Ar-M, M=Li, MgX) Organometallic->BoronateEster Quench with B(OR)₃ Low Temp Arene Arene (Ar-H) Arene->BoronateEster C-H Borylation [Ir], B₂pin₂

Caption: Key modern and classical pathways to boronate esters.

Chapter 3: The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

No discussion of boronic acids is complete without a deep dive into the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of an organoboron species with an organohalide or triflate is one of the most powerful and widely used methods for constructing C-C bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.

The Catalytic Cycle: A Mechanistic Dissection

The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding each step is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (R¹-X) bond of the electrophile. This is typically the rate-determining step and results in a Pd(II) complex.

  • Transmetalation: This is the key step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base (e.g., K₂CO₃, CsF). The base reacts with the boronic acid to form a more nucleophilic "ate" complex [R²-B(OH)₃]⁻, which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide. The choice of base is critical and can dramatically influence reaction outcomes.

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple to form the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Diagram 3: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition R1X R¹-X (Aryl Halide) R1X->PdII_complex PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 Transmetalation Boronic_Acid R²-B(OH)₂ Ate_Complex [R²-B(OH)₃]⁻ (Boronate 'ate' complex) Boronic_Acid->Ate_Complex Base Base (OH⁻) Base->Ate_Complex Ate_Complex->PdII_R1R2 PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Caption: The three key steps of the Suzuki-Miyaura cross-coupling cycle.

Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a typical Suzuki-Miyaura coupling and is designed to be a self-validating system. The choice of SPhos as a ligand is based on its high activity for coupling sterically hindered substrates and aryl chlorides.

Reaction: 4-Chlorotoluene with Phenylboronic Acid

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Chlorotoluene126.58127 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(OAc)₂224.52.2 mg0.010.01
SPhos410.478.2 mg0.020.02
K₃PO₄212.27425 mg2.02.0
Toluene/H₂O (10:1)-5.5 mL--

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide partner, which is often more valuable or difficult to remove during purification. K₃PO₄ is a strong enough base to facilitate transmetalation but is generally non-nucleophilic, minimizing side reactions.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.01 equiv) and SPhos (0.02 equiv) in 1 mL of the toluene/H₂O solvent mixture. Stir for 5 minutes.

    • Causality: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture. A 1:2 Pd:Ligand ratio is common to ensure the palladium center remains coordinated and stable.

  • Reaction Assembly: Add the remaining 4.5 mL of the solvent mixture to the Schlenk flask containing the reagents. Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes while stirring.

    • Causality: Degassing the solvent is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, arresting the catalytic cycle.

  • Initiation and Execution: Using a syringe, add the pre-mixed catalyst solution to the reaction flask. Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chlorotoluene is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers in a separatory funnel. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methylbiphenyl.

Chapter 4: Beyond Suzuki-Miyaura: Other Key Transformations

The utility of boronic acids extends far beyond C-C bond formation. They are key players in the construction of carbon-heteroatom bonds and multicomponent reactions.

  • Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N, C-O, and C-S bonds by coupling boronic acids with amines, alcohols, phenols, and thiols. It is a powerful alternative to traditional methods like Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.

  • Petasis (Petasis-Borono Mannich) Reaction: A versatile multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy carbonyl) to form α-amino acids and other valuable structures.

  • Catalytic Applications: Boronic acids themselves can act as catalysts. They serve as mild Lewis acids or Brønsted acids to activate substrates in reactions like direct amide bond formation from carboxylic acids and amines, esterifications, and cycloadditions.

Chapter 5: Strategic Use of Boronic Acid Protecting Groups

In complex, multi-step syntheses, it is often necessary to carry a boronic acid functionality through several steps before its intended use in a cross-coupling reaction. This requires robust protecting groups that can mask the reactivity of the C-B bond and be removed under specific, orthogonal conditions.

Protecting GroupStructureKey FeaturesDeprotection Conditions
Pinacol Ester Cyclic boronate esterWorkhorse group; stable to chromatography but reactive enough for direct use in coupling.Can be difficult; often used directly. Hydrolysis requires harsh conditions or oxidative cleavage.
MIDA Ester Tetracoordinate, sp³ boronExceptionally stable; inert to Suzuki conditions, purification, and many reagents.Mild aqueous base (e.g., 1M NaOH, THF).
DAN Group Neutral, sp² boronRobustly stable, particularly to basic conditions.Aqueous acid (e.g., 1M HCl).

The Power of Orthogonality: The contrasting deprotection conditions for MIDA (base-labile) and DAN (acid-labile) groups enable sophisticated synthetic strategies, such as iterative cross-coupling, where different C-C bonds can be formed sequentially on a multi-functionalized scaffold.

Diagram 4: Protecting Group Selection Workflow

G Start Need to protect a boronic acid? Q1 Will the protected boronic acid be used directly in the next step? Start->Q1 Pinacol Use Pinacol Ester Q1->Pinacol Yes Q2 Need to perform iterative cross-coupling or require extreme stability? Q1->Q2 No Q2->Pinacol No Q3 Are downstream steps sensitive to acid? Q2->Q3 Yes MIDA Use MIDA Ester (Base-labile deprotection) Q3->MIDA Yes DAN Use DAN Group (Acid-labile deprotection) Q3->DAN No

Caption: A decision-making guide for choosing a suitable boronic acid protecting group.

Chapter 6: Applications in Drug Discovery and Materials Science

The unique properties of boronic acids have made them privileged motifs in both medicine and materials.

Medicinal Chemistry

The approval of the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma revolutionized the perception of boron in medicine. The boronic acid moiety is not merely a synthetic handle but the key pharmacophore. It forms a reversible, covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome, leading to potent and specific inhibition. This success has spurred the development of other boron-containing drugs like ixazomib and vaborbactam.

Beyond enzyme inhibition, boronic acids are used in:

  • Saccharide Sensing: Their ability to bind reversibly with diols makes them ideal for creating glucose sensors for diabetes management.

  • Drug Delivery: Boronic acid-containing polymers can self-assemble into nanoparticles that dissociate in response to pH or saccharide concentration, enabling targeted drug release.

Materials Science

In materials science, the dynamic covalent chemistry of boronic acids is exploited to create "smart" materials.

  • Self-Healing Hydrogels: Hydrogels cross-linked via boronate ester bonds can reform after being broken, imparting self-healing properties.

  • Responsive Materials: Polymers functionalized with boronic acids are used to create materials that respond to stimuli like pH or the presence of sugars, finding applications in everything from controlled release devices to environmental remediation.

Conclusion and Future Outlook

From their foundational role in the Suzuki-Miyaura reaction to their sophisticated applications as protecting groups, catalysts, and pharmacophores, boronic acids have firmly established themselves as indispensable building blocks in chemistry. Their journey from a synthetic curiosity to a cornerstone of molecular construction is a testament to their remarkable versatility. Future research will likely focus on expanding the scope of C-H borylation, developing novel boron-based catalysts, and designing the next generation of boronic acid-based therapeutics and intelligent materials. The unique chemistry of the boron atom ensures that this privileged functional group will continue to enable scientific discovery and technological innovation for years to come.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling using (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[4][5] The ability to construct biaryl and substituted aryl structures with precision is of paramount importance in drug discovery, as these motifs are prevalent in a vast array of biologically active compounds.[4][6]

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is a particularly valuable building block in this context. The presence of chloro, fluoro, and hydroxyl substituents on the phenyl ring provides a unique combination of electronic and steric properties, making it a key intermediate in the synthesis of targeted therapies and other advanced materials.[7] The chloro and fluoro groups can enhance metabolic stability and modulate the electronic character of the resulting biaryl, while the hydroxyl group offers a handle for further functionalization or can participate in crucial hydrogen bonding interactions within a biological target.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][2] The reactivity of the halide follows the general trend I > Br > Cl.[5] For less reactive chlorides, the choice of a suitable electron-rich and bulky ligand is crucial to facilitate this step.[8]

  • Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[9][10][11] The exact mechanism of transmetalation can vary depending on the reaction conditions, but the formation of a palladium-hydroxide or palladium-alkoxide species is often invoked.[9][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the coupling of this compound with a representative aryl bromide. Optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationPurity
This compound913835-99-9Commercially available>97%
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7Commercially available>98%
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Commercially available>98%
SPhos657408-07-6Commercially available>98%
Potassium Phosphate (K₃PO₄)7778-53-2Commercially available>98%
1,4-Dioxane123-91-1Anhydrous, <50 ppm H₂O>99%
Deionized Water7732-18-5N/AN/A

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings, as it is effective in promoting transmetalation without causing significant side reactions.[11]

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Add the catalyst and ligand to the Schlenk flask.

    • Rationale: Pd(OAc)₂ is a common and relatively air-stable palladium precatalyst. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for the coupling of aryl chlorides and bromides, particularly with challenging substrates. The use of a ligand is essential to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Solvent Addition and Degassing:

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to the Schlenk flask via syringe.

    • Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

    • Rationale: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and the formation of homocoupling byproducts. The presence of water is often beneficial in Suzuki-Miyaura reactions, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: The reaction temperature is typically elevated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the reactivity of the specific coupling partners.

  • Workup and Purification:

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Considerations for the Free Hydroxyl Group

A key consideration when using this compound is the presence of the free hydroxyl group. While phenolic hydroxyl groups can sometimes interfere with the catalytic cycle, studies have shown that Suzuki-Miyaura couplings of halophenols and phenol boronic acids can be performed without protection, particularly when using aqueous bases.[1][9] The use of a base like potassium carbonate or potassium phosphate in an aqueous solvent system is generally compatible with the free hydroxyl group.[1][9]

However, in some cases, particularly with sensitive substrates or under anhydrous conditions, protection of the hydroxyl group may be necessary to avoid side reactions. Common protecting groups for phenols include methyl ethers, silyl ethers, or benzyl ethers, which can be removed under various conditions after the coupling reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, low reaction temperature.Ensure proper degassing of solvents and reaction mixture. Increase reaction temperature. Screen different palladium catalysts and ligands.
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Rigorously degas the reaction mixture. Use fresh, high-purity solvents and reagents. Consider using a different palladium precatalyst or ligand system that is more resistant to oxidative degradation.
Protodeboronation Hydrolysis of the boronic acid, especially under prolonged heating or with certain bases.Use a milder base or anhydrous conditions if necessary. Minimize reaction time. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[8]
Formation of Byproducts Side reactions involving the hydroxyl group or other functional groups.If side reactions are observed, consider protecting the hydroxyl group. Optimize the reaction conditions (temperature, base, solvent) to improve selectivity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound offers a powerful and versatile method for the synthesis of highly functionalized biaryl compounds. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided in this application note serve as a valuable starting point for the successful implementation of this important transformation in the pursuit of novel pharmaceuticals and advanced materials.

References

The Strategic Role of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic Acid in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Functionalized Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the quest for molecular entities with precisely tailored pharmacological profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical building blocks available to medicinal chemists, substituted phenylboronic acids have emerged as exceptionally versatile reagents. This is largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1]

This application note delves into the specific utility of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid , a trifunctionalized reagent that offers a unique convergence of electronic and steric properties. The presence of a chloro group, a fluoro atom, and a hydroxyl moiety on the phenylboronic acid scaffold provides a sophisticated tool for medicinal chemists to fine-tune drug-target interactions and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. This guide will provide an in-depth analysis of its applications, detailed experimental protocols, and an exploration of the rationale behind its use in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.

The Significance of the 3-Chloro-5-fluoro-4-hydroxyphenyl Motif

The specific arrangement of the chloro, fluoro, and hydroxyl substituents on the phenylboronic acid ring is not arbitrary; each functional group imparts distinct and often synergistic effects on the resulting drug molecule.

  • The "Magic" Chloro Group: The chlorine atom, often referred to as a "magic" group in medicinal chemistry, can dramatically enhance the potency and pharmacokinetic properties of a drug candidate.[2][3] Its electron-withdrawing nature can modulate the pKa of nearby functional groups and influence the overall electronic character of the aromatic ring. Furthermore, the chloro group can form favorable halogen bonds with protein targets and occupy hydrophobic pockets, thereby increasing binding affinity.[2][3]

  • The Versatile Fluoro Substituent: Fluorine is another key player in modern drug design. Its high electronegativity can alter the acidity of adjacent protons and influence metabolic stability by blocking sites susceptible to oxidative metabolism. The introduction of fluorine can also lead to improved membrane permeability and binding affinity through the formation of specific interactions with the target protein.

  • The Crucial Hydroxyl Group: The hydroxyl group is a versatile functional handle that can engage in crucial hydrogen bonding interactions with the active site of a protein, acting as both a hydrogen bond donor and acceptor.[4][5] This can significantly contribute to the binding affinity and selectivity of a drug molecule. Moreover, the hydroxyl group provides a convenient point for further chemical modification, allowing for the attachment of solubilizing groups or other pharmacophoric elements to optimize the drug's properties.[4]

The combination of these three substituents in this compound creates a privileged scaffold for the synthesis of molecules with enhanced biological activity and drug-like properties.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in medicinal chemistry is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][6] This reaction enables the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide (or pseudohalide), providing a straightforward and efficient route to complex biaryl and heteroaryl structures. These motifs are central to the structure of many kinase inhibitors and other targeted therapies.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide, forming a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L2"]; "Oxidative\nAddition" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L2)"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)-Ar'(L2)" [label="Ar-Pd(II)-Ar'(L2)"]; "Reductive\nElimination" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative\nAddition" [label="Ar-X"]; "Oxidative\nAddition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="Ar'-B(OH)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Pd(0)L2" [label="Ar-Ar'"]; } } Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

The following protocols provide a representative methodology for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that reaction conditions may require optimization depending on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightSupplier
This compound1379466-81-5190.37Commercial
Aryl Bromide (e.g., 4-bromoanisole)104-92-7187.04Commercial
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Commercial
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercial
1,4-Dioxane (anhydrous)123-91-188.11Commercial
Water (degassed)7732-18-518.02N/A

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant decomposition of sensitive functional groups.

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for efficient catalysis.

dot graph "Suzuki-Miyaura Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; "Reagents" [label="Combine Reactants:\n- Boronic Acid\n- Aryl Halide\n- Base\n- Catalyst"]; "Inert" [label="Establish Inert\nAtmosphere"]; "Solvent" [label="Add Solvents"]; "Reagents" -> "Inert" -> "Solvent"; }

subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Heat" [label="Heat and Stir"]; "Monitor" [label="Monitor Progress\n(TLC/LC-MS)"]; "Heat" -> "Monitor"; }

subgraph "cluster_workup" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; "Cool" [label="Cool to RT"]; "Extract" [label="Aqueous Workup\n& Extraction"]; "Purify" [label="Column\nChromatography"]; "Cool" -> "Extract" -> "Purify"; }

"Solvent" -> "Heat"; "Monitor" -> "Cool"; } } Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Case Study: The 3-Chloro-4-fluorophenyl Motif in Tyrosinase Inhibitors

While a specific FDA-approved drug synthesized directly from this compound is not readily identifiable in the public domain, the strategic importance of the closely related 3-chloro-4-fluorophenyl motif has been demonstrated in the development of potent enzyme inhibitors. For instance, research on tyrosinase inhibitors has shown that incorporating the 3-chloro-4-fluorophenyl fragment into various chemical scaffolds significantly enhances their inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR).

In these studies, the 3-chloro-4-fluorophenyl moiety was found to establish beneficial interactions within the catalytic site of the enzyme. Docking studies revealed that the chlorine atom, in particular, stabilizes the binding through van der Waals interactions with key amino acid residues such as Ala286 and Val283. This highlights the crucial role of this substitution pattern in enhancing drug-target interactions, a principle that is directly applicable to the design of kinase inhibitors and other targeted therapies where precise molecular recognition is essential for efficacy.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique trifunctionalized structure provides medicinal chemists with a powerful tool to synthesize complex molecular architectures with fine-tuned pharmacological properties. The strategic combination of chloro, fluoro, and hydroxyl substituents allows for the modulation of electronic properties, metabolic stability, and drug-target interactions. As the demand for highly specific and potent targeted therapies continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase, paving the way for the discovery and development of novel and effective medicines.

References

Application Note: A Practical Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of carbon-carbon (C-C) bonds is the foundational grammar of organic synthesis. Among the reactions that form these bonds, the Suzuki-Miyaura cross-coupling has emerged as a particularly powerful and versatile tool.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges a C-C bond between an organoboron species (like a phenylboronic acid) and an organic halide or pseudohalide.[1][3] Its significance in enabling the synthesis of complex molecules, particularly the biaryl scaffolds prevalent in pharmaceuticals and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.[1][4]

The reaction's broad adoption in drug development stems from its remarkable functional group tolerance, use of mild reaction conditions, and the generally low toxicity and high stability of its boronic acid reagents.[2][5] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction with a focus on substituted phenylboronic acids, offering field-proven insights into mechanism, reagent selection, protocol optimization, and troubleshooting to empower scientists in synthesizing complex molecular architectures.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Oxidative Addition : A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the halide, with the general reactivity trend being I > Br > OTf >> Cl.[1][7] Electron-rich phosphine ligands on the palladium center are known to accelerate this crucial step.[4][8]

  • Transmetalation : This is the defining step where the substituted phenyl group is transferred from the boron atom to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[1][3] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium catalyst, displacing the halide.[1][3][9]

  • Reductive Elimination : The newly formed diorganopalladium(II) complex is unstable. The two organic groups (the substituted phenyl and the aryl group from the halide) couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4] Bulky ligands tend to promote this final, product-releasing step.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ PdII_OA Ar¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition PdII_TM Ar¹-Pd(II)L₂-Ar² PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Biaryl Product (Ar¹-Ar²) PdII_TM->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->PdII_OA Ar2BOH2 Phenylboronic Acid (Ar²-B(OH)₂) Ar2BOH2->PdII_TM Base Base (e.g., K₂CO₃) Base->PdII_TM caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Core Components: A Scientist's Guide to Reagent Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

2.1 The Palladium Precatalyst The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) precatalysts are often used.[4]

  • Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, ready-to-use Pd(0) catalyst. It is highly effective but can be sensitive to air and requires careful handling.

  • Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes (e.g., PdCl₂(dppf)) are common, bench-stable precatalysts.[4] They must be reduced in situ to the active Pd(0) form, a process often accomplished by a phosphine ligand or another reducing agent in the reaction mixture.[4]

2.2 The Ligand The ligand is arguably the most critical variable for tuning reactivity. It stabilizes the palladium center, influences catalyst activity, and can be tailored to specific substrates.

  • Triphenylphosphine (PPh₃): A standard, versatile, and cost-effective ligand suitable for many simple couplings.

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like SPhos and XPhos are highly effective for challenging couplings, including those with unreactive aryl chlorides or sterically hindered substrates.[8] Their electron-rich nature promotes oxidative addition, while their bulkiness facilitates reductive elimination.[4][8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and form very stable palladium complexes, making them excellent for difficult couplings and offering high catalyst turnover numbers.[3][10]

2.3 The Base The base is essential for activating the boronic acid to facilitate transmetalation.[1][3] The choice of base can dramatically affect yield and side reactions.

  • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, moderately strong bases effective in many solvent systems, often with water as a co-solvent. Cesium carbonate (Cs₂CO₃) is more soluble and often more effective but also more expensive.

  • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling sterically hindered substrates or less reactive aryl chlorides.[11] It is often used under anhydrous conditions.

  • Fluorides (KF, CsF): Milder bases that can be advantageous when base-sensitive functional groups are present.[3]

2.4 The Solvent System The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases if a two-phase system is used.

  • Ethers (Dioxane, THF): Common choices that work well for a wide range of substrates.[4]

  • Aromatic Hydrocarbons (Toluene): Another standard, effective for many couplings, particularly at higher temperatures.

  • Polar Aprotic Solvents (DMF, Acetonitrile): The polarity of these solvents can influence reaction selectivity and rate, though their role can be complex and is not solely dependent on the dielectric constant.[12][13]

  • Aqueous Mixtures: A small amount of water is often beneficial, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4] However, excess water can promote the undesirable side reaction of protodeboronation.[7][14]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of a substituted phenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

Procedure:

  • Vessel Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the substituted phenylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand. Then, add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-12 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the aryl bromide starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[11][15]

Navigating Substituent Effects

The electronic nature of the substituent on the phenylboronic acid significantly impacts its reactivity. Understanding these effects is key to optimizing reaction conditions.

Substituent Type on Phenylboronic AcidElectronic EffectImpact on Reactivity & Side ReactionsRecommended Protocol Adjustments
Electron-Withdrawing (e.g., -NO₂, -CN, -CO₂Me) Decreases nucleophilicity of the aryl group.Slower transmetalation. More susceptible to protodeboronation, a major side reaction where the boronic acid is replaced by hydrogen.[7]Use a more active catalyst system (e.g., Buchwald ligand), a stronger base (K₃PO₄), and strictly anhydrous conditions to minimize protodeboronation.[7]
Electron-Donating (e.g., -OMe, -Me) Increases nucleophilicity of the aryl group.Faster transmetalation. Generally robust substrates.[16]Standard conditions are often sufficient. If the reaction is sluggish due to steric hindrance, increasing temperature or using a more active ligand may be necessary.
Ortho-Substituents (e.g., -Me, -OMe, -Cl) Steric HindranceCan significantly slow down or inhibit the reaction by impeding the approach to the palladium center.[17]Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) that promote reductive elimination. Higher temperatures and stronger bases (K₃PO₄) are often required.[8][11]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Inert Is the inert atmosphere rigorous? Start->Check_Inert Check_Reagents Are reagents (catalyst, ligand, base, solvent) pure and active? Check_Inert->Check_Reagents Yes Sol_Inert Solution: Improve degassing. Use Schlenk line or glovebox. Check_Inert->Sol_Inert No Check_Conditions Are reaction conditions (temp, base, ligand) optimal for the substrate? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Use fresh catalyst/ligand. Use anhydrous, degassed solvent. Ensure base is finely powdered. Check_Reagents->Sol_Reagents No Check_Side_Reactions Are side reactions (protodeboronation, homocoupling) dominant? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions Solution: Screen different ligands (e.g., Buchwald). Increase temperature. Switch to a stronger base (K₃PO₄). Check_Conditions->Sol_Conditions No Sol_Side_Reactions Solution: For protodeboronation: use anhydrous conditions, milder base. For homocoupling: ensure O₂ exclusion. Check_Side_Reactions->Sol_Side_Reactions Yes Success Reaction Successful Check_Side_Reactions->Success No Sol_Inert->Start Re-run Sol_Reagents->Start Re-run Sol_Conditions->Start Re-run Sol_Side_Reactions->Start Re-run caption Figure 2: A workflow for troubleshooting failed Suzuki-Miyaura reactions.

Caption: Figure 2: A workflow for troubleshooting failed Suzuki-Miyaura reactions.

  • Issue: No Reaction/Low Conversion

    • Cause: Inactive catalyst is the most common culprit. This can be due to oxidation of the Pd(0) species or the phosphine ligand from insufficient degassing.[7]

  • Issue: Protodeboronation

    • Cause: The C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid. This is often promoted by excess water, strong bases, or high temperatures, particularly with electron-deficient boronic acids.[7][14]

    • Solution: Use strictly anhydrous conditions. Switch to a milder base like KF or K₂CO₃.[11] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) before the reaction.[7]

  • Issue: Homocoupling

    • Cause: Two molecules of the boronic acid couple to form a symmetric biaryl. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this pathway.[4][14]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure the reaction is set up under a robust inert atmosphere and that all solvents have been thoroughly degassed.[14]

References

Application Notes and Protocols for the Synthesis of Complex Biaryl Compounds with (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls and the Utility of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic Acid

Complex biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides under mild conditions.[3][4] This methodology's tolerance of a wide range of functional groups has cemented its role in the synthesis of structurally diverse molecules.[4]

This compound is a particularly valuable building block for the synthesis of complex biaryl compounds. The specific arrangement of its substituents—a chloro group, a fluoro group, and a hydroxyl group—imparts unique electronic and steric properties that can be strategically exploited in drug design. For instance, these functionalities can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as its binding affinity to biological targets like protein kinases.[5] The presence of halogen atoms can offer vectors for further functionalization, while the phenolic hydroxyl group can act as a key hydrogen bond donor or a site for derivatization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer troubleshooting guidance to enable the successful synthesis of these valuable molecules.

Mechanism and Scientific Rationale: Navigating the Nuances of a Substituted Boronic Acid

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar'

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

The specific substitution pattern of this compound introduces several important considerations:

  • Electronic Effects: The chloro and fluoro substituents are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step.[7]

  • Steric Hindrance: The presence of a chloro group ortho to the boronic acid moiety introduces steric bulk, which can also impede the transmetalation process.[7][8]

  • The Role of the Hydroxyl Group: The ortho-hydroxyl group can participate in the reaction in several ways. It can coordinate to the palladium center, potentially influencing the rate and selectivity of the reaction.[9] However, its acidic proton necessitates careful selection of the base to avoid deprotonation that could lead to side reactions or catalyst inhibition.[3]

  • Protodeboronation: Arylboronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This is often promoted by aqueous bases and elevated temperatures.[3]

To overcome these challenges, careful optimization of the reaction conditions is crucial. This includes the judicious selection of the palladium catalyst, ligand, base, and solvent system.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a model aryl bromide, 4-bromoanisole.

Materials and Equipment
  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere system (e.g., Schlenk line with argon or nitrogen)

  • Standard laboratory glassware

  • Syringes and needles

Reaction Setup Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reagents: - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - Base (K₃PO₄, 2.0 eq) B Add to Oven-Dried Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Catalyst and Ligand: - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) C->D E Add Degassed Solvents: - 1,4-Dioxane - Water D->E F Heat Reaction Mixture (e.g., 100°C) with Stirring E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Dilute with Ethyl Acetate and Wash with Water H->I J Extract Aqueous Layer I->J K Dry Organic Layer and Concentrate J->K L Purify by Column Chromatography K->L

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Detailed Procedure
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Optimization Table

The following table provides a starting point for optimizing the reaction conditions for different aryl halide coupling partners.

ParameterRecommended RangeRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(II) precatalysts are often used and are reduced in situ to the active Pd(0) species.[6]
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos)These bulky, electron-rich ligands are effective for challenging couplings, including those with sterically hindered substrates.[12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong base is often required to activate the boronic acid without promoting significant protodeboronation.[3] For phenolic boronic acids, a phosphate or carbonate base is generally preferred over hydroxides.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used. The water is essential for the activity of many common bases.[13]
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.
Reaction Time 4-24 hoursReaction time will vary depending on the reactivity of the coupling partners and the chosen conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Presence of oxygen- Poor quality reagents- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents and maintenance of an inert atmosphere.[11]- Use high-purity starting materials.
Protodeboronation - Excess water or base- High reaction temperature- Use anhydrous solvents and a carefully measured amount of base.- Consider using a milder base like potassium fluoride (KF) under anhydrous conditions.[3]- Optimize the reaction temperature to the minimum required for efficient coupling.
Homocoupling - Presence of oxygen- Incomplete reduction of Pd(II) precatalyst- Rigorous exclusion of oxygen is critical.[6]- Ensure the precatalyst is effectively reduced to Pd(0) at the start of the reaction.

Characterization of Synthesized Biaryl Compounds

The structure and purity of the synthesized biaryl compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds with significant potential in drug discovery and materials science. By understanding the mechanistic nuances of the Suzuki-Miyaura coupling with this substituted boronic acid and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of novel molecular architectures. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid in Kinase Inhibitor Scaffolds

In the landscape of modern oncology, the development of targeted kinase inhibitors remains a cornerstone of precision medicine. The unique structural and electronic properties of substituted aromatic moieties play a pivotal role in defining the potency, selectivity, and pharmacokinetic profiles of these inhibitors. This compound emerges as a highly valuable and versatile building block in this context. Its trifunctionalized nature—a reactive boronic acid for strategic carbon-carbon bond formation, and chloro and fluoro substituents for modulating electronic properties and metabolic stability—offers a powerful tool for medicinal chemists.

The presence of halogen atoms, particularly chlorine and fluorine, on the phenyl ring can significantly influence the binding affinity of an inhibitor to its target kinase. These substituents can engage in favorable halogen bonding interactions within the ATP-binding pocket, enhance metabolic stability by blocking sites of oxidative metabolism, and fine-tune the acidity of the adjacent hydroxyl group. The 4-hydroxy group itself is a critical pharmacophoric feature, often acting as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the kinase's hinge region or other important residues.

This guide provides a comprehensive overview of the application of this compound in the synthesis of novel kinase inhibitors, with a particular focus on targeting the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases. The protocols and insights presented herein are designed to empower researchers in their quest to develop the next generation of targeted cancer therapeutics.

Target Focus: The TAM Family of Receptor Tyrosine Kinases (AXL and Mer)

The TAM family of receptor tyrosine kinases, comprising Tyro3, AXL, and Mer, are increasingly recognized as critical mediators of cancer progression, metastasis, and therapeutic resistance.[1][2] Overexpression and activation of AXL and Mer have been correlated with poor prognosis in a multitude of solid and hematological malignancies.[1][2] These kinases are key players in signaling pathways that regulate cell survival, proliferation, migration, and immune evasion.[3][4][5]

AXL and Mer Signaling Pathways

Upon binding to their ligand, Growth arrest-specific 6 (Gas6), AXL and Mer receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[6][7] These pathways include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, all of which are central to cancer cell proliferation and survival.[6][8][9] The inhibition of AXL and Mer, therefore, presents a compelling strategy to counteract tumor growth and overcome resistance to conventional therapies.

AXL_Mer_Signaling Gas6 Gas6 Ligand AXL_Mer AXL/Mer Receptor Gas6->AXL_Mer Binding & Dimerization PI3K PI3K AXL_Mer->PI3K Activation MAPK MAPK AXL_Mer->MAPK JAK JAK AXL_Mer->JAK Immune_Evasion Immune Evasion AXL_Mer->Immune_Evasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration STAT STAT JAK->STAT STAT->Proliferation

Caption: Simplified AXL/Mer Signaling Pathway.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling for the Synthesis of Pyrimidine-Based Kinase Inhibitors

A prevalent and highly effective strategy for the synthesis of AXL and Mer kinase inhibitors involves the use of a 2,4-disubstituted pyrimidine scaffold.[10][11] This core structure effectively mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase domain. The C4 position of the pyrimidine is typically functionalized with an amine-containing moiety to interact with the solvent-exposed region, while the C2 position is often an ideal site for introducing a substituted aryl group via a Suzuki-Miyaura cross-coupling reaction.

Here, we present a representative protocol for the synthesis of a novel AXL/Mer inhibitor utilizing this compound and a 2-chloro-4-aminopyrimidine core.

Synthesis_Workflow Start Starting Materials: This compound 2-Chloro-4-aminopyrimidine derivative Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Kinase Inhibitor Characterization->Final_Product

Caption: General Experimental Workflow for Synthesis.

Detailed Experimental Protocol: Synthesis of a Representative AXL/Mer Kinase Inhibitor

Objective: To synthesize a 2-((3-Chloro-5-fluoro-4-hydroxyphenyl)amino)pyrimidine-based kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 2-Chloro-N-(aryl/alkyl)-pyrimidin-4-amine (representative core)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-N-(aryl/alkyl)-pyrimidin-4-amine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired kinase inhibitor.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Representative Inhibitory Activity

The synthesized kinase inhibitors incorporating the (3-chloro-5-fluoro-4-hydroxyphenyl) moiety are expected to exhibit potent inhibitory activity against AXL and Mer kinases. The following table presents representative IC₅₀ values for pyrimidine-based AXL and Mer inhibitors, demonstrating the potential potency of compounds derived from this synthetic approach.

Compound IDTarget KinaseIC₅₀ (nM)[1][2][12][13][14]
Hypothetical-1 AXL5 - 50
Hypothetical-1 Mer10 - 100
BGB324 (Bemcentinib) AXL14
UNC2025 Mer< 1
Compound 1u AXL< 0.5

Note: The IC₅₀ values for "Hypothetical-1" are projected based on published data for structurally related inhibitors and serve as a representative target for synthesis and screening efforts.

Structure-Activity Relationship (SAR) Insights

The incorporation of the (3-chloro-5-fluoro-4-hydroxyphenyl) moiety is anticipated to confer several advantageous properties to the resulting kinase inhibitor:

  • Hinge Binding: The 4-hydroxy group can form a crucial hydrogen bond with the hinge region of the kinase, a common feature of type I and type II kinase inhibitors.

  • Hydrophobic Pocket Interactions: The phenyl ring and its substituents can occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity.

  • Halogen Bonding: The chloro and fluoro substituents can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues in the active site, further enhancing potency.

  • Metabolic Stability: The presence of halogens can block potential sites of metabolic oxidation, leading to an improved pharmacokinetic profile.

Conclusion and Future Directions

This compound is a valuable and strategic building block for the synthesis of novel kinase inhibitors, particularly those targeting the TAM family of kinases. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for incorporating this moiety into various heterocyclic scaffolds, such as the 2,4-disubstituted pyrimidine core. The resulting compounds are poised to exhibit potent and selective inhibition of AXL and Mer kinases, driven by a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding. Further optimization of the scaffold and the substituents on the pyrimidine core can lead to the development of clinical candidates with superior efficacy and safety profiles for the treatment of a wide range of cancers.

References

Application Note: A Systematic Guide to Catalyst and Base Selection for Sterically Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its application to sterically demanding substrates, such as di-ortho-substituted aryl halides and boronic acids, presents significant challenges that can lead to low yields and slow reaction rates. This guide provides a comprehensive framework for overcoming these steric impediments. We will delve into the mechanistic origins of these challenges and offer a systematic approach to the rational selection of palladium catalysts, specialized ligands, and appropriate bases. By understanding the interplay between ligand architecture, base properties, and substrate stability, researchers can successfully execute even the most challenging couplings. Detailed protocols and a troubleshooting guide are included to translate theory into practice in the laboratory.

The Mechanistic Challenge of Steric Hindrance

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate sequence of steps within a palladium catalytic cycle. When bulky substituents are present near the reaction centers, they create steric clashes that impede the key transformations: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) center, is primarily hindered by substituents on the aryl halide partner.

  • Transmetalation: This is often the rate-limiting step in couplings with hindered substrates.[2] The activated boronate species must approach the palladium center to transfer its organic group. Bulky ortho-substituents on either the boronic acid or the palladium-bound aryl group can physically block this approach.

  • Reductive Elimination: The final, bond-forming step is also susceptible to steric hindrance. The two organic partners on the Pd(II) center must come into close proximity to form the new C-C bond and regenerate the active Pd(0) catalyst. Steric congestion around the metal center slows this process considerably.[2]

Suzuki_Cycle Figure 1: Impact of Steric Hindrance on the Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-X) pd0->oa_complex Oxidative Addition product Ar-R Coupled Product trans_complex Transmetalation Intermediate (Ar-Pd(II)-R) oa_complex->trans_complex Transmetalation (Often Rate-Limiting) trans_complex->pd0 Reductive Elimination trans_complex->product C-C Bond Formation sub1 Ar-X sub1->oa_complex sub2 R-B(OR')₂⁻ sub2->trans_complex base Base boronic R-B(OH)₂ boronic->base h1 Hindrance on Ar-X slows this step. h1->oa_complex h2 HIGHLY SENSITIVE Bulky Ar and R groups prevent approach. h2->trans_complex h3 Steric clash slows final bond formation. h3:w->trans_complex:e

Figure 1: Impact of Steric Hindrance on the Suzuki-Miyaura Catalytic Cycle.

Part I: Catalyst and Ligand Selection - The Primary Solution

The most critical factor for a successful reaction with hindered substrates is the choice of catalyst and, more specifically, the phosphine ligand.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective because the ligands are not bulky or electron-rich enough to promote the challenging steps of the catalytic cycle.[1] The solution lies in using specialized ligands that are explicitly designed to overcome steric barriers.

The guiding principle is to use bulky, electron-rich monophosphine ligands .

  • Bulkiness: A large steric profile on the ligand promotes the formation of a highly reactive, monoligated L-Pd(0) species. This coordinatively unsaturated complex is more reactive in the oxidative addition step. Furthermore, the steric pressure within the Pd(II) intermediates accelerates the final, product-releasing reductive elimination step.[3]

  • Electron-Richness: A high electron density on the phosphorus atom enhances the catalyst's reactivity, particularly in the oxidative addition of less reactive aryl chlorides.[4]

Recommended Catalyst Systems for Hindered Couplings

The development of biaryl phosphine ligands (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) has revolutionized the coupling of hindered substrates.

Ligand Class/CatalystSpecific ExamplesKey Characteristics & Use Cases
Buchwald Biarylphosphines XPhos, SPhos, RuPhos The gold standard for hindered substrates. Highly universal, promoting rapid oxidative addition and reductive elimination.[2] Excellent for coupling hindered aryl bromides and chlorides.
N-Heterocyclic Carbenes (NHCs) PEPPSI™-IPr, IMes Strong σ-donors with high thermal stability. Very effective for challenging, electron-rich, or hindered aryl chlorides.[1][5] Often used as air-stable precatalysts.
Specialized Ligands AntPhos Demonstrates exceptional reactivity in extremely demanding aryl-alkyl couplings where β-hydride elimination is a competing pathway.[6]
Standard Ligands P(t-Bu)₃, PCy₃ Trialkylphosphines that are both bulky and electron-rich. The combination of Pd₂(dba)₃/P(t-Bu)₃ can be effective for a range of substrates.[5]
The Role of Palladium Precatalysts

Modern Suzuki couplings often employ precatalysts , which are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Advanced precatalysts, particularly those incorporating Buchwald ligands, are designed to generate the active L-Pd(0) species very rapidly and cleanly, even at room temperature.[7][8] This rapid catalyst activation is crucial when using unstable boronic acids that are prone to decomposition (protodeboronation) under the reaction conditions, as it ensures the cross-coupling reaction outpaces the degradation pathway.[7]

Part II: Base Selection - Activating the Boronic Acid

The base plays a crucial, non-negotiable role in the Suzuki-Miyaura coupling. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species (R-B(OR)₃⁻), which is the active component in the transmetalation step.[5][9] The choice of base can significantly impact reaction yield, especially with challenging substrates.

Base_Selection Figure 2: Decision Workflow for Base Selection start Assess Substrate Properties q1 Base-Labile Groups (e.g., esters) Present? start->q1 q2 High Steric Hindrance? q1->q2 No rec1 Use Mild Base: KF, K₂CO₃ q1->rec1 Yes q2->rec1 No rec2 Use Strong, Non-Nucleophilic Base: K₃PO₄, Cs₂CO₃, t-BuOK q2->rec2 Yes rec3 Consider solvent system: Aqueous aprotic (Dioxane/H₂O) or anhydrous with finely powdered base. rec2->rec3

Figure 2: Decision Workflow for Base Selection.

For hindered substrates that require forcing conditions, a strong, non-nucleophilic base is generally required to promote the slow transmetalation step.

BaseRelative StrengthTypical SolventsConsiderations & Use Cases
Potassium Phosphate (K₃PO₄) StrongToluene/H₂O, Dioxane/H₂OAn excellent general base for hindered couplings. Its solubility in water facilitates boronate formation.[4]
Caesium Carbonate (Cs₂CO₃) StrongDioxane, THF, TolueneOften provides superior results in very challenging couplings. The large caesium cation can have beneficial effects on reaction rates.[4]
Potassium tert-butoxide (t-BuOK) Very StrongDioxane, THF (Anhydrous)A very strong base used for highly unreactive substrates, particularly aryl chlorides, often in conjunction with NHC catalysts.[1]
Potassium Fluoride (KF) MildTHF, DioxaneThe base of choice when substrates contain base-labile functional groups, such as esters.[5]

A Note on Solubility: The base must have some solubility in the reaction medium to be effective. For inorganic bases like K₃PO₄ in aprotic solvents, adding a small amount of water (e.g., a 4:1 or 5:1 ratio of dioxane:water) is common practice to facilitate boronate formation.[4] Alternatively, using a finely powdered, anhydrous base is also effective.

Part III: Addressing Substrate Instability and Side Reactions

A major challenge, particularly with heteroaromatic or electron-deficient boronic acids, is their propensity to undergo protodeboronation —the cleavage of the C–B bond and its replacement with a C–H bond.[4][10] This side reaction is accelerated by strong bases, water, and high temperatures, the very conditions often needed for hindered couplings.

Strategies to Mitigate Protodeboronation:

  • Use a More Stable Boron Reagent: The most robust solution is to replace the boronic acid with a more stable derivative. These reagents are more resistant to premature decomposition and slowly release the active boronic acid under the reaction conditions.[7]

    • Pinacol Boronic Esters (BPin): Significantly more stable than boronic acids, easily prepared, and handled.[4][10]

    • MIDA Boronates: Highly stable, crystalline solids that are often compatible with chromatography.[4]

    • Organotrifluoroborate Salts (R-BF₃K): Air-stable, crystalline solids that are excellent alternatives.[7]

  • Protect the Boronic Acid: A simple and effective method involves complexing the boronic acid with diethanolamine. This forms an air- and water-stable crystalline adduct that can be used directly in Suzuki couplings, typically in protic solvents.[2][11]

  • Use Anhydrous Conditions: If using a boronic acid directly, ensuring the base and solvent are thoroughly dried can help minimize protodeboronation.[10]

  • Minimize Reaction Time and Temperature: Use an efficient catalyst system that allows the reaction to proceed at a lower temperature or for a shorter duration. Microwave irradiation can be a powerful tool for rapidly heating reactions to completion, minimizing the time the substrate is exposed to harsh conditions.[10][12]

Part IV: Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands should be handled under an inert atmosphere.

Protocol 1: General Procedure for Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand

This protocol is a general starting point for coupling a di-ortho-substituted aryl bromide with a di-ortho-substituted boronic acid.

Reagents & Materials:

  • Hindered Aryl Bromide (1.0 equiv)

  • Hindered Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Toluene and Degassed Water (5:1 v/v, to make a 0.2 M solution relative to aryl bromide)

  • An oven-dried reaction flask with a magnetic stir bar

  • Septum, needles, and an inert gas (Argon or Nitrogen) line

Procedure:

  • Vessel Preparation: To the oven-dried reaction flask, add the hindered aryl bromide (1.0 equiv), hindered boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add the degassed toluene and water mixture via syringe.

  • Degassing (Optional but Recommended): For maximum efficiency and to prevent homocoupling, sparge the reaction mixture with a stream of argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling of a Hindered Aryl Chloride using an NHC Precatalyst

This protocol is suitable for more challenging aryl chlorides, leveraging the high activity of NHC catalysts and the efficiency of microwave heating.[1]

Reagents & Materials:

  • Hindered Aryl Chloride (1.0 equiv)

  • Boronic Acid Pinacol Ester (BPin) (1.5 equiv)

  • PEPPSI™-IPr catalyst (3 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (to make a 0.2 M solution)

  • A microwave reaction vial with a magnetic stir bar

Procedure:

  • Vial Preparation: In a dry glovebox or under a positive flow of inert gas, add the hindered aryl chloride (1.0 equiv), boronic acid pinacol ester (1.5 equiv), PEPPSI™-IPr catalyst (3 mol%), and t-BuOK (2.0 equiv) to the microwave vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Sealing: Securely cap the microwave vial.

  • Reaction: Place the vial in the microwave reactor. Heat the mixture to 120-140 °C for 30-60 minutes.

  • Workup: After the reaction, cool the vial to room temperature. Carefully uncap the vial. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude material can be dissolved in a suitable solvent and washed with water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand/catalyst system.3. Base is too weak or insoluble.4. Reaction temperature is too low.1. Ensure rigorous degassing of solvents and reaction mixture.[4] Use a precatalyst for reliable activation.[7]2. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos).[1]3. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄). Ensure base is finely powdered or add water as a co-solvent.[4]4. Increase temperature in 10-20 °C increments. Consider switching to a higher boiling solvent or using microwave irradiation.[10]
Significant Protodeboronation 1. Boronic acid is unstable under the reaction conditions.2. Base is too strong or reaction temperature is too high.1. Switch to a more stable boronic acid derivative (BPin, MIDA, or trifluoroborate salt).[4][10]2. Use the mildest base possible (e.g., KF). Optimize for the lowest effective temperature and shortest reaction time.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Pd(II) species at the start of the reaction.1. Thoroughly degas the solvent and reaction mixture before heating. Maintain a positive inert gas atmosphere.[10]2. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).
Reduction of Aryl Halide 1. β-Hydride elimination pathway is competing (common in aryl-alkyl couplings).1. Select a ligand system, like AntPhos, that is known to suppress β-hydride elimination.[6]

Conclusion

Successfully performing Suzuki-Miyaura couplings on sterically hindered substrates is a testament to the power of rational catalyst design and reaction optimization. The challenges posed by steric bulk can be reliably overcome by moving beyond standard conditions and employing a synergistic combination of a bulky, electron-rich phosphine ligand or NHC, an appropriately strong and soluble base, and carefully controlled reaction conditions. By understanding the mechanistic hurdles and applying the strategies outlined in this guide, researchers can confidently incorporate sterically congested fragments into complex molecules, expanding the horizons of molecular design and synthesis.

References

Application Notes & Protocols: Strategic Guide to Suzuki-Miyaura Coupling of Aryl Halides with (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development, for its proficiency in constructing C-C bonds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed coupling of various aryl halides with the functionally complex (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid. We will delve into the mechanistic nuances and provide a rationale for the strategic selection of catalysts, ligands, bases, and solvents, addressing the specific challenges posed by the substituted boronic acid. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize this critical transformation.

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura reaction offers a versatile and robust method for synthesizing these structures, prized for its mild conditions and exceptional functional group tolerance.[3][4] The target boronic acid, this compound, presents a unique synthetic challenge and opportunity. The resulting biaryl products incorporate a halogenated, phenolic ring system, a common feature in kinase inhibitors and other targeted therapies.

However, the substituents on the boronic acid—a moderately acidic phenol, and electron-withdrawing chloro and fluoro groups—demand careful consideration of reaction parameters to avoid side reactions and achieve high yields.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A successful coupling hinges on the smooth execution of a three-step catalytic cycle.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for our specific substrates.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][6]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][9]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd [Ar¹-Pd(II)(X)]L₂ Pd0->OxAd Oxidative Addition Trans [Ar¹-Pd(II)-Ar²]L₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Trans->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Trans Base Base Base->Trans

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Component Selection for Coupling with this compound

The success of this specific coupling is contingent on the judicious selection of each reaction component to accommodate the electronic and steric nature of the boronic acid.

Palladium Catalyst and Ligand System

The choice of palladium source (precatalyst) and ligand is the most critical parameter. The ligand stabilizes the palladium center and modulates its reactivity.[10]

  • For Aryl Bromides and Iodides: These are more reactive electrophiles. Standard, less elaborate catalyst systems are often sufficient.

    • Pd(PPh₃)₄: A reliable, all-in-one Pd(0) catalyst. While effective, its utility can be limited with more challenging substrates.

    • Pd(OAc)₂ or Pd₂(dba)₃ with PPh₃ or P(t-Bu)₃: A common combination allowing for flexibility. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[10]

  • For Aryl Chlorides: Aryl chlorides are less reactive and require more specialized ligands to facilitate the difficult oxidative addition step.[11][12]

    • Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are state-of-the-art for activating aryl chlorides. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition.

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts are highly effective for coupling sterically hindered or electron-poor aryl chlorides.[13]

Catalyst/Ligand System Aryl Halide Suitability Key Advantages Typical Loading (mol%)
Pd(PPh₃)₄ Iodides, BromidesCommercially available, easy to handle.1 - 5
Pd(OAc)₂ / PPh₃ Iodides, BromidesCost-effective, tunable Pd:Ligand ratio.1 - 5 (Pd), 2 - 10 (Ligand)
Pd₂(dba)₃ / SPhos or XPhos Chlorides, BromidesHigh activity for challenging substrates, good functional group tolerance.[14]1 - 3 (Pd), 2 - 6 (Ligand)
PEPPSI™-IPr Chlorides (incl. hindered)Air and moisture stable precatalyst, highly active.1 - 3
The Critical Role of the Base

The base is essential for activating the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[8][15] For our substrate, the phenolic -OH group requires careful base selection to prevent undesirable side reactions or catalyst inhibition.

  • Inorganic Bases: These are the most common choices.

    • Potassium Carbonate (K₂CO₃): A moderately strong base, effective in many cases, especially in aqueous solvent mixtures. It is a good starting point for optimization.[16]

    • Potassium Phosphate (K₃PO₄): A stronger base than K₂CO₃, often providing better results for less reactive coupling partners. It is particularly effective in anhydrous polar aprotic solvents like dioxane or THF.

    • Cesium Carbonate (Cs₂CO₃): A very strong and soluble inorganic base, often used for difficult couplings. Its high cost reserves it for challenging cases.

    • Potassium Fluoride (KF): A weaker base that can be effective, particularly when base-sensitive functional groups are present elsewhere in the molecule.[7]

Recommendation: For coupling with this compound, K₃PO₄ is often the optimal choice. It is strong enough to promote boronate formation without causing significant deprotonation of the phenol that might lead to catalyst inhibition. K₂CO₃ is a viable and more economical alternative, especially for reactive aryl bromides/iodides.

Solvent System

The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is frequently used.[10][17]

  • Ethereal Solvents (Dioxane, THF): Excellent choices that dissolve most organic reagents well. Often used with a small amount of water to help dissolve the inorganic base.[14]

  • Aromatic Solvents (Toluene): A non-polar option, typically used in anhydrous conditions. Can be beneficial for preventing protodeboronation side reactions.

  • Polar Aprotic Solvents (DMF, Acetonitrile): Highly polar solvents that can accelerate the reaction. However, their coordinating ability can sometimes influence selectivity and catalyst stability.[18][19]

  • Alcohols (Ethanol, Isopropanol): Greener solvent options that can be effective, often in mixtures with water.[17]

Recommendation: A deoxygenated mixture of 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) or THF/Water provides a good balance of solubility for the organic substrates and the inorganic base and is a reliable starting point.

Standardized Experimental Protocols

The following protocols are designed as robust starting points. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is suitable for coupling this compound with a standard, non-hindered aryl bromide.

Protocol_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents: Aryl Bromide, Boronic Acid, Base (K₂CO₃), Catalyst (Pd(PPh₃)₄) vessel 2. Add to Flame-Dried Reaction Vessel reagents->vessel inert 3. Evacuate & Backfill with Inert Gas (3x) vessel->inert solvent 4. Add Degassed Solvent (Dioxane/H₂O) inert->solvent heat 5. Heat with Stirring (e.g., 80-100 °C) solvent->heat monitor 6. Monitor by TLC or LC-MS heat->monitor cool 7. Cool to RT & Dilute (EtOAc, H₂O) monitor->cool extract 8. Separate Layers & Extract Aqueous Phase cool->extract dry 9. Dry Organic Layer (Na₂SO₄), Filter, Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify

References

Application Note: Strategic Synthesis of Boronic Esters from (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic Acid for Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic preparation of boronic esters from the multi-functionalized precursor, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid. Boronic esters are pivotal intermediates in modern drug discovery, valued for their stability and reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The presence of a reactive phenolic hydroxyl group alongside halogen substituents necessitates a careful, strategic approach to esterification to prevent side reactions and ensure high yields of the desired intermediate for use in sequential coupling strategies. This note details two primary synthetic routes: a protective strategy and a direct chemoselective esterification, complete with step-by-step protocols, purification guidelines, and their application logic in complex molecule synthesis.

Introduction: The Strategic Value of Boronic Esters in Sequential Synthesis

Boronic acids and their corresponding esters are foundational building blocks in medicinal chemistry, enabling the efficient formation of carbon-carbon bonds.[2][3][4] Boronic esters, particularly pinacol esters, offer superior stability, handling, and purification profiles compared to their parent boronic acids, making them ideal for multi-step synthetic campaigns.[5][6]

The target precursor, this compound, is a valuable synthon for introducing a highly functionalized phenyl ring into potential drug candidates. Its three distinct reactive sites—the boronic acid, the chloro group, and the fluoro group—make it an ideal candidate for sequential cross-coupling . This powerful strategy involves the selective reaction of one site, followed by subsequent, distinct coupling reactions at the remaining sites, allowing for the controlled and predictable assembly of complex molecular architectures.[7][8][9]

The primary challenge in utilizing this precursor lies in the phenolic hydroxyl group, which can interfere with the boronic acid esterification. This guide provides the necessary strategic considerations and validated protocols to navigate this challenge effectively.

Core Challenge & Strategic Planning: Managing the Phenolic Hydroxyl Group

The Lewis acidic nature of the boron atom in the boronic acid makes it susceptible to reaction not only with the intended diol (e.g., pinacol) but also with the nucleophilic phenolic hydroxyl group of another molecule. This can lead to the formation of undesired boronate esters or oligomeric side products, significantly reducing the yield of the target boronic ester.

Two primary strategies can be employed to overcome this hurdle:

  • Strategy A: Protection-Esterification-Deprotection: This robust, multi-step approach involves masking the reactive hydroxyl group with a suitable protecting group prior to esterification. This ensures clean conversion to the desired boronic ester but adds steps to the overall sequence.

  • Strategy B: Direct Chemoselective Esterification: A more atom-economical, one-step approach that relies on carefully controlled reaction conditions to favor the esterification of the boronic acid over the phenol. This method is faster but carries a higher risk of side-product formation.

The choice between these strategies depends on the scale of the reaction, the required purity of the final product, and the downstream synthetic steps.

G cluster_0 cluster_1 Strategic Decision cluster_2 cluster_3 start Start: this compound A Strategy A: Protection Route start->A Max Purity Predictable B Strategy B: Direct Route start->B Atom Economy Fewer Steps A1 1. Protect Phenol (e.g., O-Methylation) A->A1 B1 1. Direct Chemoselective Boronic Esterification B->B1 A2 2. Boronic Esterification (Pinacol) A1->A2 A3 Product A: Protected Boronic Ester A2->A3 B2 Product B: Unprotected Boronic Ester B1->B2

Figure 1: Decision workflow for boronic ester synthesis.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are to be handled according to their Safety Data Sheet (SDS).

Protocol 1: Strategy A - Phenol Protection (O-Methylation)

This protocol masks the hydroxyl group as a methyl ether, a stable group that is unlikely to interfere with subsequent reactions.

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Add anhydrous potassium carbonate (2.5 equiv) and anhydrous acetone to create a stirrable suspension (approx. 0.2 M concentration of the boronic acid).

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.2 equiv) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), 1 M HCl (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid. The crude product can often be used directly in the next step or purified by recrystallization if necessary.

Protocol 2: Strategy A - Pinacol Ester Formation from Protected Phenol

This protocol converts the protected boronic acid into its highly stable pinacol ester.

Materials:

  • (3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid (from Protocol 1)

  • Pinacol

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In an oven-dried round-bottom flask, dissolve (3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid (1.0 equiv) in anhydrous THF or toluene (approx. 0.3 M).

  • Add pinacol (1.1 equiv) to the solution.

  • Add anhydrous magnesium sulfate (1.5 equiv) as a dehydrating agent.[10]

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by GC-MS or ¹H NMR.

  • Upon completion, filter the suspension to remove the MgSO₄ and any unreacted pinacol. Wash the solid with a small volume of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-chloro-1-fluoro-5-methoxybenzene.

  • Proceed to the purification protocol (Section 4).

Protocol 3: Strategy B - Direct Chemoselective Pinacol Esterification

This protocol attempts direct esterification. Success is highly dependent on anhydrous conditions and may require optimization.

Materials:

  • This compound

  • Pinacol

  • Toluene, anhydrous

  • Molecular sieves (4Å), activated

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar.

  • Charge the flask with this compound (1.0 equiv), pinacol (1.5-2.0 equiv), and anhydrous toluene. The use of excess pinacol helps drive the equilibrium towards the desired product.

  • Add activated 4Å molecular sieves to the flask to aggressively sequester water.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Maintain reflux for 8-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure. The crude product will likely contain unreacted pinacol and potentially side products.

  • Proceed immediately to the purification protocol (Section 4).

Purification Protocol: Boric Acid-Treated Silica Gel Chromatography

Boronic esters are often sensitive to standard silica gel chromatography, leading to hydrolysis or strong adsorption and subsequent low recovery.[5][11] A proven method to mitigate this is the use of silica gel pre-treated with boric acid, which passivates the acidic silanol groups.[12][13][14]

Preparation of Boric Acid-Treated Silica Gel:

  • Prepare a 5% (w/v) solution of boric acid in ethanol.

  • Create a slurry by adding silica gel to this solution (e.g., 100 g silica gel in 200 mL of the boric acid solution).

  • Gently agitate the slurry for 1 hour.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with fresh ethanol.

  • Dry the silica gel thoroughly in a vacuum oven at 60-80 °C for several hours until it is a free-flowing powder.

Chromatography Procedure:

  • Pack a column with the prepared boric acid-treated silica gel using a suitable non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM).

  • Dissolve the crude boronic ester in a minimal amount of the eluent or a compatible solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity. Monitor fractions by TLC (using a treated TLC plate for accurate Rƒ values) or LC-MS.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified boronic ester.

ParameterStrategy A (Protection)Strategy B (Direct)
Number of Steps 2 (Protection + Esterification)1
Predictability HighModerate to Low
Typical Yield High (over 2 steps)Variable, requires optimization
Atom Economy LowerHigher
Purification More straightforwardMore challenging
Recommendation For high-value synthesis, large scale, or when downstream reactions are sensitive.For rapid library synthesis or when starting material is abundant.

Application in Sequential Cross-Coupling

The purified boronic ester is now a stable, reactive handle for the first Suzuki-Miyaura coupling. The remaining chloro and fluoro groups are less reactive under typical Suzuki conditions, allowing for high chemoselectivity.

G start Prepared Boronic Ester (Product A or B) step1 Step 1: Suzuki-Miyaura Coupling (R¹-X, Pd Catalyst, Base) start->step1 Reacts at B(pin) site intermediate Intermediate Product (Coupled at Boron Site) step1->intermediate step2 Step 2: Second Coupling (e.g., Buchwald-Hartwig, Sonogashira) (R²-Nu, Different Catalyst/Conditions) intermediate->step2 Reacts at Cl or F site final Final Complex Molecule step2->final

Figure 2: Logic of sequential cross-coupling.

Conceptual Workflow:

  • First Coupling (Suzuki-Miyaura): The prepared boronic ester is coupled with an aryl or vinyl halide/triflate (R¹-X) using a standard palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃, Cs₂CO₃). The reaction selectively occurs at the C-B bond.[15][16]

  • Isolation: The biaryl intermediate is isolated and purified. It now contains the newly introduced R¹ group, while retaining the chloro and fluoro substituents.

  • Second Coupling: This intermediate is subjected to a second, different coupling reaction. For example, the chloro-substituent can be targeted for another Suzuki-Miyaura coupling (often requiring a more active catalyst system), a Buchwald-Hartwig amination, or a Sonogashira coupling, depending on the desired final structure. This step introduces the R² group.

This sequential approach provides a powerful and modular route to complex, highly substituted aromatic compounds that are central to many drug development programs.[17]

References

The Alchemist's Toolkit: Advanced One-Pot Syntheses Utilizing Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the pursuit of efficiency, atom economy, and molecular complexity is a constant endeavor. One-pot reactions, where multiple transformations occur in a single reaction vessel, represent a paradigm of elegant and practical synthesis. When coupled with the versatility of substituted phenylboronic acids, these methods unlock a vast chemical space for the rapid generation of novel molecular architectures. This guide provides an in-depth exploration of key one-pot synthetic methods involving substituted phenylboronic acids, offering not just protocols, but a deeper understanding of the principles that govern these powerful transformations.

The Strategic Advantage of Phenylboronic Acids in One-Pot Synthesis

Substituted phenylboronic acids are exceptional reagents in organic synthesis due to their stability, low toxicity, and broad functional group tolerance. Their ability to participate in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions makes them ideal candidates for one-pot sequences. By eliminating the need for isolation and purification of intermediates, one-pot syntheses reduce solvent waste, save time, and can lead to higher overall yields.[1]

The Petasis Borono-Mannich (PBM) Reaction: A Gateway to Complex Amines

The Petasis reaction is a three-component reaction between a carbonyl compound, an amine, and an organoboronic acid, providing a direct route to substituted amines, including valuable α-amino acids.[2][3] Its operational simplicity and broad substrate scope have made it a favored tool in medicinal chemistry.

Mechanistic Insights: Understanding the Driving Forces

The currently accepted mechanism of the Petasis reaction, particularly with α-hydroxy aldehydes like salicylaldehydes, involves a series of equilibria culminating in an irreversible carbon-carbon bond formation.[4]

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the aldehyde to form a carbinolamine, which then dehydrates to generate a reactive iminium ion.

  • "Ate" Complex Formation: The hydroxyl group of the salicylaldehyde coordinates to the Lewis acidic boron center of the phenylboronic acid, forming a tetracoordinate boronate "ate" complex. This activation is crucial as it increases the nucleophilicity of the phenyl group.

  • Irreversible Phenyl Transfer: The activated phenyl group is then transferred intramolecularly to the electrophilic carbon of the iminium ion. This step is irreversible and drives the reaction to completion.

  • Hydrolysis: The final product is released upon hydrolysis of the boron-containing intermediate.

Petasis_Mechanism

Experimental Protocol: One-Pot Synthesis of Alkylaminophenols

This protocol describes a general procedure for the catalyst-free Petasis reaction of salicylaldehydes, secondary amines, and substituted phenylboronic acids.[5]

Materials:

  • Salicylaldehyde (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (1.1 mmol, 1.1 equiv)

  • Secondary Amine (e.g., morpholine, piperidine) (1.2 mmol, 1.2 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or Toluene) (5 mL)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the salicylaldehyde (1.0 mmol) and the substituted phenylboronic acid (1.1 mmol).

  • Dissolve the solids in the chosen solvent (5 mL).

  • Add the secondary amine (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with the reaction solvent (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired alkylaminophenol.

Substrate Scope and Data

The Petasis reaction demonstrates a broad tolerance for various functional groups on all three components.

Salicylaldehyde DerivativeAminePhenylboronic Acid DerivativeYield (%)Reference
SalicylaldehydeMorpholinePhenylboronic acid95[5]
5-NitrosalicylaldehydePiperidine4-Methoxyphenylboronic acid88[6]
3,5-DichlorosalicylaldehydePyrrolidine3-Chlorophenylboronic acid92[6]
SalicylaldehydeDibenzylaminePhenylboronic acid85[5]

Table 1: Representative yields for the one-pot Petasis reaction.

One-Pot Miyaura Borylation/Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Formation Strategy

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. A significant advancement is the telescoping of the Miyaura borylation (synthesis of the boronic ester) and the Suzuki-Miyaura coupling into a one-pot procedure.[7][8] This approach obviates the need to isolate the often sensitive boronic acid/ester intermediate, streamlining the synthesis of biaryl and heteroaryl compounds.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The one-pot borylation/Suzuki coupling relies on the careful orchestration of two distinct palladium-catalyzed cycles within the same reaction vessel.[8]

  • Miyaura Borylation Cycle:

    • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar¹-X).

    • Transmetalation: The resulting Pd(II) complex reacts with a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) in the presence of a weak base (e.g., KOAc) to form an arylboronate ester (Ar¹-Bpin).

    • Reductive Elimination: The Pd(0) catalyst is regenerated.

  • Suzuki-Miyaura Coupling Cycle:

    • Oxidative Addition: The same or a newly added Pd(0) catalyst performs an oxidative addition to a second aryl halide (Ar²-X).

    • Transmetalation: The in situ generated arylboronate ester (Ar¹-Bpin) undergoes transmetalation to the Pd(II) center, typically requiring a stronger base (e.g., K₂CO₃, K₃PO₄) to activate the boronate.

    • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_One_Pot

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Biaryls

This protocol is adapted from procedures utilizing a single palladium catalyst for both steps and is amenable to microwave heating to reduce reaction times.[8]

Materials:

  • Aryl Halide 1 (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Potassium Acetate (KOAc) (3.0 mmol, 3.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (5-10 mol%)

  • Dioxane (anhydrous, 5 mL)

  • Aryl Halide 2 (1.0 mmol, 1.0 equiv)

  • Aqueous Sodium Carbonate (Na₂CO₃) (2 M, 2.0 mmol, 2.0 equiv)

Procedure:

  • To a microwave-safe reaction vial, add Aryl Halide 1 (1.0 mmol), B₂pin₂ (1.1 mmol), KOAc (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 mmol).

  • Add anhydrous dioxane (5 mL) and seal the vial.

  • Heat the mixture in a microwave reactor at 120 °C for 30-60 minutes for the borylation step.

  • Cool the reaction mixture to room temperature.

  • Add Aryl Halide 2 (1.0 mmol) and the aqueous Na₂CO₃ solution (1 mL, 2.0 mmol).

  • Reseal the vial and heat in the microwave reactor at 120-150 °C for another 30-60 minutes for the Suzuki coupling step.

  • After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the unsymmetrical biaryl product.

Substrate Scope and Data

This one-pot method is highly versatile, accommodating a wide range of electronically and sterically diverse aryl and heteroaryl halides.

Aryl Halide 1Aryl Halide 2CatalystYield (%)Reference
4-Bromoanisole4-BromotolueneSiliaCat DPP-Pd85[9]
3-Bromopyridine4-BromoanisoleSiliaCat DPP-Pd88[9]
5-Bromoindanone3-BromopyridinePd(PPh₃)₄75[8]
4-Chlorotoluene4-BromoacetophenoneXPhos-Pd-G291[10]

Table 2: Representative yields for one-pot borylation/Suzuki-Miyaura cross-coupling.

One-Pot Chan-Lam C-N Coupling: A Mild Approach to Aryl Amines

The Chan-Lam coupling provides an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, most notably C-N bonds.[11] It utilizes copper catalysts, which are generally less expensive and can often be performed under milder conditions, even open to the air.

Mechanistic Considerations: The Role of Copper

The mechanism of the Chan-Lam coupling is still a subject of some debate, but a generally accepted pathway involves a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.[12][13]

  • Transmetalation: The arylboronic acid undergoes transmetalation with a Cu(II) salt (e.g., Cu(OAc)₂) to form an aryl-copper(II) intermediate.

  • Coordination: The amine coordinates to the copper center.

  • Reductive Elimination: The key C-N bond is formed via reductive elimination from a transient Cu(III) species (formed by oxidation) or directly from the Cu(II) complex, yielding the aryl amine product and a Cu(I) or Cu(0) species.[11]

  • Reoxidation: The lower-valent copper is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Mechanism

Experimental Protocol: One-Pot Synthesis of N-Aryl Imidazoles

This protocol details a general procedure for the copper-catalyzed N-arylation of imidazoles with substituted phenylboronic acids.[14]

Materials:

  • Imidazole (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Pyridine) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Methanol or Dichloromethane (DCM)) (5 mL)

  • Molecular Sieves (4 Å, optional, for reactions in DCM)

Procedure:

  • To a round-bottom flask, add the imidazole (1.0 mmol), substituted phenylboronic acid (1.2 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Add the solvent (5 mL) and the base (2.0 mmol). If using DCM, the addition of activated 4 Å molecular sieves can be beneficial.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated imidazole.

Substrate Scope and Data

The Chan-Lam coupling is effective for a wide range of N-H containing compounds and arylboronic acids with varied electronic properties.

N-H SubstratePhenylboronic Acid DerivativeCopper SourceYield (%)Reference
ImidazolePhenylboronic acidCu(OAc)₂91[14]
2-Nitroimidazole4-Methoxyphenylboronic acid--INVALID-LINK--₂85[14]
PyrrolePhenylboronic acidCu(OAc)₂93[11]
Aniline3,5-Dimethylphenylboronic acidCu(OAc)₂88[15]

Table 3: Representative yields for the Chan-Lam C-N coupling reaction.

Conclusion

The one-pot synthesis methods detailed herein, leveraging the unique reactivity of substituted phenylboronic acids, represent powerful tools for the efficient construction of complex molecules. The Petasis, Suzuki-Miyaura, and Chan-Lam reactions, when performed in a one-pot fashion, offer significant advantages in terms of operational simplicity, time, and resource management. A thorough understanding of the underlying mechanisms empowers the researcher to troubleshoot and optimize these transformations for their specific synthetic challenges, accelerating the pace of discovery in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The purification of arylboronic acids, particularly those with multiple functional groups like this one, can present unique challenges. This document provides in-depth, field-proven insights into troubleshooting common purification issues and offers robust, validated protocols to achieve high purity.

Introduction: The Challenge of Purifying this compound

This compound is a trifunctional molecule, possessing a boronic acid, a phenol, and halogen substituents. This combination makes it a valuable synthon but also introduces specific purification hurdles:

  • High Polarity: The presence of both hydroxyl groups (from the phenol and the boronic acid) makes the molecule highly polar, complicating standard chromatographic techniques.

  • Lewis Acidity: The boron atom is Lewis acidic, leading to strong interactions with silica gel and potentially causing decomposition or irreversible binding during chromatography.[1]

  • Formation of Anhydrides (Boroxines): Like many boronic acids, it can readily dehydrate to form cyclic trimeric anhydrides, known as boroxines.[2] This can complicate analysis by NMR and chromatography.

  • Protodeboronation: The C-B bond can be susceptible to cleavage under certain conditions (especially acidic or basic), leading to the formation of 3-chloro-5-fluorophenol as a major impurity.[3][4]

This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route, but typical impurities include:

  • Protodeboronated Product: 3-chloro-5-fluorophenol is a very common impurity resulting from the cleavage of the carbon-boron bond.[4]

  • Starting Materials: Unreacted precursors from the borylation step (e.g., the corresponding aryl halide).

  • Homocoupling Byproducts: Dimeric species formed from the starting aryl halide.[5]

  • Boroxines: The trimeric anhydride of the boronic acid, formed upon dehydration.[2] While technically composed of the desired product, its different physical properties can complicate purification and analysis.

  • Inorganic Salts: Salts from the reaction workup (e.g., lithium or magnesium salts).

Q2: My NMR spectrum looks complex, with broad peaks. Is my product degrading?

A2: This is a classic sign of boronic acid chemistry. The complexity often arises from an equilibrium between the free boronic acid and its boroxine anhydride.[2] Broadening of the B-OH and phenolic OH protons is also common due to hydrogen exchange. To confirm, you can try acquiring the spectrum in a different solvent (e.g., DMSO-d₆) or adding a drop of D₂O, which should cause the exchangeable OH peaks to disappear.

Q3: How should I store the purified this compound?

A3: Store it in a cool (2-8 °C), dry environment, preferably under an inert atmosphere like nitrogen or argon.[6][7] This minimizes dehydration to the boroxine and protects against oxidative degradation.

Q4: Can I use standard silica gel chromatography for purification?

A4: It is generally not recommended as the primary method. Boronic acids are notorious for sticking to or degrading on standard silica gel.[4][5][8] This can lead to low recovery, significant tailing of the product peak, and the generation of impurities.[9] If chromatography is necessary, alternative strategies discussed in the troubleshooting guide should be employed.

Purification Strategy Decision Guide

Choosing the right purification technique is critical. This decision tree illustrates a logical approach based on the scale of your experiment and the nature of the impurities.

G start Crude Product Analysis (TLC, LCMS, NMR) is_nonpolar Are major impurities non-polar/neutral? start->is_nonpolar is_large_scale Scale > 5g? is_nonpolar->is_large_scale Yes is_small_scale Scale < 5g? is_nonpolar->is_small_scale No (Polar impurities present) acid_base Acid-Base Extraction is_large_scale->acid_base Yes recrystallization Recrystallization is_large_scale->recrystallization No is_small_scale->recrystallization Yes chromatography Specialized Chromatography (e.g., Reverse Phase, Alumina) is_small_scale->chromatography No is_stubborn Purity still low after first pass? derivatization Derivatization Strategy (e.g., Diethanolamine adduct) is_stubborn->derivatization Yes acid_base->is_stubborn recrystallization->is_stubborn

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during purification.

Problem 1: My crude product is an intractable oil or gum and won't solidify.

  • Probable Cause: This is often due to the presence of residual solvents or a mixture of impurities creating a eutectic. The presence of the boroxine form can also affect the physical state.

  • Solution: Trituration

    • Causality: Trituration uses a solvent in which your desired product is poorly soluble, but the impurities are soluble. This allows you to "wash" the impurities away, often inducing crystallization of the product.

    • Protocol:

      • Place the crude oil/gum in a flask with a stir bar.

      • Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate).

      • Stir vigorously at room temperature. Use a spatula to scrape the sides of the flask, which can help induce crystallization.

      • If the product solidifies, continue stirring for 30-60 minutes.

      • Collect the solid product by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

      • Analyze the solid for purity. This may need to be repeated.

Problem 2: Significant amounts of non-acidic impurities (like starting material) are present.

  • Probable Cause: Incomplete reaction or side reactions leading to neutral, non-polar byproducts.

  • Solution: Acid-Base Extraction

    • Causality: This is the most powerful technique for this specific molecule. Both the boronic acid (pKa ~8-9) and the phenol (pKa ~7-8) are acidic. By dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., NaOH), the desired product will be deprotonated to form a water-soluble salt, moving into the aqueous layer.[9][10] Neutral organic impurities will remain in the organic layer and can be discarded.[4][11] Subsequent acidification of the aqueous layer re-protonates the product, causing it to precipitate or be extracted back into a fresh organic solvent.[12]

    • Workflow Diagram:

      G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Acidification & Isolation a Crude Product in Organic Solvent (e.g., EtOAc) b Add Aqueous Base (e.g., 1M NaOH) a->b c Aqueous Layer (Contains Product as Salt) b->c d Organic Layer (Contains Neutral Impurities) b->d e Acidify Aqueous Layer (e.g., 1M HCl) until pH ~2-3 c->e f Precipitation or Extraction e->f g Pure Product f->g

      Caption: Workflow for Acid-Base Extraction Purification.

    • Detailed Protocol:

      • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

      • Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.

      • Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent (EtOAc or Et₂O) to remove any last traces of neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated or 2 M hydrochloric acid (HCl) with stirring until the pH is between 2 and 4.

      • The purified boronic acid should precipitate as a solid. If it does not, extract the acidified aqueous layer with several portions of fresh EtOAc.

      • If the product precipitates, collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

      • If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Problem 3: Purity is still insufficient after extraction or recrystallization.

  • Probable Cause: The remaining impurities have similar solubility and acidity profiles to the desired product. This is common if the main impurity is the protodeboronated analog.

  • Solution A: Recrystallization

    • Causality: This technique relies on the difference in solubility of the product and impurities in a specific solvent system at different temperatures. Finding the right solvent is key.[13]

    • Solvent Selection: Due to the polar nature of the molecule, suitable solvents are likely to be polar or solvent mixtures.

      Solvent System Rationale
      Water Highly polar, may work if the product has moderate solubility in hot water and low solubility in cold. Good for removing organic-soluble impurities.[8]
      Ethanol/Water A good combination for polar compounds. Dissolve in hot ethanol and add hot water until cloudy, then cool.

      | Ethyl Acetate/Hexanes | A classic combination. Dissolve in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes turbid. Cool slowly to allow crystals to form.[2] |

    • Protocol:

      • In a flask, add a minimal amount of the chosen hot solvent to the crude boronic acid until it fully dissolves.

      • If using a solvent mixture, add the second (anti-solvent) dropwise to the hot solution until persistent cloudiness appears. Add a few drops of the first solvent to clarify.

      • Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place it in a refrigerator or freezer.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

  • Solution B: Derivatization with Diethanolamine

    • Causality: Boronic acids react with diethanolamine to form stable, crystalline adducts.[4][11] Impurities typically do not form such adducts and remain in the solution. The pure boronic acid can then be liberated from the filtered adduct.

    • Protocol:

      • Dissolve the impure boronic acid in a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).

      • Add one equivalent of diethanolamine.

      • Stir the mixture. The diethanolamine adduct should precipitate as a white solid. Cooling or adding more hexanes may be necessary.

      • Collect the solid adduct by filtration and wash with a non-polar solvent like hexanes.

      • To recover the boronic acid, suspend the adduct in ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl) or a saturated boric acid solution to sequester the diethanolamine.[4][11]

      • Separate the organic layer, dry it over Na₂SO₄, and concentrate to get the pure boronic acid.

Purity Assessment

A combination of methods should be used to confirm the purity of the final product.

TechniquePurposeKey Considerations
¹H NMR Structural confirmation and assessment of organic impurities.Check for the absence of protodeboronated species or starting materials.
LC-MS High-sensitivity purity check and impurity identification.Use a C18 column with a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate) for best results.[14]
Titration Quantitative purity assay.Boronic acids are weak. Titration with NaOH should be done in the presence of glycerol or mannitol to form a stronger acidic complex, allowing for a sharp endpoint with an indicator like phenolphthalein.[15][16]

References

how to remove impurities from boronic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Boronic Acids

A Foreword from the Senior Application Scientist

Welcome to the technical support center for boronic acid purification. As a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds like the Suzuki-Miyaura coupling, the purity of your boronic acid is paramount to the success of your research.[1][2] However, these valuable reagents are often accompanied by a host of persistent impurities stemming from their synthesis or degradation.[3]

This guide is structured to provide direct, actionable solutions to the common purification challenges encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles—the "why" behind each technique. This approach is designed to empower you, the researcher, to not only solve your immediate purification problem but also to develop a robust, intuitive understanding for troubleshooting future challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding boronic acid purity.

Q1: My NMR shows my boronic acid is only ~60-70% pure after synthesis and workup. What are the most likely impurities?

A1: The impurity profile can be complex, but several common culprits typically account for the majority of the mass. It's crucial to identify these, as the correct purification strategy depends on the nature of the impurity.

Table 1: Common Impurities in Boronic Acid Synthesis & Diagnostic Signals

Impurity TypeCommon Name / StructureLikely CauseTypical Analytical Signature (¹H NMR)
Homocoupling Product Biaryl (Ar-Ar)Palladium(II)-mediated coupling of two boronic acid molecules.[4]Complex aromatic signals, often sharp. Absence of B(OH)₂ group.
Protodeboronation Product Arene (Ar-H)Protonolysis of the C-B bond, often promoted by excess base, water, or high temperatures.[3]Aromatic signals corresponding to the simple arene.
Boronic Anhydride Boroxine (ArBO)₃Dehydration of the boronic acid, often upon concentration from anhydrous solvents.[5][6][7]Often results in broadened or complex aromatic signals. It is in equilibrium with the acid.
Unreacted Starting Material Aryl Halide (Ar-X)Incomplete reaction.Signals corresponding to the known starting material.
Catalyst Residues Palladium SpeciesIncomplete removal during workup.Not typically NMR-active but can cause product discoloration (grey/black).

Q2: What is the first purification technique I should try for a solid boronic acid?

A2: For crystalline solids, recrystallization is often the most efficient and scalable first-line approach.[8][9] The key is selecting an appropriate solvent system where the boronic acid has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.

Q3: My boronic acid seems to be degrading on silica gel. Is column chromatography a viable option?

A3: Standard silica gel chromatography can be challenging for boronic acids.[8][10] The Lewis acidic silica surface can interact strongly with the boronic acid, leading to streaking, poor recovery, and sometimes decomposition.[10] However, it is not impossible. Success often requires modified approaches such as using a less polar solvent system with a modifier (e.g., a small amount of acetic acid), or employing reverse-phase (C18) chromatography.[8][10]

Q4: I see broad peaks in my NMR spectrum. Is my product decomposing?

A4: Not necessarily. Broad peaks are a classic sign of boroxine formation.[5] Boroxines are cyclic trimers that form from the dehydration of three boronic acid molecules.[5][6][7] This is a reversible equilibrium.[5][11] In many applications, the presence of boroxines is not detrimental, as they will hydrolyze back to the active monomeric boronic acid under the aqueous basic conditions of reactions like the Suzuki coupling. To confirm, you can try dissolving a small sample in a protic solvent like methanol-d4 or adding a drop of D₂O to your NMR tube; the sharp signals of the monomeric acid should reappear.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, problem-oriented solutions for specific purification challenges.

Issue 1: Removing Non-Acidic Organic Impurities (e.g., Homocoupled Biaryl, Unreacted Aryl Halide)

Core Problem: Your desired boronic acid is polar and acidic, while the key impurities are non-polar and neutral.

Solution: pH-Mediated Liquid-Liquid Extraction

This is the most powerful and widely applicable technique for this specific problem. It exploits the acidic nature of the boronic acid group.

Causality & Mechanism: Aryl boronic acids are weak Lewis acids with a pKa typically in the range of 8-10.[1][12][13] By treating a solution of your crude product with an aqueous base (e.g., 1M NaOH), you can deprotonate the boronic acid to form the corresponding boronate salt [ArB(OH)₃]⁻.[14][15] This anionic salt is highly soluble in the aqueous phase. In contrast, neutral organic impurities like the homocoupled biaryl (Ar-Ar) or unreacted aryl halide (Ar-X) have no acidic protons and will remain preferentially in the organic layer (e.g., Ethyl Acetate, DCM).[16] After separating the layers, the aqueous phase, now containing the purified boronate salt, can be re-acidified (e.g., with 1M HCl) to a pH of ~2-4, which protonates the boronate and causes the pure boronic acid to precipitate or be extracted back into a fresh organic layer.[16]

Workflow Diagram: Acid-Base Extraction

Caption: Workflow for purifying boronic acids via acid-base extraction.

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Issue 2: Product is an Oil or Fails to Recrystallize

Core Problem: The boronic acid is not amenable to crystallization, and may contain impurities that are structurally very similar to the product, making physical separation difficult.

Solution: Derivatization with a Diol (Catch-and-Release)

This strategy involves selectively and reversibly converting the boronic acid into a new chemical entity (a boronate ester) that has drastically different physical properties, allowing for easy separation.

Causality & Mechanism: Boronic acids react reversibly with 1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters.[17][18] This reaction can be exploited for purification. One common method uses diethanolamine to form a crystalline adduct that often precipitates from non-polar solvents, leaving soluble impurities behind.[10][19] Alternatively, using a polyol like sorbitol can make the boronic acid selectively soluble in an aqueous phase for extraction.[20] A particularly elegant method involves using a polymer-supported diol (a scavenging resin) to bind the boronic acid, allowing all impurities to be washed away, followed by cleavage of the ester to release the pure product.

Decision Tree: Choosing a Purification Strategy

G start Crude Boronic Acid is_solid Is the product a solid? start->is_solid impurities_neutral Are impurities non-acidic? is_solid->impurities_neutral No (Oil) try_xtal Attempt Recrystallization is_solid->try_xtal Yes acid_base Perform Acid-Base Extraction impurities_neutral->acid_base Yes diol_deriv Use Diol Derivatization (e.g., Diethanolamine) impurities_neutral->diol_deriv No / Failed xtal_ok Successful? try_xtal->xtal_ok end_pure Pure Product acid_base->end_pure xtal_ok->impurities_neutral No xtal_ok->end_pure Yes chromatography Attempt Modified Chromatography (Reverse Phase or Doped Silica) diol_deriv->chromatography chromatography->end_pure

Caption: Decision tree for selecting a boronic acid purification method.

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Issue 3: Removing Residual Palladium Catalyst

Core Problem: The final product is contaminated with trace amounts of palladium, which can be toxic and interfere with subsequent reactions. This is a critical issue in pharmaceutical development.[21]

Solution: Scavenging Agents or Filtration

The choice of method depends on the nature of the palladium species (homogeneous vs. heterogeneous).

Causality & Mechanism: Residual palladium from cross-coupling reactions can exist as soluble Pd(0) or Pd(II) complexes, or as insoluble palladium black.[4][21]

  • For Soluble Palladium: Thiol-based scavengers are highly effective. These can be silica-supported thiols (e.g., SiliaMetS® Thiol) or polymer-supported mercaptotriazine (TMT).[21][22] The soft thiol nucleophile has a high affinity for the soft palladium metal center, forming a strong coordinate bond and effectively pulling the metal out of solution.

  • For Insoluble Palladium Black: This can often be removed by a simple filtration step. Filtering the reaction mixture through a pad of Celite® (diatomaceous earth) can effectively remove fine black palladium particulates.[22]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification of a Boronic Acid via Acid-Base Extraction

  • Objective: To remove neutral organic impurities (e.g., biaryl homocoupling product) from an aryl boronic acid.

  • Principle: Selective partitioning of the anionic boronate salt into an aqueous basic phase.[16][23]

Procedure:

  • Dissolution: Dissolve the crude boronic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Check the pH of the aqueous layer with pH paper; it should be >12. If not, add more 1M NaOH.

  • Extraction of Impurities: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Add a fresh portion of 1M NaOH (approx. 1/4 of the original volume) to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first portion. The neutral impurities are now left in the organic layer, which can be discarded.

  • Back-Extraction (Optional): Wash the combined basic aqueous layers with a fresh portion of ethyl acetate to remove any residual non-acidic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) with stirring until the pH is between 2 and 4 (check with pH paper). The pure boronic acid should precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid drying. Dry the solid under vacuum.

    • If no solid precipitates (or if product is very polar): Extract the acidified aqueous layer with three portions of fresh ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification via Diethanolamine Adduct Formation

  • Objective: To purify a boronic acid that is an oil or crystallizes poorly.

  • Principle: Covalent derivatization to form a stable, crystalline diethanolamine boronate ester, which can be easily isolated and subsequently hydrolyzed to release the pure boronic acid.[10][19]

Procedure:

  • Adduct Formation: Dissolve the crude boronic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene or diethyl ether). Add diethanolamine (1.0-1.1 eq) dropwise with stirring.

  • Crystallization: Stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a crystalline solid over a period of 30 minutes to several hours. If precipitation is slow, cooling the mixture or adding an anti-solvent (like hexane) can be beneficial.

  • Isolation of Adduct: Collect the crystalline adduct by vacuum filtration. Wash the solid with cold diethyl ether or hexane to remove any soluble impurities.

  • Liberation of Pure Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously until all the solid has dissolved and transferred into the organic layer. The diethanolamine will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Final Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure boronic acid.

References

Technical Support Center: Overcoming Challenges in Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This resource is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered boronic acids. Steric hindrance presents a significant hurdle in carbon-carbon bond formation, often leading to low yields, slow reaction rates, and undesired side reactions. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to overcome these challenges, ensuring the successful synthesis of complex biaryl structures.

Our approach is rooted in a deep understanding of the reaction mechanism. We will explore how steric congestion impacts each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and provide actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, high-level guidance for troubleshooting your sterically hindered Suzuki coupling reactions.

Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is failing or giving very low yields. What is the most critical first step in troubleshooting?

A1: The single most critical factor for a successful reaction with hindered substrates is the selection of an appropriate catalyst system, specifically the ligand. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective. You must switch to a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1][2] These ligands are essential because they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[2] Furthermore, they accelerate the often rate-limiting reductive elimination step for crowded molecules.[3][4]

  • Initial Recommendation: Switch to a Buchwald-type biaryl phosphine ligand such as SPhos, XPhos, or RuPhos as a starting point.[2][5] For extremely hindered couplings, such as those aiming for tetra-ortho-substituted biaryls, consider specialized ligands like AntPhos or BI-DIME.[1][6]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[5][7]

  • Primary Solution: Ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvent(s) and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[5][8]

  • Secondary Check: The choice of ligand can also influence homocoupling. Bulky, electron-donating ligands can favor the desired cross-coupling pathway.[5]

Q3: Protodeboronation is consuming my starting material. What are the best strategies to prevent this?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially with electron-deficient or some heteroaryl boronic acids.[8][9][10] It is often accelerated by strong bases and the presence of water.

  • Mitigation Strategies:

    • Use Milder Bases: Switch from strong bases like NaOH to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[5]

    • Anhydrous Conditions: If possible, switching to anhydrous conditions can significantly reduce the rate of protodeboronation as water is the primary proton source.[5]

    • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[8][11] These reagents often release the active boronic acid species slowly into the reaction, keeping its concentration low and minimizing the protodeboronation side reaction.[11]

Q4: My reaction is sluggish and requires very long reaction times. How can I increase the reaction rate?

A4: Steric hindrance dramatically slows down the key steps of the catalytic cycle.[5] To overcome the higher activation energy, more forcing conditions are often necessary.

  • Key Adjustments:

    • Increase Temperature: For hindered substrates, higher temperatures (100-140 °C) are often required.[1] This may necessitate switching to a higher-boiling solvent like toluene, dioxane, or xylenes.[1]

    • Use a Stronger Base: A strong base is required to form the more reactive boronate species, which facilitates the challenging transmetalation step.[3] For hindered systems, K₃PO₄ is a good starting point, but stronger bases like potassium tert-butoxide (t-BuOK) may be needed, especially for less reactive aryl chlorides.[1][12]

    • Employ Modern Precatalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst. Buchwald G3 or G4 precatalysts, or PEPPSI-type catalysts, form the active catalytic species rapidly and efficiently, which is crucial when dealing with unstable boronic acids.[5][11][13]

Troubleshooting Guides & In-Depth Analysis

This section provides a detailed, systematic approach to resolving specific, persistent issues encountered during sterically hindered Suzuki couplings.

Guide 1: Low to No Product Formation with Hindered Substrates

This is the most common and frustrating issue. A systematic, step-by-step re-evaluation of your reaction parameters is essential.

Causality Analysis: The Impact of Steric Hindrance

Steric bulk around the coupling partners impedes several stages of the catalytic cycle. Understanding this is key to effective troubleshooting.

Suzuki_Cycle_Hindrance cluster_hindrance Impact of Steric Hindrance OA Oxidative Addition PdII_ArX L-Pd(II)-Ar(X) OA->PdII_ArX OA_note Hindered Ar-X slows this step. Requires electron-rich, bulky ligand. TM Transmetalation PdII_ArAr L-Pd(II)-Ar(Ar') TM->PdII_ArAr TM_note Bulky groups on Ar and Ar' impede approach. Requires strong base to form reactive boronate. RE Reductive Elimination Pd0 L-Pd(0) RE->Pd0 Product Ar-Ar' RE->Product RE_note Crowded Pd(II) complex makes C-C bond formation difficult. Bulky ligand forces the groups together, accelerating this step. Pd0->OA Ar-X PdII_ArX->TM Ar'B(OR)₂ + Base PdII_ArAr->RE ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: Impact of steric hindrance on the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow: A Decision-Based Approach

Troubleshooting_Workflow start Low/No Yield with Hindered Boronic Acid check_ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or an NHC? start->check_ligand change_ligand ACTION: Switch to a Buchwald-type biaryl phosphine or NHC ligand. check_ligand->change_ligand No check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) check_ligand->check_base Yes change_ligand->check_base change_base ACTION: Switch to a stronger base. Use finely powdered K₃PO₄ or t-BuOK. check_base->change_base No check_temp Is the temperature high enough? (Typically >100 °C for hindered cases) check_base->check_temp Yes change_base->check_temp increase_temp ACTION: Increase temperature. Switch to a higher boiling solvent (Toluene, Dioxane, Xylenes). check_temp->increase_temp No check_catalyst Are you using a modern precatalyst? (e.g., Buchwald G3/G4, PEPPSI) check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst ACTION: Use a well-defined precatalyst for fast, efficient generation of active Pd(0). check_catalyst->change_catalyst No success Reaction Optimized check_catalyst->success Yes change_catalyst->success

Caption: Decision workflow for troubleshooting low-yield hindered couplings.

Comparative Data: Ligand and Base Selection

The choice of ligand and base is paramount. The following table summarizes common choices and their typical applications for hindered couplings.

ParameterRecommended OptionsRationale & Key ConsiderationsTypical Substrates
Ligand Buchwald Biaryl Phosphines (XPhos, SPhos, RuPhos)Highly active due to steric bulk and electron-donating properties. They stabilize the monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[3][5]Di- and tri-ortho-substituted biaryls.
Specialized Ligands (AntPhos, BI-DIME)Designed for extremely hindered couplings, providing a unique steric profile to overcome the most challenging reductive eliminations.[6]Tetra-ortho-substituted biaryls.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors and sterically bulky. Offer high thermal stability and are very effective for coupling aryl chlorides.[5][12][14]Hindered aryl chlorides and bromides.
Base Potassium Phosphate (K₃PO₄) A reliable, moderately strong base. Often used as a fine powder in anhydrous solvents. A small amount of water can sometimes be beneficial.[1][2]General hindered couplings.
Cesium Carbonate (Cs₂CO₃) Effective base, often used in similar contexts to K₃PO₄.[5]General hindered couplings.
Potassium tert-Butoxide (t-BuOK) A very strong, non-nucleophilic base. Particularly effective for unreactive aryl chlorides and extremely hindered substrates.[1][12]Hindered aryl chlorides, challenging couplings requiring high reactivity.
Potassium Fluoride (KF) A milder base, useful for substrates with base-sensitive functional groups (e.g., esters) and to minimize protodeboronation.[15]Substrates prone to hydrolysis or protodeboronation.
Guide 2: Protocol for a Challenging Di-ortho-Substituted Coupling

This section provides a detailed, step-by-step methodology for a representative sterically hindered Suzuki-Miyaura coupling reaction.

Reaction: Coupling of 2-Bromomesitylene with 2,6-Dimethylphenylboronic Acid

This reaction aims to form a tetra-ortho-substituted biaryl, a significant synthetic challenge.

Materials & Reagents:
  • 2-Bromomesitylene (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Experimental Protocol:
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromomesitylene (1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours. Vigorous stirring is crucial, especially with heterogeneous bases like K₃PO₄.[5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking aliquots under an inert atmosphere.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Strategies to Mitigate Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with a common but often troublesome side reaction: protodeboronation. Here, we will delve into the mechanisms of this undesirable pathway and provide practical, field-proven troubleshooting guides and frequently asked questions to help you optimize your reactions for higher yields and purity.

Understanding the Challenge: The Protodeboronation Side Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1] However, the success of this reaction hinges on the stability of the organoboron reagent, typically a boronic acid or its ester. Protodeboronation is a detrimental side reaction in which the C-B bond of the organoboron compound is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner and reducing the yield of the desired cross-coupled product.[2]

This process is particularly problematic for certain classes of substrates, including electron-deficient arylboronic acids, and various heteroaromatic boronic acids, which are common structural motifs in active pharmaceutical ingredients.[3][4] The propensity for a given boronic acid to undergo protodeboronation is highly dependent on factors such as the reaction conditions and the electronic nature of the organic substituent.[2]

The Competing Pathways: Desired Coupling vs. Undesired Decomposition

To effectively troubleshoot, it's crucial to understand the competition between the productive Suzuki-Miyaura catalytic cycle and the off-cycle protodeboronation pathway.

Suzuki vs Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway A Ar-Pd(II)-L2-X B Transmetalation (Ar-B(OR)2) A->B + Base C Ar-Pd(II)-L2-Ar' B->C D Reductive Elimination C->D E Ar-Ar' (Desired Product) D->E F Pd(0)L2 D->F Catalytic Cycle Regeneration G Ar-B(OR)2 (Boronic Acid/Ester) H Proton Source (H2O, ROH) G->H + Base or Acid I Ar-H (Byproduct) H->I

Caption: Competing pathways: Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting Guide: Low Yields Due to Protodeboronation

This section provides a structured approach to diagnosing and solving issues related to protodeboronation.

Problem 1: Significant formation of the protodeboronated byproduct with electron-deficient or heteroaryl boronic acids.

Root Cause Analysis: Electron-withdrawing groups on the aryl ring or the presence of certain heteroatoms can increase the susceptibility of the boronic acid to nucleophilic attack by hydroxide or other bases, leading to cleavage of the C-B bond.[4][5] High temperatures and prolonged reaction times exacerbate this issue.[4]

Solutions:

  • Modify the Boron Reagent: The most robust strategy is often to move away from the free boronic acid.

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be easily prepared.[1][6] They often provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[7]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids.[2][8] They are unreactive under many standard Suzuki conditions until a slow hydrolysis, triggered by the aqueous base, releases the boronic acid. This makes them ideal for couplings with particularly unstable boronic acids.[4][6]

    • Organotrifluoroborates (BF3K salts): These salts also offer enhanced stability and are effective in "slow release" strategies.[2]

  • Optimize the Base: The choice of base is critical. While necessary for the transmetalation step, strong bases can aggressively promote protodeboronation.[9][10]

    • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[4][7]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[4][7] In cases of severe protodeboronation, employing anhydrous conditions with a suitable base can be beneficial.

  • Refine Reaction Conditions:

    • Lower the Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. This can slow the rate of protodeboronation relative to the desired cross-coupling.[4][8]

    • Minimize Reaction Time: An efficient catalyst system that allows for shorter reaction times can significantly reduce the extent of boronic acid decomposition.[4][7] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating.

Experimental Protocol: Preparation of a Boronic Acid Pinacol Ester

This protocol describes a general method for converting a boronic acid to its more stable pinacol ester.

  • Setup: To a round-bottom flask, add the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene.

  • Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and collect the water in the trap.

  • Completion: Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling.[5]

Problem 2: Protodeboronation is still significant even after switching to a boronic ester.

Root Cause Analysis: Recent studies have shown that palladium-phosphine complexes themselves, particularly those with bulky ligands, can catalyze protodeboronation, even with only adventitious water present.[11][12][13] The formation of a reactive post-transmetalation intermediate can be favored by bulky phosphines, which then undergoes facile proton transfer from water.[11]

Solutions:

  • Ligand Selection: The choice of phosphine ligand can have a profound impact.

    • Avoid Excessively Bulky Ligands: While bulky, electron-rich ligands (e.g., SPhos, XPhos) are often excellent for activating challenging aryl chlorides, they can also accelerate protodeboronation.[5][11]

    • Screen Ligands: If protodeboronation is suspected to be palladium-catalyzed, screen a panel of ligands with varying steric bulk. Smaller phosphine ligands have been shown to exhibit negligible protodeboronation.[11] A correlation between the buried volume of the phosphine ligand and the extent of protodeboronation has been identified, which can guide ligand choice.[11]

  • Catalyst Choice and Pre-catalyst Activation:

    • Use a Highly Active Pre-catalyst: A pre-catalyst that rapidly generates the active Pd(0) species under mild conditions can help the productive coupling outcompete the decomposition pathway.[8]

    • Consider Pd(0) Sources: Starting with a Pd(0) source like Pd₂(dba)₃ may be beneficial in some cases, although Pd(II) intermediates in the catalytic cycle can still promote protodeboronation.[7][12]

Data Summary: Impact of Reaction Parameters

The following table summarizes the qualitative effects of various parameters on the rate of protodeboronation.

ParameterChangeImpact on ProtodeboronationRationale
Temperature IncreaseIncreasesAccelerates decomposition kinetics.[4]
Base Strength IncreaseIncreasesStronger bases more readily facilitate protonolysis.[10]
Water Content IncreaseIncreasesWater acts as the proton source.[4]
Ligand Bulk IncreaseIncreasesBulky ligands can promote Pd-catalyzed protodeboronation.[11]
Reaction Time IncreaseIncreasesLonger exposure to reaction conditions allows for more decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: My boronic acid is labeled as "stabilized with boroxine." What does this mean and how does it affect my reaction? A1: Boronic acids can dehydrate to form cyclic trimers called boroxines. This is an equilibrium process. Boroxines are often more stable for storage but are typically in equilibrium with the monomeric boronic acid under reaction conditions. In many cases, boroxines can be used directly in Suzuki-Miyaura reactions as they will hydrolyze in situ to the active boronic acid species.[3]

Q2: I am using a heteroaryl boronic acid containing a basic nitrogen (e.g., 2-pyridylboronic acid). Are there special considerations? A2: Yes. Basic heteroaromatic boronic acids can be particularly tricky. Their stability and reactivity can be highly pH-dependent.[2] For some, like 2-pyridyl boronic acid, the zwitterionic form present at neutral pH can be highly reactive towards protodeboronation.[14] In these cases, using a protected form like a MIDA ester or an organotrifluoroborate is strongly recommended.[2]

Q3: Can I use anhydrous solvents exclusively to prevent protodeboronation? A3: While using anhydrous solvents can minimize the primary proton source, it's not always a complete solution.[4] Firstly, complete exclusion of water can be difficult, and even adventitious water can be sufficient for Pd-catalyzed protodeboronation.[13] Secondly, the base plays a crucial role in forming the active palladium-hydroxo species (ArPdOH) from the oxidative addition product (ArPdX), which is often the key intermediate for transmetalation.[15][16] Some protocols may require a small amount of water for efficient catalysis. The key is optimization to find the right balance.

Q4: Is there a "base-free" Suzuki-Miyaura protocol to avoid this issue entirely? A4: For certain substrates, base-free methods have been developed. One such approach involves a "cationic" pathway where a palladium catalyst with specific ligands (e.g., PAd₃) can effect the coupling without an external base.[17][18] This is particularly useful for acutely base-sensitive boronic acids, such as polyfluorinated arylboronic acids.[17]

Workflow for Troubleshooting Protodeboronation

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed step1 Switch to Milder Base (e.g., K3PO4, Cs2CO3) start->step1 check1 Problem Solved? step1->check1 step2 Lower Reaction Temperature & Minimize Time check2 Problem Solved? step2->check2 step3 Use Protected Boron Reagent (Pinacol or MIDA Ester) check3 Problem Solved? step3->check3 step4 Screen Ligands (Vary Steric Bulk) check4 Problem Solved? step4->check4 check1->step2 No end_ok Successful Coupling check1->end_ok Yes check2->step3 No check2->end_ok Yes check3->step4 No check3->end_ok Yes check4->end_ok Yes end_consult Consult Further Literature or Technical Support check4->end_consult No

Caption: A stepwise workflow for troubleshooting protodeboronation issues.

References

Technical Support Center: A-Z Guide to Overcoming Low Conversion in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet frustrating issue of low conversion rates. Here, we move beyond simple checklists to provide in-depth, mechanistically grounded explanations and actionable protocols to systematically diagnose and solve problems in your Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and other cross-coupling transformations.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Here are rapid-fire answers to the most common initial questions when a cross-coupling reaction underperforms.

Q1: My reaction shows low or no conversion. What are the first things I should check?

A1: Start with the fundamentals. First, verify the integrity of your catalyst and ligands; palladium precatalysts can degrade, and phosphine ligands are often susceptible to oxidation[1]. Ensure they have been stored correctly under an inert atmosphere. Second, confirm the purity and dryness of your solvents and base. Oxygen is a notorious catalyst poison, so solvents must be rigorously degassed[1][2]. Finally, double-check your reaction setup to ensure it is truly under an inert atmosphere.

Q2: I see palladium black precipitating in my flask. What does this mean and how can I fix it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where active Pd(0) species aggregate into an inactive form[3]. This is often triggered by excessively high temperatures, an insufficient ligand-to-palladium ratio, or the presence of oxygen or other impurities[3][4]. To prevent this, consider lowering the reaction temperature, increasing the ligand loading (a 1:1 to 2:1 ligand-to-metal ratio is a good starting point), or using more robust, sterically hindered ligands that better stabilize the Pd(0) center[4][5].

Q3: My boronic acid/ester seems to be decomposing. What's happening?

A3: You are likely observing protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source like water[1]. This is especially problematic with electron-deficient boronic acids. To mitigate this, you can use milder bases (e.g., K₃PO₄, KF), switch to anhydrous conditions, or use more stable boron reagents like pinacol esters, MIDA boronates, or trifluoroborate salts[1][2].

Q4: I'm seeing a lot of homocoupling of my starting materials. How can I minimize this?

A4: Homocoupling is often driven by the presence of oxygen, which can facilitate the oxidative coupling of two molecules of your nucleophile (e.g., boronic acid) or electrophile[1][6][7]. Rigorous degassing of solvents and maintaining a strict inert atmosphere are the most effective preventative measures[1][8]. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) can sometimes promote homocoupling; starting with a Pd(0) source (e.g., Pd₂(dba)₃) may be beneficial[1][6].

Q5: How critical is the choice of ligand?

A5: The ligand is arguably the most critical component for success, especially with challenging substrates. It dictates the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the palladium center[3][5]. Electron-rich and bulky ligands, for instance, generally promote the rate-limiting oxidative addition step, which is crucial for less reactive electrophiles like aryl chlorides[6][9]. There is no "one-size-fits-all" ligand; screening is often necessary to find the optimal choice for a specific transformation.

Systematic Troubleshooting Guide: A Deeper Dive

When initial checks don't solve the problem, a more systematic, parameter-by-parameter approach is required. This section provides a logical workflow to identify and address the root cause of low conversion.

Logical Troubleshooting Workflow

This diagram illustrates a systematic approach to troubleshooting. Start with the most common and easily addressed issues before moving to more complex optimizations.

Troubleshooting_Workflow A Low Conversion Observed B Step 1: Verify Reagent Quality & Inert Atmosphere A->B Start Here C Purity (Substrates, Base) Anhydrous & Degassed Solvents Catalyst/Ligand Integrity Seal & Purge System B->C D Step 2: Evaluate Catalyst System B->D Reagents OK? E Precatalyst Choice (Pd(0) vs Pd(II)) Ligand Selection (Sterics/Electronics) Catalyst/Ligand Ratio Catalyst Loading D->E F Step 3: Optimize Reaction Parameters D->F Catalyst OK? G Base (Strength/Solubility) Solvent (Polarity/Aprotic) Temperature Concentration F->G H Step 4: Analyze for Specific Side Reactions F->H Parameters OK? I Protodeboronation Homocoupling β-Hydride Elimination Substrate-Specific Issues H->I J Successful Reaction H->J Problem Solved?

Caption: A step-by-step workflow for diagnosing low conversion rates.

The Catalyst System: The Heart of the Reaction

The choice and handling of the palladium source and its coordinating ligand are paramount. An inefficient or deactivated catalyst is a primary cause of reaction failure.

Palladium Precatalyst: Pd(0) vs. Pd(II)

Many protocols use stable Pd(II) salts like Pd(OAc)₂ or PdCl₂, which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle. This reduction step can be inefficient and is a common failure point[10][11].

  • Insight: If you suspect poor catalyst activation, especially with challenging substrates, switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or a modern, well-defined precatalyst (e.g., Buchwald G3/G4 palladacycles) that reliably generates the active LPd(0) species[7][12]. This bypasses the uncertainty of in situ reduction.

Ligand Selection: The Key to Reactivity and Stability

The ligand stabilizes the palladium center, preventing decomposition, and critically influences the rates of oxidative addition and reductive elimination[5][9].

  • Expertise:

    • For unreactive electrophiles (Aryl Chlorides, Tosylates): Oxidative addition is often rate-limiting. Use bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos, or tBuXPhos) or N-heterocyclic carbenes (NHCs)[6][9]. These ligands donate electron density to the palladium, making it more nucleophilic and facilitating its insertion into the C-X bond.

    • For sterically hindered substrates: Bulky ligands can also accelerate the final reductive elimination step, which is often hindered when bulky groups are being coupled[6].

    • Substrate Inhibition: Some substrates, particularly nitrogen-containing heterocycles (e.g., pyridines, indoles), can act as ligands themselves, coordinating to the palladium and inhibiting catalysis[2][3]. Using a strongly coordinating, bulky phosphine ligand can outcompete the substrate for binding sites on the metal.

Ligand Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the general performance of common ligand types for the Suzuki-Miyaura coupling of a challenging aryl chloride.

Ligand TypeKey CharacteristicsTypical Performance with Ar-ClCausality
Triphenylphosphine (PPh₃) Less bulky, moderately electron-donatingPoor to ModerateOften insufficient to promote the difficult oxidative addition of Ar-Cl bonds. Can lead to catalyst decomposition at high temperatures[12].
Trialkylphosphines (e.g., P(tBu)₃) Very bulky and electron-richGood to ExcellentStrong electron donation accelerates oxidative addition. Steric bulk promotes reductive elimination[6][9].
Biaryl Phosphines (e.g., XPhos) Bulky, electron-rich, flexible backboneExcellentProvides a highly active and stable catalyst suitable for a wide range of substrates, including highly unreactive ones[9][13].
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableGood to ExcellentForm very stable palladium complexes, resistant to decomposition. Excellent for activating stubborn C-Cl bonds[14].

Reaction Conditions: The Supporting Cast

Even with the perfect catalyst system, suboptimal conditions can halt your reaction.

The Base: More Than Just a Proton Scavenger

In Suzuki coupling, the base is crucial for activating the organoboron species to form a more nucleophilic "ate" complex, which is necessary for transmetalation[2]. In Buchwald-Hartwig amination, it deprotonates the amine.

  • Trustworthiness: The choice of base involves a trade-off. Strong bases (e.g., NaOtBu, LHMDS) are highly effective but can be incompatible with sensitive functional groups (esters, ketones)[7][15]. Weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are milder but may require higher temperatures or more active catalysts[1][4]. The solubility of the base is also critical; a heterogeneous base with poor solubility can lead to slow and incomplete reactions[15]. Grinding inorganic bases to a fine powder can improve performance[7].

The Solvent: A Critical Influencer

The solvent must solubilize all reagents and, more importantly, it can influence catalyst stability and reactivity[16][17].

  • Expertise: Aprotic polar solvents like 1,4-dioxane, THF, toluene, and DMF are common choices[4][6]. For Suzuki reactions, the addition of water is often necessary to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex[2]. However, as discussed, water can also promote protodeboronation. Careful optimization of the solvent system (e.g., the ratio of organic solvent to water) is often required[2].

Temperature: A Balancing Act

Higher temperatures increase reaction rates but also accelerate catalyst decomposition and side reactions[3][10].

  • Insight: If a reaction is sluggish at a standard temperature (e.g., 80 °C), incrementally increasing it in 10-20 °C steps can be effective[4]. However, if you observe increased byproduct formation or catalyst blackening, a lower temperature combined with a more active catalyst system is the better strategy[4][10].

Experimental Protocols: Validated Methodologies

Protocol 1: Rigorous Solvent Degassing

Oxygen is the enemy of many Pd(0) catalysts. This protocol ensures its removal.

  • Setup: Assemble your reaction flask and condenser, and flame-dry under vacuum. Allow to cool under a positive pressure of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add your chosen solvent to the flask via cannula or syringe.

  • Freeze-Pump-Thaw (Recommended):

    • Carefully freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to a high-vacuum line for 5-10 minutes.

    • Close the vacuum line and allow the solvent to thaw completely. You should see gas bubbles being released.

    • Repeat this cycle at least three times to ensure complete removal of dissolved gases[8].

  • Sparge Method (Alternative):

    • Insert a long needle connected to an inert gas line below the solvent's surface.

    • Bubble the inert gas through the solvent for 20-30 minutes while maintaining a positive pressure outlet. Note: This method is generally less effective than Freeze-Pump-Thaw[7].

Protocol 2: High-Throughput Ligand Screening

When the optimal ligand is unknown, a parallel screen is the most efficient approach.

  • Preparation (In a Glovebox):

    • Arrange an array of reaction vials (e.g., in a 24-well plate).

    • To each vial, add a magnetic stir bar.

    • Dispense the palladium precatalyst (e.g., Pd₂(dba)₃) and a different phosphine ligand to each vial. A typical ratio is 1:2 Pd:Ligand[5].

  • Reagent Addition:

    • Prepare stock solutions of your aryl halide, coupling partner, and base in the degassed solvent.

    • Using a syringe or automated liquid handler, dispense the stock solutions into each vial.

  • Reaction:

    • Seal the vials or reaction block securely.

    • Transfer the setup to a pre-heated stirrer plate.

    • Run the reactions for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions and add an internal standard.

    • Analyze the yield in each vial by LC-MS or GC-MS to identify the most effective ligand[5].

Catalyst System Screening Workflow

Ligand_Screening cluster_0 Preparation (Inert Atmosphere) cluster_1 Execution cluster_2 Analysis A Array of Vials B Add Pd Precatalyst A->B C Dispense Ligands (1 per vial) B->C D Add Substrates, Base & Solvent C->D E Seal & Heat (Stir) D->E F Quench & Add Internal Standard E->F G Analyze by LC-MS / GC-MS F->G H Identify Optimal Ligand G->H

Caption: Workflow for parallel ligand screening to optimize a cross-coupling reaction.

References

Technical Support Center: Optimizing Column Chromatography for Highly Polar Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists and researchers facing the unique challenges of purifying highly polar boronic acids. This guide is structured to provide both foundational knowledge through frequently asked questions and practical, in-depth solutions for common troubleshooting scenarios. Our goal is to empower you with the expertise to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs)

Q1: Why are highly polar boronic acids so challenging to purify using standard chromatography methods?

Highly polar boronic acids present a dual challenge for chromatographers. Their polarity makes them highly soluble in aqueous mobile phases, leading to poor or no retention on traditional non-polar stationary phases like C18.[1] Conversely, when using polar stationary phases like bare silica (Normal Phase Chromatography), their acidic nature and tendency to form strong hydrogen bonds can lead to irreversible adsorption or significant peak tailing, and in some cases, degradation of the molecule on the silica surface.[2][3] Finding a balance between retention and efficient elution is therefore critical.

Q2: What are the most recommended stationary phases for separating highly polar boronic acids?

The choice of stationary phase is the most critical parameter for success. While a standard C18 column is often the first choice, for highly polar boronic acids, more specialized phases are typically required.

Stationary Phase TypePrinciple of SeparationBest ForKey Considerations
"Aqueous" Reversed-Phase (e.g., HSS T3) Reversed-phase partitioningModerately polar boronic acids; mixtures with varying polarity.Uses a lower C18 ligand density on a silica base, making it suitable for retaining more polar analytes and compatible with 100% aqueous mobile phases to maximize retention.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on a polar stationary surface.Highly polar and hydrophilic boronic acids that are unretained in reversed-phase.[1]Uses a high organic (typically acetonitrile) mobile phase. Polar stationary phases like bare silica, diol, or amide are common.[5]
Mixed-Mode Chromatography Combines multiple separation mechanisms (e.g., reversed-phase and ion-exchange).[6]Boronic acids with ionizable functional groups, offering unique selectivity.Can provide retention for compounds that are difficult to separate by a single mechanism.[7][8]
Q3: How does mobile phase pH affect the retention and peak shape of my boronic acid?

Mobile phase pH is a critical lever for controlling the chromatography of boronic acids due to their acidic nature (typical pKa values range from 8 to 10).[4]

  • Low pH (e.g., pH 2-4): At a pH well below the pKa, the boronic acid group is in its neutral form B(OH)₂. In reversed-phase chromatography, this neutral state is less polar and will generally exhibit stronger retention.[4]

  • High pH (e.g., pH > 9): At a pH above the pKa, the boronic acid equilibrates to its anionic boronate form, B(OH)₃⁻. This negatively charged species is significantly more polar and will have much weaker retention in reversed-phase.[4][9] This principle is the basis for boronate affinity chromatography, where binding to diols occurs at alkaline pH and elution is triggered by a shift to acidic pH.[10][11][12]

Operating near the pKa of the boronic acid can lead to poor peak shapes and inconsistent retention, as small changes in pH can significantly alter the ionization state of the analyte.[13] Therefore, it is crucial to use a buffered mobile phase to maintain a consistent pH throughout the analysis.

Q4: What are good starting conditions for method development?

A systematic approach to method development is key.[14]

  • Column Screening: Begin by screening your sample on a few different column chemistries. A good starting set would be a C18, an "aqueous" C18 (like a T3 phase), and a HILIC column.[4]

  • Mobile Phase Screening:

    • For Reversed-Phase: Start with a low pH mobile phase (e.g., 0.1% formic acid in water/acetonitrile). This will promote retention.[4] Acetonitrile often provides better peak shape and different selectivity compared to methanol for boronic acids.[4]

    • For HILIC: Start with a high organic mobile phase (e.g., 90-95% acetonitrile with an aqueous buffer like 10 mM ammonium formate).

  • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% organic for reversed-phase; 95% to 50% organic for HILIC) to determine the approximate elution conditions. From there, you can refine the gradient to improve resolution.[14]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor or No Retention of the Boronic Acid in Reversed-Phase
  • Potential Cause 1: Analyte is too polar for the stationary phase. Highly polar boronic acids have very weak interactions with non-polar C18 phases and elute in or near the solvent front.[1]

    • Solution:

      • Switch to a HILIC column: This is the most effective solution for very polar compounds. HILIC is specifically designed to retain and separate such analytes.[1]

      • Use an "aqueous" C18 column: Columns like the Waters HSS T3 are designed with lower ligand density to better retain polar compounds and are stable in 100% aqueous mobile phases.[4] You can start your gradient at 100% aqueous buffer to maximize retention.[4]

      • Ensure Low pH: Confirm your mobile phase is at a low pH (e.g., pH 2-4 with formic or trifluoroacetic acid) to keep the boronic acid in its more retentive, neutral form.[4]

  • Potential Cause 2: Sample diluent is too strong. If the sample is dissolved in a solvent much stronger (less polar) than the initial mobile phase, it can cause the analyte to travel through the column without proper retention, leading to peak distortion and poor retention.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. For HILIC, this means using a diluent with a high percentage of acetonitrile.

Problem 2: Severe Peak Tailing

Peak tailing is a common issue when working with boronic acids and can compromise resolution and quantitation accuracy.[4][15]

  • Potential Cause 1: Secondary interactions with the stationary phase. The acidic silanol groups on the surface of silica-based columns can interact strongly with the boronic acid functional group, causing tailing.[13][16]

    • Solution:

      • Adjust Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, reducing their ability to interact with the analyte.[13]

      • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites and improve peak shape.[13]

      • Use a Modern, High-Purity Column: Modern columns are often end-capped to minimize exposed silanols. Consider columns with technologies designed to reduce analyte-metal interactions (e.g., Waters MaxPeak™ Premier), as these can also be a source of secondary interactions.[4]

  • Potential Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[13][16]

    • Solution: Dilute your sample and inject a smaller mass onto the column. If the peak shape improves, you were likely overloading the column.[16]

  • Potential Cause 3: Physical Column Issues. If all peaks in the chromatogram are tailing, it could indicate a physical problem at the head of the column.[17]

    • Solution: Check for a partially blocked inlet frit or a void in the packing material. Reversing and flushing the column (if the manufacturer allows) may resolve a blocked frit. If not, the column may need to be replaced.[17]

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 cause_physical Likely Physical Issue: - Blocked inlet frit - Column void q1->cause_physical Yes cause_chemical Likely Chemical Issue: - Secondary Interactions - Column Overload q1->cause_chemical No all_tail Yes one_tail No solution_physical Action: 1. Check for high backpressure. 2. Reverse/flush column (if allowed). 3. Replace column if necessary. cause_physical->solution_physical q2 Is peak shape concentration-dependent? cause_chemical->q2 cause_overload Column Overload q2->cause_overload Yes cause_interaction Secondary Interactions (e.g., with silanols) q2->cause_interaction No overload_yes Yes overload_no No solution_overload Action: - Dilute sample - Reduce injection volume cause_overload->solution_overload solution_interaction Action: 1. Lower mobile phase pH (e.g., 2-3). 2. Increase buffer strength. 3. Use a modern end-capped column. cause_interaction->solution_interaction

Caption: Decision tree for diagnosing the cause of peak tailing.

Problem 3: My boronic acid seems to be degrading on the column.
  • Potential Cause: Interaction with active sites on the stationary phase. Standard silica gel can be Lewis acidic and may catalyze the degradation or polymerization of sensitive boronic acids.[2][3]

    • Solution:

      • Avoid Bare Silica for Purification: Unless using HILIC with a well-controlled mobile phase, avoid using standard normal-phase silica gel for preparative purification of boronic acids.

      • Use Deactivated Stationary Phases: Modern reversed-phase and HILIC columns are highly deactivated and end-capped to provide a more inert surface.

      • Consider Boric Acid Treatment: For flash chromatography of boronic esters, it has been shown that pre-treating the silica gel with boric acid can suppress the over-adsorption and potential degradation of the compounds by reducing the Lewis acidity of the silica surface.[18]

The Boronic Acid-Diol Interaction: A Key Principle

Understanding the reversible covalent interaction between boronic acids and cis-diols is fundamental, not only for affinity chromatography but also because it explains much of their chemical behavior. This pH-dependent interaction is the foundation of boronate affinity chromatography (BAC).[10][11]

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) boronic_acid R-B(OH)₂ (Trigonal Planar, Neutral) boronate_ion R-B(OH)₃⁻ (Tetrahedral, Anionic) boronic_acid->boronate_ion + OH⁻ boronate_ion->boronic_acid + H⁺ complex Cyclic Boronate Ester (Stable Complex) boronate_ion->complex + Diol diol cis-Diol diol->complex complex->boronate_ion Low pH (Dissociation)

References

Technical Support Center: Navigating the Stability and Degradation of Boronic Acids in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acids. As a cornerstone of modern synthetic chemistry, particularly in cross-coupling reactions, the stability of boronic acids is paramount to achieving reproducible and high-yielding results. However, their susceptibility to various degradation pathways in solution is a frequent source of experimental challenges. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage the stability of boronic acids. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you with the knowledge to ensure the integrity of your reagents and the success of your reactions.

Core Concepts: The Unstable Nature of the C–B Bond

Boronic acids, while remarkably versatile, are prone to three primary degradation pathways in solution. Understanding these pathways is the first step toward effective troubleshooting.

  • Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered cyclic anhydride called a boroxine.[1][2] This equilibrium is highly dependent on the concentration of water in the solvent. While often reversible upon addition of water, the formation of boroxines can complicate stoichiometry and reaction kinetics.[2][3] The reaction is entropically driven, favored by the release of water molecules.[2][4]

  • Protodeboronation: This is an irreversible process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid functionality.[5][6] This reaction is a common side reaction in metal-catalyzed couplings like the Suzuki reaction.[5][7] The propensity for protodeboronation is highly dependent on pH, temperature, the presence of a proton source (like water), and the electronic nature of the organic substituent.[5][6][8] Both acid- and base-catalyzed mechanisms have been identified.[5][9]

  • Oxidation: The boron center is susceptible to oxidation, which converts the boronic acid into an alcohol or phenol and boric acid.[10][11][12] This degradation is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide, which can be present in ethereal solvents.[12][13][14] The mechanism is thought to involve the generation of organic radicals via oxidation by atmospheric oxygen.[15] This pathway is a significant concern for the long-term storage and in-reaction stability of boronic acids.[16]

Visualizing Degradation Pathways

DegradationPathways cluster_0 Degradation Pathways BA Boronic Acid (R-B(OH)₂) Boroxine Boroxine ((RBO)₃) BA->Boroxine - 3 H₂O + 3 H₂O Protodeboronation Protodeboronated Product (R-H) BA->Protodeboronation + H⁺ (Irreversible) Oxidation Oxidized Product (R-OH) BA->Oxidation + [O] (Irreversible)

Caption: Major degradation pathways of boronic acids in solution.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: My Suzuki-Miyaura coupling reaction has a low yield, and I suspect my boronic acid is the culprit.

Q: What are the first things I should check regarding my boronic acid's stability?

A: When a Suzuki coupling fails or gives a low yield, the integrity of the boronic acid is a prime suspect. Here’s a systematic approach to troubleshooting:

  • Assess Reagent Purity and Age: How old is your boronic acid? Has it been stored properly? Boronic acids can degrade over time, especially if not stored under an inert atmosphere and refrigerated.[17][18] Consider using a freshly opened bottle or purifying the existing stock.

  • Look for Signs of Protodeboronation: This is a very common side reaction.[7] It is accelerated by strong bases and the presence of water.[6][7]

    • Action: Try switching to milder basic conditions. For example, use potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[7] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation.[7]

  • Consider Oxidation: The presence of oxygen can lead to both the oxidation of the boronic acid to a phenol/alcohol and the decomposition of the palladium catalyst.[7][14]

    • Action: Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[7]

  • Check for Boroxine Formation: If you are using an anhydrous solvent, your boronic acid may exist predominantly as its boroxine.[2] While the boroxine is often an active participant in the catalytic cycle, its formation alters the stoichiometry.

    • Action: Ensure accurate quantification of your boronic acid, perhaps by ¹H NMR, to account for the potential presence of the trimeric boroxine.

Issue 2: I see an unexpected byproduct in my reaction mixture that corresponds to the protonated starting material (Ar-H instead of Ar-Ar').

Q: This looks like protodeboronation. How can I definitively confirm it and prevent it?

A: Your observation strongly suggests protodeboronation.[5] This is particularly prevalent with electron-rich heterocyclic or vinyl boronic acids.[7][16]

Confirmation: The most direct way to confirm protodeboronation is to run a control experiment. Subject your boronic acid to the reaction conditions (base, solvent, temperature) without the coupling partner and palladium catalyst. Monitor the reaction mixture over time by HPLC or LC-MS to see if the corresponding protonated product is formed.

Prevention Strategies:

StrategyMechanism of ActionWhen to UseReference
Use Milder Base Reduces the rate of the base-catalyzed protodeboronation pathway.When using strong bases like NaOH or K₃PO₄ with sensitive boronic acids.[7]
Anhydrous Conditions Removes the primary proton source (water) required for the reaction.For boronic acids highly susceptible to hydrolysis.[7]
Protecting Groups Masking the boronic acid as a more stable derivative (e.g., ester or adduct) prevents premature degradation.For inherently unstable boronic acids (e.g., some 2-heterocyclic, vinyl).[16][19]
Lower Reaction Temp. Slows the kinetics of the degradation reaction.If thermal decomposition is suspected.[6]

Experimental Protocol: Formation of a Diethanolamine Adduct for Enhanced Stability

For particularly unstable boronic acids, converting them to a diethanolamine adduct can dramatically improve their benchtop stability and performance in coupling reactions.[7][16][20]

  • Dissolution: Dissolve your boronic acid (1.0 equiv) in a suitable solvent (e.g., THF, diethyl ether).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation & Isolation: A white precipitate should form. Continue stirring for 15-20 minutes. Isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Usage: This stable adduct can often be used directly in Suzuki coupling reactions, particularly in protic solvents where the boronic acid is slowly released.[20]

Issue 3: My boronic acid is a solid, but its purity seems to decrease over time, even in a sealed container.

Q: What is happening to my solid boronic acid, and what are the ideal storage conditions?

A: Even as a solid, boronic acids are not indefinitely stable. Two main processes are at play:

  • Hygroscopicity and Boroxine Formation: Boronic acids can be hygroscopic, meaning they absorb moisture from the air.[21] This absorbed water can facilitate the equilibrium with the boroxine form, leading to a mixture of the monomer and trimer in the solid state.[2] While not strictly degradation, this complicates accurate weighing and stoichiometry.

  • Slow Oxidation: Over long periods, exposure to atmospheric oxygen can cause slow oxidation of the solid material.[15]

Recommended Storage Conditions:

ParameterRecommendationRationaleReference
Temperature Refrigerated (Store below 4°C/39°F)Minimizes the rate of degradation reactions.[17][18]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon)Prevents oxidation from atmospheric oxygen.[17][18]
Moisture Keep in a tightly sealed container, preferably in a desiccatorPrevents water absorption, which can lead to hydrolysis and boroxine formation.[17][21]

FAQs: Addressing Broader Concerns

Q1: What is the impact of pH on the stability of boronic acids in aqueous solutions?

A: The pH of an aqueous solution is a critical factor governing boronic acid stability. It dictates the equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and the anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[8]

  • Acidic to Neutral pH: The trigonal form is dominant. In this state, some boronic acids are susceptible to acid-catalyzed protodeboronation.[5][9]

  • Basic pH (above pKa): As the pH increases beyond the boronic acid's pKa (typically around 9), the equilibrium shifts to the tetrahedral boronate.[8] This boronate species is more nucleophilic, which is beneficial for transmetalation in Suzuki couplings, but it can also be more susceptible to base-catalyzed protodeboronation.[5][8]

Caption: pH-dependent equilibrium of boronic acid and its boronate form.

Q2: Are boronic esters, like pinacol esters, always more stable than the corresponding boronic acids?

A: Generally, yes. Converting a boronic acid to a cyclic boronate ester, such as a pinacol ester, is a common strategy to enhance stability.[17] The ester protects the boronic acid moiety from both protodeboronation and oxidation. Pinacol esters are particularly popular because they are often stable enough for column chromatography.[22] However, it's important to remember that this protection is not absolute. The formation of the ester is a reversible reaction, and under certain conditions (e.g., presence of water), premature release of the boronic acid can occur.[23]

Q3: What are MIDA boronates and why are they used?

A: N-methyliminodiacetic acid (MIDA) boronates are a class of "caged" boronic acids that exhibit exceptional benchtop stability, even for classes of boronic acids that are typically unstable (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives).[16][17][19] They are air-stable, crystalline solids. The MIDA protecting group is robust but can be cleaved under specific basic conditions to slowly release the active boronic acid in situ during a reaction.[16][19] This "slow-release" mechanism is highly advantageous because it keeps the concentration of the unstable, free boronic acid low at any given time, minimizing degradation while allowing it to participate effectively in the catalytic cycle.[16]

Q4: How can I monitor the degradation of my boronic acid in solution over time?

A: Setting up a stability study is crucial for understanding the behavior of your boronic acid under specific conditions. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[24]

Experimental Protocol: HPLC-Based Stability Study

  • Objective: To quantify the concentration of the intact boronic acid and detect the formation of degradation products over time.

  • Instrumentation: A standard HPLC system with a UV detector. A mass spectrometer (LC-MS) is highly valuable for identifying unknown degradation products.[24]

  • Column: A reverse-phase C18 column is a common starting point.[17] Be aware that on-column degradation can be an issue; using end-capped columns or faster methods can help mitigate this.[24]

  • Method:

    • Prepare a stock solution of your boronic acid in the solvent of interest (e.g., your reaction solvent).

    • Aliquot the solution into several vials.

    • Subject the vials to the stress conditions you want to test (e.g., room temperature, elevated temperature, presence of base).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench a vial (if necessary) and inject an aliquot onto the HPLC.

    • Analysis: Monitor the decrease in the peak area of your boronic acid and the appearance of new peaks corresponding to degradation products.

References

managing boronic acid oligomerization for accurate NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boronic Acids

From the Desk of the Senior Application Scientist: A Guide to Managing Boronic Acid Oligomerization for Accurate NMR Analysis

Welcome to the technical support center. As researchers and drug development professionals, you are well aware of the utility of boronic acids as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their unique chemistry presents a common and often frustrating challenge during characterization: obtaining a clean, interpretable Nuclear Magnetic Resonance (NMR) spectrum.

This guide is designed to address the root cause of this issue—oligomerization—and provide you with a set of robust, field-proven strategies to manage it. We will move beyond simple procedural lists to explain the chemical principles behind these techniques, empowering you to make informed decisions in your own experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my purified boronic acid look complex, with broad signals or multiple sets of peaks?

This is the most common issue researchers face and it almost always stems from the dynamic equilibrium between the boronic acid monomer and its cyclic anhydride trimer, known as a boroxine .[1][2] In solution, especially in non-coordinating solvents like CDCl₃, both the monomeric boronic acid (R-B(OH)₂) and the boroxine ((RBO)₃) can coexist. Since the chemical environments of the protons in the monomer and the trimer are different, you are essentially observing a mixture of compounds, leading to peak broadening or distinct sets of signals that complicate spectral interpretation.[3][4]

The formation of the boroxine is a reversible dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water.[1][5]

Boroxine_Equilibrium cluster_products Products 3R-B(OH)2 3 x R-B(OH)₂ Boroxine Boroxine ((RBO)₃) 3R-B(OH)2->Boroxine Dehydration Hydrolysis Water + 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Q2: What factors influence the formation of boroxines?

The equilibrium between the boronic acid and the boroxine is sensitive to several factors:

  • Water Content: This is the primary driver. The reaction is a dehydration, so removing water pushes the equilibrium toward the boroxine. Conversely, the presence of excess water favors the monomeric boronic acid.[1][3] This is why a rigorously dried sample of boronic acid stored in a desiccator will often have a high boroxine content.[2]

  • Solvent: Non-coordinating solvents (e.g., CDCl₃, toluene) do little to disrupt the equilibrium. Coordinating, protic solvents like methanol or water can interact with the boron center, breaking up the boroxine and favoring the monomer.[3]

  • Temperature: Boroxine formation is an entropically driven process due to the release of three water molecules.[1][6][7] Therefore, higher temperatures can favor boroxine formation, which is relevant during processes like solvent evaporation under heat.

  • Electronic Effects: Arylboronic acids with electron-donating groups at the para-position tend to favor boroxine formation more than those with electron-withdrawing groups.[2][7]

Q3: How can I obtain a clean ¹H NMR spectrum of my boronic acid?

The goal is to shift the equilibrium fully to one side, preferably to the monomeric boronic acid, which is the species you intended to synthesize. There are two primary strategies: solvent selection and chemical derivatization.

Strategy 1: Solvent-Mediated Equilibrium Shift

The simplest approach is to dissolve your sample in a deuterated solvent that actively disrupts the B-O-B bonds of the boroxine.

SolventMechanism of Action & RationaleProsCons
Methanol-d₄ A coordinating, protic solvent. The methanol oxygen coordinates to the Lewis acidic boron atom, facilitating the hydrolysis of the boroxine back to the monomer.[3]Very effective at breaking up boroxines, leading to sharp, clean spectra.The acidic B(OH)₂ protons will exchange with the solvent's deuterium and become invisible.[3] The residual solvent peak is at ~3.31 ppm.
DMSO-d₆ A highly polar, coordinating solvent. The sulfoxide oxygen coordinates to the boron, breaking the trimer structure.Excellent for many boronic acids, providing sharp signals. The B(OH)₂ protons are often visible as a broad singlet.High boiling point makes sample recovery difficult. Large residual solvent peak at ~2.50 ppm. Absorbs atmospheric water readily.
D₂O Directly pushes the equilibrium to the monomer via hydrolysis (Le Châtelier's principle).[3]Effective if the compound is water-soluble.Limited to water-soluble compounds. B(OH)₂ protons will exchange and be invisible.
CDCl₃ Non-coordinating. Generally not recommended for primary analysis.Good for many other organic compounds.Often shows a mixture of monomer and boroxine, leading to the initial problem of complex spectra.[3]

Recommendation: For a quick, clean spectrum to confirm the structure of the carbon backbone, Methanol-d₄ is often the best first choice.[3][4]

Strategy 2: Chemical Derivatization

If solvent choice is insufficient or if you need to characterize a stable, crystalline derivative, converting the boronic acid into a boronate ester is the industry-standard solution. The most common derivatizing agent is pinacol .

The resulting pinacol boronate ester is stable, does not oligomerize, and typically produces a very clean NMR spectrum and a sharp melting point.[3] This is also an excellent strategy for long-term storage, as pinacol esters are generally more stable than their corresponding boronic acids.

Q4: Can ¹¹B NMR be used to analyze the purity and state of my sample?

Absolutely. ¹¹B NMR is a powerful, albeit less common, technique that directly probes the boron atom. It provides definitive information about the hybridization state of the boron, which is different for the monomer/boroxine versus a boronate ester.

  • sp²-hybridized Boron: Trigonal planar boronic acids and boroxines give signals in the range of δ 19-33 ppm .[8][9] Boroxines are typically found slightly downfield (~33 ppm) compared to the corresponding acids (~30 ppm).[9]

  • sp³-hybridized Boron: Tetrahedral boronate esters (like the pinacol adduct) or other Lewis base adducts show a significant upfield shift to approximately δ 6-14 ppm .[8][10]

This clear separation makes ¹¹B NMR an excellent tool to confirm successful derivatization or to assess the ratio of species in solution. However, be aware that ¹¹B has a nuclear spin of 3/2, which can lead to broad signals. For high-quality spectra, especially at lower concentrations, using quartz NMR tubes is recommended to avoid the broad background signal from the borosilicate glass of standard tubes.[11][12]

Troubleshooting Guide: Common Spectral Problems

ProblemProbable CauseSuggested Solution(s)
Multiple sets of aromatic or alkyl peaks where only one is expected. Coexistence of boronic acid monomer and boroxine trimer in a non-coordinating solvent (e.g., CDCl₃).1. Re-run the NMR in Methanol-d₄ or DMSO-d₆ to force the equilibrium to the monomer.[3][4] 2. Add a drop of D₂O to the NMR tube (if using CDCl₃ or acetone-d₆) to hydrolyze the boroxine.
Signals are broad and poorly resolved. 1. Dynamic exchange between monomer and boroxine on the NMR timescale. 2. Presence of paramagnetic impurities.1. Follow the solutions for "Multiple sets of peaks." 2. Filter the NMR sample through a small plug of cotton or glass wool in a Pasteur pipette to remove particulates.[13][14]
The B(OH)₂ proton signal is missing. Rapid chemical exchange with deuterated protic solvents like Methanol-d₄ or D₂O.This is expected and normal in these solvents.[3] To observe the hydroxyl protons, use a non-protic, coordinating solvent like DMSO-d₆ or acetone-d₆.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation Using a Coordinating Solvent

This protocol aims to acquire a clean ¹H NMR spectrum by dissolving the boronic acid in a solvent that favors the monomeric form.

Materials:

  • Boronic acid sample (2-10 mg)

  • Deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Small vial, Pasteur pipette, and bulb

Procedure:

  • Weigh Sample: Accurately weigh 2-10 mg of your boronic acid sample into a clean, dry small vial.[12]

  • Add Solvent: Add approximately 0.6-0.7 mL of Methanol-d₄ or DMSO-d₆ to the vial.

  • Dissolve: Gently swirl or vortex the vial until the sample is fully dissolved.

  • Filter and Transfer: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube.[13] This removes any microparticulates that can degrade spectral quality.

  • Acquire Spectrum: Cap the NMR tube, wipe it clean, and acquire the NMR spectrum as per your instrument's standard procedure.

Caption: Workflow for preparing a boronic acid NMR sample in a coordinating solvent.

Protocol 2: In Situ Derivatization to a Pinacol Boronate Ester for NMR Analysis

This method is for creating a stable derivative when a clean spectrum cannot be obtained otherwise, or for definitive characterization.

Materials:

  • Boronic acid sample (~10-20 mg)

  • Pinacol (1.1 to 1.5 equivalents)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆)

  • Vial, NMR tube, Pasteur pipette

Procedure:

  • Combine Reagents: In a small, dry vial, combine your boronic acid, 1.1-1.5 equivalents of pinacol, and a small scoop (spatula tip) of anhydrous MgSO₄. The MgSO₄ acts as a dehydrating agent, driving the reaction forward.[3]

  • Add Solvent: Add ~0.7 mL of CDCl₃ or acetone-d₆.

  • React: Cap the vial and let it stir or sit at room temperature for 30-60 minutes. Gentle warming can accelerate the reaction but is often not necessary. The reaction progress can be monitored by TLC.

  • Filter and Transfer: Once the reaction is complete, carefully filter the solution through a cotton-plugged Pasteur pipette into the NMR tube to remove the MgSO₄.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum. You should observe a clean spectrum of the pinacol ester, characterized by a sharp singlet at ~δ 1.3 ppm integrating to 12 protons from the four equivalent methyl groups of the pinacol moiety.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Boronic Acids Versus Trifluoroborate Salts in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, scope, and practicality of this powerful transformation. This guide provides an in-depth, objective comparison of two of the most prominent classes of organoboron reagents: the traditional boronic acids and the increasingly popular potassium organotrifluoroborate salts.

Introduction: The Central Role of Organoboron Reagents

The Suzuki-Miyaura coupling has revolutionized the formation of carbon-carbon bonds due to its remarkable functional group tolerance, mild reaction conditions, and the generally low toxicity of the boron-containing byproducts.[1][2][3] At the heart of this reaction lies the organoboron reagent, which, in partnership with a palladium catalyst, facilitates the coupling of diverse organic fragments. While boronic acids have been the workhorses for decades, their inherent instability has paved the way for alternatives. Among these, potassium organotrifluoroborates have emerged as exceptionally valuable partners, offering a unique combination of stability and reactivity.[4][5][6] This guide will dissect the nuances of each, providing the technical insights necessary to make informed decisions in your synthetic endeavors.

Boronic Acids: The Reactive Precursors

Boronic acids (R-B(OH)₂) are trivalent organoboron compounds characterized by a vacant p-orbital on the boron atom, rendering them Lewis acidic. This electronic feature is central to their reactivity but also the source of their principal drawbacks.

Advantages and Reactivity Profile

The primary advantage of boronic acids lies in their high reactivity, which often translates to faster reaction times in Suzuki-Miyaura couplings.[7][8][9] This reactivity stems from their ability to readily engage in the crucial transmetalation step of the catalytic cycle.[10] They are generally more atom-economical compared to their ester or trifluoroborate counterparts.[11][12]

The Stability Challenge

The utility of boronic acids is often hampered by their limited stability. They are susceptible to several decomposition pathways:

  • Protodeboronation: The C-B bond can be cleaved by acidic or basic conditions, particularly in the presence of water.[7][13]

  • Oxidation: Boronic acids are readily oxidized, especially by peroxides that can form in ethereal solvents, leading to the formation of phenols from arylboronic acids.[7]

  • Anhydride Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4] This can complicate accurate stoichiometry in reactions.

These stability issues make purification, handling, and long-term storage of many boronic acids challenging, often requiring an inert atmosphere and low temperatures.[10][14]

Potassium Organotrifluoroborates: The Stable, Versatile Alternative

Potassium organotrifluoroborate salts (R-BF₃K) are tetracoordinate boron species that have gained widespread adoption as robust alternatives to boronic acids.[13][15]

Superior Stability and Handling

The most significant advantage of organotrifluoroborates is their exceptional stability.[2][4] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage at room temperature.[4][6] The tetracoordinate nature of the boron atom protects the C-B bond from common decomposition pathways like protodeboronation and oxidation that plague boronic acids.[13][16] This stability allows the trifluoroborate moiety to be carried through multi-step synthetic sequences where a boronic acid would require protection and deprotection.[16][17]

Reactivity and the "Slow-Release" Concept

While exceptionally stable, organotrifluoroborates are highly effective coupling partners. They are considered "protected" or "pro-drug" forms of boronic acids.[13][16] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[18][19] This boronic acid is then consumed in the rapid catalytic cross-coupling cycle.

This "slow-release" mechanism is a key advantage. By maintaining a low, steady-state concentration of the highly reactive boronic acid, side reactions like oxidative homocoupling and protodeboronation are minimized.[18][19]

Head-to-Head Comparison: Reactivity, Mechanism, and Performance

FeatureBoronic AcidsPotassium Organotrifluoroborates
Physical State Often solids, but can be difficult to purify.Crystalline, free-flowing solids.[4]
Stability Prone to protodeboronation, oxidation, and boroxine formation.[7][8]Highly stable to air and moisture.[2][6]
Handling/Storage Often require inert atmosphere and/or refrigeration.[10]Bench-stable, easy to handle and store.[4]
Reactivity Generally more reactive, leading to faster kinetics.[8][9]Highly reactive under coupling conditions; act as a stable precursor.[3]
Mechanism Direct participation in the catalytic cycle after activation by a base.[20]In situ hydrolysis to the boronic acid, which then enters the catalytic cycle ("slow-release").[18][19][21]
Side Reactions More susceptible to homocoupling and protodeboronation due to higher instantaneous concentration.[7][18]Minimized side reactions due to the low steady-state concentration of the active boronic acid.[18][19]
Water Requirement Tolerated and often part of the solvent system.Essential for the initial hydrolysis step to generate the active species.[11][12]
Mechanistic Differences in the Catalytic Cycle

The fundamental difference in how these two reagents operate lies in the steps preceding the critical transmetalation event.

Boronic Acid Pathway

For boronic acids, the base plays a crucial role in activating the system for transmetalation. Two primary mechanistic pathways have been debated:

  • The Boronate Pathway: The base reacts with the Lewis-acidic boronic acid to form a more nucleophilic tetracoordinate "ate" complex (e.g., R-B(OH)₃⁻), which then attacks the palladium(II) halide complex.[21]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide) displaces the halide on the palladium(II) center to form a more reactive palladium(II) hydroxide complex (LₙPd(Ar)OH). This species then reacts with the neutral boronic acid.[21][22]

Kinetic studies provide strong evidence that the Oxo-Palladium Pathway is several orders of magnitude faster and is the predominant pathway for transmetalation in many systems.[21][22]

G cluster_main Suzuki-Miyaura Cycle with Boronic Acid Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OH L2 Ar-Pd(II)-OH L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OH L2 Ligand Exchange Ar-Pd-B(OH)2 Ar L2 Transition State Ar-Pd(II)-OH L2->Ar-Pd-B(OH)2 Ar L2 Transmetalation (Rate-Determining Step) Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd-B(OH)2 Ar L2 Base (OH-) Base (OH-) Base (OH-)->Ar-Pd(II)-X L2 Ar-Ar' Product Ar-Pd-B(OH)2 Ar L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Releases Pd(0)

Figure 1. Simplified catalytic cycle for Suzuki-Miyaura coupling with a boronic acid, highlighting the kinetically favored Oxo-Palladium pathway for transmetalation.


Trifluoroborate Pathway

Potassium organotrifluoroborates must first undergo hydrolysis to enter the catalytic cycle. This initial activation step is crucial and distinguishes their mechanism.

  • Hydrolysis: In the presence of a base and water, the R-BF₃K salt undergoes stepwise hydrolysis, releasing fluoride ions and ultimately forming the corresponding boronic acid, R-B(OH)₂.[18][19] The rate of this hydrolysis depends on factors like the electronic nature of the 'R' group, temperature, and the specific base and solvent system used.[18]

  • Entry into the Catalytic Cycle: The in situ generated boronic acid then participates in the Suzuki-Miyaura coupling, likely proceeding through the same kinetically favored Oxo-Palladium pathway described above.[16][21]

G cluster_activation Pre-Catalytic Activation cluster_main Suzuki-Miyaura Cycle R-BF3K R-BF3K R-BF2(OH) K R-BF2(OH) K R-BF3K->R-BF2(OH) K Stepwise Hydrolysis R-B(OH)2 R-B(OH)2 R-BF2(OH) K->R-B(OH)2 Stepwise Hydrolysis Ar-Pd(II)-OH L2 Ar-Pd(II)-OH L2 R-B(OH)2->Ar-Pd(II)-OH L2 Enters Catalytic Cycle H2O, Base H2O, Base Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-X L2->Ar-Pd(II)-OH L2 Ligand Exchange Ar-Ar' Product Ar-Pd(II)-OH L2->Ar-Ar' Transmetalation & Reductive Elimination

Figure 2. Reaction pathway for organotrifluoroborates, showing the initial hydrolysis step that generates the active boronic acid for the main catalytic cycle.


Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are representative protocols for a standard Suzuki-Miyaura coupling of 4-bromotoluene with the respective boron reagents.

Protocol 1: Using Phenylboronic Acid

Objective: Synthesis of 4-methylbiphenyl.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Step-by-Step Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent oxidation of the boronic acid and catalyst.

  • Add the degassed toluene and water via syringe.

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.

Protocol 2: Using Potassium Phenyltrifluoroborate

Objective: Synthesis of 4-methylbiphenyl.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Potassium Phenyltrifluoroborate (1.5 mmol, 276 mg)

  • Palladium(II) Chloride (PdCl₂, 0.02 mmol, 3.5 mg)

  • Triphenylphosphine (PPh₃, 0.06 mmol, 15.7 mg)

  • Cesium Carbonate (Cs₂CO₃, 3.0 mmol, 977 mg)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (1 mL)

Step-by-Step Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-bromotoluene, potassium phenyltrifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate. Note: An inert atmosphere is recommended for optimal results but is less critical than with boronic acids due to the stability of the trifluoroborate salt.

  • Add THF and water.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require a longer time (e.g., 6-12 hours) compared to the boronic acid due to the initial hydrolysis step.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.

Conclusion and Recommendations

The choice between boronic acids and organotrifluoroborate salts is a strategic one, guided by the specific demands of the synthetic problem at hand.

  • Choose Boronic Acids for:

    • Rapid, well-optimized reactions where speed is a priority.

    • Situations where the boronic acid is known to be stable and readily available in high purity.

    • Maximizing atom economy in large-scale synthesis, provided stability is not a concern.

  • Choose Potassium Organotrifluoroborates for:

    • Multi-step syntheses where the organoboron moiety must survive various reaction conditions.

    • Couplings involving unstable or sensitive boronic acid derivatives (e.g., certain heteroaryl or alkenyl species).[23]

    • Enhanced reproducibility and ease of handling, as their stability eliminates variability from decomposition.

    • Cases where minimizing side reactions like protodeboronation and homocoupling is critical for achieving high purity of the desired product.

Ultimately, potassium organotrifluoroborates are not merely substitutes for boronic acids but are superior reagents in many contexts, offering a powerful combination of stability, ease of use, and high performance that expands the versatility and reliability of the Suzuki-Miyaura coupling.[5][16]

References

A Comparative Guide to the Synthesis of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic Acid: An Evaluation of Precursor Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the synthesis of polysubstituted arylboronic acids like (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is a foundational step for constructing complex molecular architectures via cross-coupling reactions. The selection of a synthetic precursor is a critical decision that dictates the efficiency, scalability, and overall viability of the manufacturing process. This guide provides an in-depth comparison of alternative synthetic precursors and their respective routes to the target molecule, grounded in established chemical principles and supported by detailed experimental protocols.

Introduction: The Strategic Importance of Precursor Selection

This compound is a valuable building block, featuring a highly functionalized aromatic ring ready for Suzuki-Miyaura coupling. The arrangement of its substituents—a hydroxyl group, a fluorine atom, and a chlorine atom—presents unique challenges and opportunities in its synthesis. The hydroxyl group's acidity necessitates a protection strategy, typically as a methyl ether, during steps involving organometallic intermediates. The choice of the starting halogenated benzene derivative fundamentally defines the subsequent borylation strategy. Herein, we compare two primary approaches, evaluating them on the basis of synthetic efficiency, regiochemical control, and practical applicability.

Comparative Analysis of Synthetic Routes

Two logical retrosynthetic pathways are considered, each beginning from a different halogenated anisole precursor.

  • Route A: A robust and reliable pathway starting from a bromo-substituted precursor, 1-bromo-3-chloro-5-fluoro-4-methoxybenzene . This route offers flexibility in the choice of borylation method.

  • Route B: An approach utilizing Directed ortho-Metalation (DoM) on the commercially available precursor, 2-chloro-4-fluoroanisole . While theoretically appealing, this route faces significant challenges in achieving the correct regiochemistry.

The following table summarizes the key aspects of each route.

FeatureRoute A: Via Bromo-Precursor Route B: Via DoM
Key Precursor 1-Bromo-3-chloro-5-fluoro-4-methoxybenzene2-Chloro-4-fluoroanisole
Borylation Strategy Halogen-metal exchange (Grignard/Lithiation) or Pd-catalyzed coupling (Miyaura)Directed ortho-Metalation (DoM)
Regioselectivity High; C-B bond forms at the position of the bromine atom.Problematic; lithiation is directed to the wrong position.
Number of Steps Precursor synthesis + Borylation + DeprotectionBorylation + Deprotection
Overall Viability High. This is the recommended pathway.Low. Fails to produce the desired isomer.
Key Advantage Predictable and reliable regiochemical outcome.Fewer steps if the correct precursor were used.
Key Disadvantage Requires synthesis of the bromo-precursor.Lack of regiocontrol makes it unsuitable for this target.

Route A: The Bromo-Precursor Approach (Recommended)

This strategy is the most dependable for synthesizing the target boronic acid. It involves the initial preparation of a key intermediate, 1-bromo-3-chloro-5-fluoro-4-methoxybenzene , followed by its conversion to the corresponding boronic acid ester and a final deprotection step.

Route_A_Workflow start 1-Bromo-3-chloro- 5-fluorobenzene precursor 1-Bromo-3-chloro-5-fluoro- 4-methoxybenzene start->precursor  Nucleophilic Aromatic  Substitution (SNAr)   boronate (3-Chloro-5-fluoro-4-methoxy- phenyl)boronic acid, pinacol ester precursor->boronate  Miyaura Borylation   final_product (3-Chloro-5-fluoro-4-hydroxy- phenyl)boronic acid boronate->final_product  Demethylation  (e.g., BBr3)  

Fig. 1: Overall workflow for the recommended synthetic path (Route A).
Step 1: Synthesis of Precursor 1-Bromo-3-chloro-5-fluoro-4-methoxybenzene

The synthesis begins with the nucleophilic aromatic substitution of the fluorine atom in 1-bromo-3-chloro-5-fluorobenzene with a methoxide source. The fluorine atom is activated towards substitution by the presence of the other electron-withdrawing halogens on the ring.

Experimental Protocol:

  • A solution of 1-bromo-3-chloro-5-fluorobenzene (55 g, 263 mmol) in a suitable solvent is cooled to 0 °C.

  • A 25% methanolic sodium methoxide solution (68 mL, 315 mmol) is added, and the mixture is heated to 40 °C for 3 hours.[1]

  • After cooling, the reaction mixture is partitioned between water (1 L) and a 1:1 mixture of hexane/diethyl ether (3 x 200 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product, 1-bromo-3-chloro-5-fluoro-4-methoxybenzene, as an oil.[1]

Step 2: Borylation of the Aryl Bromide

With the bromo-precursor in hand, the critical carbon-boron bond can be formed. While Grignard formation or halogen-lithium exchange are viable options, the Miyaura borylation is often preferred due to its mild conditions and excellent functional group tolerance.[1] This palladium-catalyzed reaction couples the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Comparison of Borylation Methods for Aryl Bromides:

MethodReagentsTypical ConditionsProsCons
Miyaura Borylation Pd catalyst (e.g., PdCl₂(dppf)), base (e.g., KOAc), B₂pin₂80-100 °C, inert solvent (e.g., dioxane, DMSO)Excellent functional group tolerance; high yields; mild conditions.Cost of palladium catalyst; requires inert atmosphere.
Grignard Reaction Mg metal, then B(OR)₃Reflux in THF, then quench at low temp (-78 °C)Inexpensive reagents.Incompatible with acidic protons (like -OH); requires strictly anhydrous conditions.
Lithiation Alkyllithium (e.g., n-BuLi), then B(OR)₃Low temperature (-78 °C), inert atmosphereFast reaction at low temperatures.Requires cryogenic temperatures; highly reactive intermediates; incompatible with many functional groups.

Experimental Protocol (Miyaura Borylation):

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 1-bromo-3-chloro-5-fluoro-4-methoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).[1]

  • Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

  • Add a degassed solvent such as 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography on silica gel to afford (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid, pinacol ester.

Step 3: Deprotection to the Final Product

The final step is the cleavage of the aryl methyl ether to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a highly effective and standard reagent for this transformation.[2][3] It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl-oxygen bond.

Experimental Protocol (Demethylation):

  • Dissolve the (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid, pinacol ester (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.0 M in DCM, 1.2-1.5 eq) dropwise.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by slurrying in a suitable solvent system to yield the final product, this compound.

Caution: Boronic acids can be prone to protodeboronation under harsh acidic or basic conditions. The use of BBr₃ is effective, but the workup must be handled carefully to avoid loss of the boronic acid group.[4]

Route B: The Directed ortho-Metalation (DoM) Approach (Instructive Failure)

Directed ortho-metalation is a powerful strategy for C-H functionalization, where a directing group (DMG) on an aromatic ring guides a strong base (typically an organolithium) to deprotonate an adjacent ortho position.[5][6] The methoxy group is a well-established DMG. Therefore, starting with the commercially available 2-chloro-4-fluoroanisole seems like a plausible and efficient route.

However, the regioselectivity of the deprotonation is governed by the combined electronic and steric effects of all substituents. The relative directing ability of common groups is generally OMe > F > Cl.[7][8]

Fig. 2: Regiochemical outcome of the Directed ortho-Metalation of 2-chloro-4-fluoroanisole.

In the case of 2-chloro-4-fluoroanisole, the methoxy group at C1 directs lithiation to either C2 or C6.

  • The C2 position is blocked by the chlorine atom.

  • The C6 position is therefore the most acidic proton ortho to the powerful methoxy directing group.

Deprotonation will preferentially occur at C6, leading to the formation of the undesired regioisomer upon quenching with a borate ester. The desired product requires functionalization at the C5 position (which corresponds to C3 in the final product numbering), which is meta to the methoxy group and therefore not accessible via this DoM strategy.

Overall Conclusion and Recommendation

Based on the analysis of synthetic feasibility and regiochemical control, Route A, proceeding through the borylation of 1-bromo-3-chloro-5-fluoro-4-methoxybenzene, is the superior and recommended strategy. The Miyaura borylation offers a mild, reliable, and functional-group-tolerant method for the key C-B bond-forming step. While this route requires the initial synthesis of the bromo-precursor, the subsequent steps are high-yielding and lead unambiguously to the desired protected boronic acid, which can be cleanly deprotected to afford the final target molecule. This pathway provides a robust and scalable solution for researchers and drug development professionals requiring access to this compound.

References

A Guide to the Purity Assessment of Functionalized Boronic Acids: An In-Depth Comparison Featuring Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, functionalized boronic acids are indispensable tools. Their versatility in forming carbon-carbon bonds, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their role as foundational building blocks in modern chemistry. However, the utility of these reagents is directly tied to their purity, a characteristic that is notoriously complex to ascertain. This guide provides an objective, data-supported comparison of analytical methods for assessing the purity of functionalized boronic acids, with a primary focus on the superior capabilities of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Challenge: The Dynamic Nature of Boronic Acids

The primary difficulty in analyzing boronic acids stems from their inherent chemical instability. They exist in a dynamic, concentration- and solvent-dependent equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2][3] This dehydration process can occur both in the solid state and in solution, meaning the material in the bottle may be a mixture of monomer and trimer.

Caption: Reversible dehydration of boronic acids to boroxines.

This equilibrium complicates analysis by traditional chromatographic methods like HPLC and GC. Such techniques can induce shifts in the equilibrium during separation, leading to inaccurate quantification and challenging method development.[4][5][6] Furthermore, these methods are relative, requiring certified reference standards for every potential impurity, which are often commercially unavailable.

A Comparative Analysis of Purity Assessment Techniques

While several methods exist for purity analysis, their applicability to boronic acids varies significantly. Quantitative NMR stands out as a primary analytical method capable of providing absolute purity without requiring a reference standard of the analyte itself.[7][8][9]

FeatureQuantitative NMR (qNMR) HPLC GC Titration
Principle Signal area is directly proportional to the number of nuclei.[8][10]Differential partitioning between mobile and stationary phases.[11]Separation based on volatility in a gaseous mobile phase.[11]Stoichiometric reaction with a titrant.[12]
Quantification Absolute (primary ratio method with a certified internal standard).[9]Relative (requires analyte-specific reference standards).Relative (requires analyte-specific reference standards).Absolute (for total acidic content, non-specific).
Boronic Acid Challenges Signal overlap can occur but is manageable with high-field instruments.On-column hydrolysis/dehydration can shift equilibrium.[5][6]Poor volatility and thermal stability often require derivatization.[11][13]Cannot distinguish the boronic acid from other acidic impurities.
Information Provided Structure, identity, and quantity of multiple components in one experiment.Retention time and relative amount.Retention time and relative amount.Total acidic content.
Sample Prep Simple dissolution.Method development required.Often requires complex derivatization.[13]Simple dissolution.

The qNMR Protocol: A Self-Validating System for Accurate Purity Assessment

The power of qNMR lies in its direct, non-destructive measurement of molar ratios.[14] By accurately weighing the boronic acid sample and a certified internal standard into the same NMR tube, the purity can be calculated with high precision and accuracy. The following protocol is designed to ensure metrological traceability and robust, reliable results.

Experimental & Analytical Workflow

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: NMR Data Acquisition cluster_proc Step 3: Data Processing & Calculation A Accurately weigh Certified Internal Standard (m_std) C Combine in a single vial A->C B Accurately weigh Boronic Acid Sample (m_analyte) B->C D Add precise volume of deuterated solvent C->D E Ensure complete dissolution (vortex/sonicate) D->E F Transfer to NMR tube E->F G Equilibrate sample temperature in probe F->G H Acquire spectrum using critical parameters (e.g., D1 ≥ 5*T1) G->H I Apply Fourier Transform H->I J Careful phase and baseline correction I->J K Integrate non-overlapping signals for analyte and standard J->K L Calculate purity using the qNMR equation K->L

Caption: A validated workflow for qNMR purity determination.

Detailed Step-by-Step Methodology
  • Selection of the Internal Standard (IS): This is the most critical decision for ensuring accuracy. The ideal IS must meet several criteria:

    • Certified High Purity: The purity of the standard must be known and traceable (e.g., >99.5%).[15]

    • Spectral Simplicity: It should have a simple spectrum, preferably with a sharp singlet that is well-resolved from any analyte or impurity signals.[15][16]

    • Chemical Inertness: The IS must not react with the analyte, solvent, or trace moisture.

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[16]

    • Stability: The IS should be non-volatile and not hygroscopic.[15]

    • Field-Proven Choices: For boronic acids in polar aprotic solvents like DMSO-d₆, maleic acid and dimethyl sulfone are excellent, commonly used internal standards.[17][18]

  • Sample Preparation:

    • Using a calibrated analytical balance, accurately weigh approximately 10-15 mg of the internal standard and 20-30 mg of the boronic acid sample into the same clean, dry vial. Record the masses to at least four decimal places.

    • Add a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (DMSO-d₆ is often preferred as it can help shift the equilibrium toward the monomeric boronic acid).

    • Ensure complete dissolution by vortexing or brief sonication. A clear, homogeneous solution is essential.

    • Transfer an appropriate volume (e.g., 0.7 mL) of the solution to a high-quality NMR tube.

  • NMR Data Acquisition: The trustworthiness of the result depends entirely on the acquisition parameters. The goal is to ensure the signal intensity is directly and uniformly proportional to the number of nuclei for all compounds.

    • Spectrometer: A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Temperature: Allow the sample to thermally equilibrate inside the NMR probe for at least 5 minutes before acquisition to prevent signal drift.[19][20]

    • Relaxation Delay (D1): This is the single most important parameter. To ensure all protons have fully returned to their equilibrium state before the next pulse, the relaxation delay (D1) plus the acquisition time (AQ) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any peak being integrated (both analyte and standard).[21][22] An inversion-recovery experiment can determine T₁ values, but a conservative D1 of 30-60 seconds is often sufficient for small molecules and is a good starting point for a self-validating method.

    • Pulse Angle: Use a calibrated 90° pulse to maximize signal in a single scan.

    • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is ideal) for the peaks to be integrated.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction. The baseline around the integrated signals must be perfectly flat and free of distortion.[23]

    • Integrate a well-resolved, non-exchangeable proton signal from the boronic acid analyte and a signal from the internal standard.

    • The purity is calculated using the following master equation:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

      Where:

      • I : Integral value of the signal

      • N : Number of protons giving rise to the signal

      • MW : Molecular Weight

      • m : Mass

      • Puritystd : Purity of the certified internal standard

Case Study: Purity of 3-Aminophenylboronic Acid

A sample of 3-aminophenylboronic acid was analyzed against an internal standard of maleic acid.

ParameterSymbolValue
Analyte Data
Mass of 3-Aminophenylboronic Acidmanalyte28.52 mg
Molecular WeightMWanalyte136.91 g/mol
Integrated Signal (aromatic proton)Ianalyte2.85
Number of Protons for SignalNanalyte1
Internal Standard Data
Mass of Maleic Acidmstd12.15 mg
Molecular WeightMWstd116.07 g/mol
Purity of StandardPuritystd99.9%
Integrated Signal (vinylic protons)Istd2.00
Number of Protons for SignalNstd2
Calculated Purity Purity (%) 92.7%

The qNMR analysis provides an absolute purity value of 92.7%. This value accounts for all impurities, including residual solvents, inorganic salts, and the boroxine form, which do not contribute to the integrated analyte signal. This level of comprehensive, absolute insight is difficult, if not impossible, to achieve with other methods without extensive effort.

Conclusion

For scientists requiring a precise and accurate understanding of their functionalized boronic acids, quantitative NMR is not merely an alternative technique; it is a superior one. It sidesteps the inherent challenges posed by the boronic acid-boroxine equilibrium that can confound chromatographic methods. By providing direct, absolute quantification in a single, non-destructive experiment, qNMR offers a robust, efficient, and highly reliable platform for purity assessment.[24][25][26] Adopting a properly validated qNMR protocol empowers researchers to have greater confidence in their starting materials, leading to more reproducible results in synthesis, screening, and all downstream applications.

References

A Senior Application Scientist's Guide to Evaluating (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the success of a reaction often hinges on the subtle interplay between reagents and their environment. This is particularly true for palladium-catalyzed cross-coupling reactions, the bedrock of modern drug discovery and materials science. This guide offers an in-depth technical evaluation of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid , a highly functionalized building block, with a focus on how its performance is modulated by different solvent systems in the context of the Suzuki-Miyaura coupling reaction.

The unique substitution pattern of this boronic acid, featuring a hydroxyl group and two halogen atoms, presents both opportunities for molecular complexity and challenges in reaction optimization. The choice of solvent is not merely a matter of solubility but a critical parameter that influences catalytic activity, reaction kinetics, and ultimately, the purity and yield of the final product. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile reagent.

The Pivotal Role of Solvents in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoborane and an organohalide, catalyzed by a palladium complex.[1][2][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The solvent system plays a crucial role in each of these steps.

A suitable solvent must not only dissolve the reactants but also facilitate the interaction between the organic and inorganic components of the reaction mixture.[4][5] The polarity of the solvent can significantly impact the stability of the catalytic species and the rate of the reaction.[6][7] For a molecule like this compound, the presence of a protic hydroxyl group adds another layer of complexity, as the solvent's hydrogen bonding capabilities can influence the reactivity of the boronic acid.[8][9]

To systematically evaluate the performance of this compound, a standardized experimental workflow was designed, as depicted below.

experimental_workflow cluster_reactants Reactant Preparation cluster_solvents Solvent Systems cluster_procedure Reaction & Analysis boronic_acid This compound reaction_setup Reaction Setup under N2 boronic_acid->reaction_setup aryl_halide Aryl Halide (e.g., 4-iodoanisole) aryl_halide->reaction_setup catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_setup base Base (e.g., K2CO3) base->reaction_setup solvent_a Toluene/H2O solvent_a->reaction_setup solvent_b Dioxane/H2O solvent_b->reaction_setup solvent_c DMF solvent_c->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Yield & Purity Determination purification->analysis logical_relationship cluster_factors Influencing Factors cluster_outcomes Performance Outcomes solvent_polarity Solvent Polarity catalyst_stability Catalyst Stability solvent_polarity->catalyst_stability homogeneity Reaction Homogeneity reaction_rate Reaction Rate homogeneity->reaction_rate product_yield Product Yield catalyst_stability->product_yield product_purity Product Purity catalyst_stability->product_purity reactant_solubility Reactant Solubility reactant_solubility->reaction_rate reaction_rate->product_yield

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions with Boronic Acids: A Mechanistic and Practical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents and reaction pathways is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives have become indispensable building blocks in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] This guide provides an objective, in-depth comparison of the mechanisms and performance of two cornerstone cross-coupling reactions involving boronic acids: the Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the Copper-catalyzed Chan-Lam reaction for C-X bond formation.

This analysis moves beyond simple protocols to explore the fundamental mechanistic differences that dictate the scope, limitations, and practical considerations of each transformation, empowering you to make more informed decisions in your synthetic endeavors.

The Suzuki-Miyaura Reaction: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[2] It involves the reaction of an organoboron species (like a boronic acid) with an organo(pseudo)halide, catalyzed by a palladium complex in the presence of a base.[3] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][4]

The Catalytic Cycle: A Three-Step Dance with Palladium

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophile (R¹-X). This step oxidizes the palladium to Pd(II), forming a square-planar intermediate.[3][5] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the order: I > Br > OTf >> Cl.[5][8]

  • Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic "ate" complex (a tetracoordinate boronate).[4][9] This boronate then exchanges its organic moiety (R²) with the halide on the Pd(II) complex. The exact mechanism of this step can vary depending on the conditions, but it is often the rate-determining step.[9][10]

  • Reductive Elimination: The newly formed diorganopalladium(II) intermediate, which now holds both organic fragments (R¹ and R²), undergoes reductive elimination. In this final step, the C-C bond is formed, yielding the desired product (R¹-R²), and the palladium catalyst is reduced back to its active Pd(0) state, ready to re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetalation R¹-Pd(II)L₂-R² pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R¹-R² (Product) pd_transmetalation->product r1x R¹-X (Aryl Halide) r1x->pd_oxidative boronic R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ boronic->pd_transmetalation Chan_Lam_Cycle cluster_main Chan-Lam Catalytic Cycle (Proposed) cu2 Cu(II)X₂ cu_aryl Ar-Cu(II)-NuH cu2->cu_aryl Transmetalation & Coordination cu3 Ar-Cu(III)-Nu cu_aryl->cu3 Oxidation cu1 Cu(I)X cu3->cu1 Reductive Elimination product Ar-Nu (Product) cu3->product cu1->cu2 Reoxidation (O₂) boronic Ar-B(OH)₂ boronic->cu_aryl nucleophile Nu-H (Amine/Alcohol) nucleophile->cu_aryl

References

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Retrosynthesis Analysis

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(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid
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